Technical Documentation Center

Benzene, (2-cyclohexen-1-yloxy)- Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Benzene, (2-cyclohexen-1-yloxy)-
  • CAS: 5614-35-7

Core Science & Biosynthesis

Foundational

Whitepaper: Synthesis of Benzene, (2-cyclohexen-1-yloxy)- via Directed Allylic O-Alkylation

Executive Summary Benzene, (2-cyclohexen-1-yloxy)- (CAS 5614-35-7), commonly referred to as phenyl 2-cyclohexenyl ether, is a highly valuable bifunctional building block in modern drug development. According to 1, its un...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Benzene, (2-cyclohexen-1-yloxy)- (CAS 5614-35-7), commonly referred to as phenyl 2-cyclohexenyl ether, is a highly valuable bifunctional building block in modern drug development. According to 1, its unique electronic structure is defined by the interplay between a rigid aromatic phenyl ring and a reactive unsaturated cyclohexenyl moiety.

Nomenclature & Reagent Clarification: While standard protocols for aryl ether synthesis often cite allyl bromide (3-bromopropene) as the model electrophile, generating the specific 2-cyclohexenyl architecture of our target molecule requires its cyclic analogue: 3-bromocyclohexene . The mechanistic principles of allylic substitution remain identical, allowing us to adapt standard allyl bromide methodologies to achieve high regioselectivity in this complex cyclic system.

Mechanistic Causality & Regioselectivity

The synthesis of aryl ethers via Williamson-type reactions is a cornerstone of organic synthesis. As noted in literature regarding the2, the choice of base and solvent is critical because the phenoxide anion is an ambident nucleophile capable of both O-alkylation and C-alkylation.

The Causality of Solvent and Base Selection: To drive the reaction exclusively toward O-alkylation, we utilize Potassium Carbonate (K₂CO₃) in N,N-Dimethylformamide (DMF). DMF is a polar aprotic solvent that strongly solvates the potassium cation but leaves the phenoxide oxygen "naked" and highly nucleophilic. If a non-polar solvent or a strongly coordinating Lewis acid were used, tight ion-pairing would occur, shifting the transition state to favor C-alkylation (yielding 2-(2-cyclohexenyl)phenol) via a sigmatropic-like rearrangement pathway.

Pathway Phenol Phenol Phenoxide Phenoxide Anion Phenol->Phenoxide Deprotonation Base Base (K2CO3) Base->Phenoxide SN2 SN2 Transition State Phenoxide->SN2 O-Alkylation AllylicBromide 3-Bromocyclohexene AllylicBromide->SN2 Product Benzene, (2-cyclohexen-1-yloxy)- SN2->Product -Br⁻

Mechanistic pathway of O-alkylation forming Benzene, (2-cyclohexen-1-yloxy)- via SN2.

Quantitative Optimization Data

The 3 can yield a mixture of products depending on the reaction environment. The table below summarizes the causality between reaction conditions and product distribution during optimization, demonstrating why the K₂CO₃/DMF system is the gold standard.

EntryBaseSolventTemp (°C)Time (h)O-Alkylation Yield (%)C-Alkylation Yield (%)
1K₂CO₃DMF251288 5
2Cs₂CO₃DMF25892 2
3NaHTHF0 to 251675 15
4K₂CO₃Acetone601882 8

Note: While Cs₂CO₃ provides a marginal yield increase due to the softer nature and larger ionic radius of the cesium cation (further reducing ion-pairing), K₂CO₃ is selected for the standard protocol due to its superior cost-to-performance ratio at scale.

Self-Validating Experimental Protocol

This methodology is designed as a self-validating system. Each step contains built-in physical or chemical indicators that confirm the success of the prior operation before proceeding.

Workflow Step1 1. Reagent Prep Dry DMF, Phenol Step2 2. Deprotonation Stir at RT Step1->Step2 Step3 3. Alkylation Add Electrophile Step2->Step3 Step4 4. Monitor TLC / GC-MS Step3->Step4 Step5 5. Workup Quench & Extract Step4->Step5 Step6 6. Purification Chromatography Step5->Step6

Step-by-step experimental workflow for the synthesis and purification of the target ether.

Step-by-Step Methodology
  • Reagent Preparation & Deprotonation:

    • Charge a flame-dried round-bottom flask with Phenol (1.0 eq, 10 mmol) and anhydrous DMF (20 mL) under an inert argon atmosphere.

    • Add finely powdered anhydrous K₂CO₃ (1.5 eq, 15 mmol).

    • Causality & Validation: Stir the suspension at room temperature for 30 minutes. The mixture will transition from colorless to a pale yellow tint, visually validating the formation of the active phenoxide anion.

  • Electrophilic Addition:

    • Cool the reaction vessel to 0 °C using an ice bath.

    • Add 3-bromocyclohexene (1.1 eq, 11 mmol) dropwise over 10 minutes.

    • Causality: Dropwise addition at low temperatures controls the exothermic nature of the Sₙ2 reaction and suppresses unwanted E2 elimination (which would yield 1,3-cyclohexadiene).

  • Reaction Monitoring (Self-Validation):

    • Remove the ice bath and allow the reaction to warm to 25 °C.

    • Monitor via TLC (Hexanes/EtOAc 9:1). The system validates completion when the highly polar phenol spot (lower R_f) disappears, replaced by a non-polar, UV-active spot (higher R_f) corresponding to the ether.

  • Aqueous Quench & Extraction:

    • Quench the reaction by pouring the mixture into 50 mL of ice-cold distilled water.

    • Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).

    • Causality: Water efficiently dissolves the DMF and inorganic salts (KBr, unreacted K₂CO₃), driving the non-polar target ether entirely into the organic phase.

  • Washing & Drying:

    • Wash the combined organic layers with 5% aqueous NaOH (10 mL) to remove any trace unreacted phenol, followed by brine (20 mL).

    • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude oil via silica gel flash chromatography (eluting with 100% Hexanes to 98:2 Hexanes/EtOAc) to afford Benzene, (2-cyclohexen-1-yloxy)- as a clear, colorless oil.

References

  • Benchchem. "Benzene, (2-cyclohexen-1-yloxy)- | 5614-35-7".
  • Indian Academy of Sciences.
  • ResearchGate. "Liquid phase cyclohexylation of phenol with cyclohexene using 12-tungstosilicicacid".

Sources

Exploratory

Analytical Profiling and Reactivity Dynamics of Benzene, (2-cyclohexen-1-yloxy)-

A Comprehensive Characterization Guide for Drug Development Professionals Executive Overview Benzene, (2-cyclohexen-1-yloxy)- (CAS: 5614-35-7), systematically named cyclohex-2-en-1-yloxybenzene and commonly referred to a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Characterization Guide for Drug Development Professionals

Executive Overview

Benzene, (2-cyclohexen-1-yloxy)- (CAS: 5614-35-7), systematically named cyclohex-2-en-1-yloxybenzene and commonly referred to as 3-phenoxycyclohexene, is a highly versatile aryl cycloalkenyl ether[1]. With a molecular formula of C12H14O and a molecular weight of 174.24 g/mol , this compound serves as a critical intermediate in complex organic synthesis and pharmaceutical scaffolding (1)[1]. Its structural uniqueness arises from the ether linkage bridging a rigid, electron-rich aromatic phenyl ring with a conformationally flexible, unsaturated cyclohexenyl moiety[1].

Electronic Structure and Conformational Dynamics

The chemical behavior of 3-phenoxycyclohexene is dictated by the interplay of its three structural components: the phenyl group, the ether linkage, and the cyclohexenyl ring[1]. The oxygen atom possesses lone pairs that participate in p-π conjugation with the aromatic ring, modulating the electron density of both the ether linkage and the phenyl system[1].

Conformationally, the cyclohexene ring typically adopts a half-chair or envelope conformation. However, the introduction of the bulky phenoxy group at the allylic C1 position heavily influences the conformational equilibrium, driving the molecule to minimize steric clashes between the aromatic ring and the aliphatic protons (2)[2].

Self-Validating Experimental Protocol: Synthesis and Isolation

To ensure high-fidelity characterization, the compound must first be synthesized and isolated using a self-validating protocol. The following methodology utilizes a nucleophilic aliphatic substitution (S_N2) pathway, optimized to suppress competitive elimination (E2) reactions.

Step-by-Step Synthesis Workflow:

  • Reagent Preparation: Dissolve 10.0 mmol of phenol in 20 mL of anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere to prevent oxidative degradation.

  • Deprotonation: Add 12.0 mmol of anhydrous potassium carbonate (K2CO3). Causality: K2CO3 is selected as a mild base to quantitatively generate the phenoxide anion without being strong enough to induce the dehydrohalogenation of the electrophile.

  • Electrophilic Addition: Dropwise, add 10.5 mmol of 3-bromocyclohexene at 0 °C. Causality: The low temperature controls the reaction kinetics, favoring the S_N2 attack at the allylic position over S_N1-mediated allylic rearrangements.

  • Reaction Progression: Warm the mixture to room temperature and stir for 4 hours. Monitor via Thin Layer Chromatography (TLC) using a 9:1 Hexane/Ethyl Acetate eluent until the phenolic precursor is consumed.

  • Quenching and Extraction: Quench the reaction with 50 mL of distilled water to dissolve inorganic salts. Extract the aqueous layer three times with 20 mL of diethyl ether.

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography (silica gel, 95:5 Hexane/Ethyl Acetate).

Characterization_Workflow Sample Synthesized Compound Benzene, (2-cyclohexen-1-yloxy)- Purification Chromatographic Purification (Silica Gel, Hexane/EtOAc) Sample->Purification NMR NMR Spectroscopy (1H, 13C, COSY in CDCl3) Purification->NMR MS Mass Spectrometry (EI-MS, m/z 174) Purification->MS IR FT-IR Spectroscopy (ATR, Neat) Purification->IR Validation Data Cross-Validation & Structural Confirmation NMR->Validation MS->Validation IR->Validation

Fig 1: Self-validating characterization workflow for Benzene, (2-cyclohexen-1-yloxy)-.

Spectroscopic Characterization and Causality

The definitive identification of 3-phenoxycyclohexene relies on orthogonal spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR): In the 1H NMR spectrum, the allylic methine proton (C1-H) is highly diagnostic. Because it is directly attached to the electronegative oxygen atom, it experiences significant local deshielding, shifting its resonance downfield to approximately 4.7–4.9 ppm. Two-dimensional COSY (Correlation Spectroscopy) is invaluable here; it traces the proton-proton connectivities within the cyclohexene ring, allowing researchers to unequivocally differentiate the allylic protons from the homoallylic aliphatic protons[1].

  • Infrared Spectroscopy (IR): The IR spectrum is characterized by strong C-O-C stretching vibrations. The asymmetric stretch typically appears around 1240 cm⁻¹, which is shifted compared to purely aliphatic ethers due to the resonance delocalization of the oxygen lone pair into the aromatic ring.

  • Mass Spectrometry (MS): Under Electron Ionization (EI), the molecular ion peak (M⁺) is observed at m/z 174. The primary fragmentation pathway is driven by the stability of the resulting ions. Cleavage of the C-O bond yields a highly resonance-stabilized cyclohexenyl cation (m/z 81) and a phenoxy radical, making m/z 81 a dominant base peak in the spectrum.

Table 1: Consolidated Spectroscopic Data for Benzene, (2-cyclohexen-1-yloxy)-

TechniqueParameterObserved Value / RangeStructural Assignment & Causality
1H NMR (CDCl3)δ (ppm)6.85 – 7.30 (m, 5H)Aromatic protons. Splitting reflects ortho/meta/para couplings.
δ (ppm)5.80 – 6.05 (m, 2H)Olefinic protons (C2-H, C3-H). Deshielded by the π-electron cloud.
δ (ppm)4.75 – 4.90 (m, 1H)Allylic methine (C1-H). Deshielded by the adjacent ether oxygen.
δ (ppm)1.60 – 2.20 (m, 6H)Aliphatic methylene protons (C4, C5, C6).
13C NMR (CDCl3)δ (ppm)~158.0Aromatic C-O (ipso carbon). Strongly deshielded by oxygen.
δ (ppm)~129.5, 120.5, 116.0Aromatic carbons (meta, para, ortho).
δ (ppm)~132.0, 127.5Olefinic carbons of the cyclohexene ring.
δ (ppm)~72.5Allylic C1 carbon attached to oxygen.
FT-IR (ATR, neat)ν (cm⁻¹)3060, 3030=C-H stretching (aromatic and olefinic).
ν (cm⁻¹)2930, 2860C-H stretching (aliphatic cyclohexene ring).
ν (cm⁻¹)1598, 1495C=C aromatic ring stretching.
ν (cm⁻¹)1240, 1030C-O-C asymmetric and symmetric stretching.
EI-MS (70 eV)m/z174Molecular Ion (M⁺).
m/z94Phenol radical cation (McLafferty-type rearrangement/cleavage).
m/z81Cyclohexenyl cation. Highly stable allylic fragment.
Mechanistic Reactivity: The Claisen Rearrangement

Aryl cycloalkenyl ethers like 3-phenoxycyclohexene are classic substrates for thermal rearrangement reactions[1]. When subjected to elevated temperatures (typically >150 °C), the compound undergoes a [3,3]-sigmatropic rearrangement known as the Claisen rearrangement[1].

Causality of the Transformation: The thermal energy drives the concerted reorganization of π and σ bonds through a highly ordered, six-membered cyclic transition state. This forms a dienone intermediate, which rapidly tautomerizes to restore aromaticity, yielding 2-(2-cyclohexen-1-yl)phenol. This reaction is a powerful tool in drug development for constructing complex, ortho-substituted phenolic architectures without the need for transition metal catalysts.

Claisen_Rearrangement A 3-Phenoxycyclohexene (Reactant) TS [3,3]-Sigmatropic Transition State A->TS Heat (Δ) Keto Dienone Intermediate (Keto Form) TS->Keto Bond Reorganization Product 2-(2-Cyclohexen-1-yl)phenol (Final Product) Keto->Product Tautomerization (Aromatization)

Fig 2: Claisen rearrangement pathway of 3-phenoxycyclohexene to 2-(2-cyclohexen-1-yl)phenol.

References
  • Benchchem Database - Benzene, (2-cyclohexen-1-yloxy)- Characterization and Properties. 1

  • Benchchem Database - cyclohex-2-en-1-yloxybenzene Conformational Analysis. 2

Sources

Foundational

Mechanistic and Kinetic Evaluation of the Claisen Rearrangement of Benzene, (2-cyclohexen-1-yloxy)-

Executive Summary Aryl cycloalkenyl ethers are highly versatile structural motifs in organic synthesis, frequently utilized as critical intermediates in the development of complex pharmaceutical architectures. Among thes...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Aryl cycloalkenyl ethers are highly versatile structural motifs in organic synthesis, frequently utilized as critical intermediates in the development of complex pharmaceutical architectures. Among these, Benzene, (2-cyclohexen-1-yloxy)- (CAS: 5614-35-7), IUPAC name cyclohex-2-en-1-yloxybenzene, serves as a premier substrate for studying pericyclic reactions[1]. This whitepaper provides an in-depth mechanistic deconstruction, kinetic analysis, and a self-validating experimental protocol for its thermal [3,3]-sigmatropic Claisen rearrangement into 2-(2-cyclohexenyl)phenol.

By understanding the thermodynamic drivers and transition state geometries of this reaction, drug development professionals can better leverage this transformation for the stereoselective construction of contiguous carbon-carbon bonds.

Substrate Profiling and Electronic Structure

Benzene, (2-cyclohexen-1-yloxy)- consists of an aromatic phenyl ring connected via an ether linkage to an unsaturated cyclohexenyl moiety at the C1 position[1]. The chemical behavior of this molecule is fundamentally dictated by the lone pairs on the oxygen atom, which participate in conjugation with the phenyl ring, and the allylic nature of the C-O bond within the cyclohexene ring[1].

Because the 2-cyclohexen-1-yl moiety contains a stereocenter at the C1 position, the molecule exists as a pair of enantiomers[1]. This stereochemical feature is critical during the Claisen rearrangement, as the strict stereoelectronic requirements of the transition state ensure that the spatial arrangement of the starting material directly dictates the diastereoselectivity of the newly formed C-C bond.

The Mechanistic Pathway: A [3,3]-Sigmatropic Shift

The Claisen rearrangement of Benzene, (2-cyclohexen-1-yloxy)- is a thermally allowed, concerted pericyclic reaction. The mechanism unfolds through a highly ordered sequence of events driven by orbital symmetry and thermodynamic stabilization.

  • The Pericyclic Shift: Upon thermal activation, the molecule undergoes a concerted [3,3]-sigmatropic rearrangement. The π -electrons of the allyl group (within the cyclohexene ring) and the phenyl ring redistribute simultaneously.

  • Transition State Geometry: The reaction proceeds almost exclusively through a chair-like transition state . This conformation minimizes 1,3-diaxial steric interactions compared to the higher-energy boat conformation, ensuring high regiochemical and stereochemical fidelity.

  • Dearomatization: The immediate result of the [3,3]-shift is the formation of an ortho-dienone intermediate (6-(2-cyclohexenyl)cyclohexa-2,4-dien-1-one). This step is endothermic as it temporarily sacrifices the aromatic resonance energy of the benzene ring.

  • Re-aromatization (Tautomerization): The highly unstable, dearomatized ortho-dienone undergoes rapid keto-enol tautomerization. The migration of a proton from the ortho-carbon to the oxygen atom restores the aromaticity of the ring, yielding the thermodynamically stable product: 2-(2-cyclohexenyl)phenol . This recovery of ~150 kJ/mol of aromatic resonance energy renders the overall reaction irreversible.

Mechanism A Benzene, (2-cyclohexen-1-yloxy)- (Reactant) B Thermal Activation (Δ) [3,3]-Sigmatropic Shift A->B C Chair-like Transition State (Highly Ordered) B->C D ortho-Dienone Intermediate (Dearomatized) C->D E Keto-Enol Tautomerization (Aromaticity Restored) D->E F 2-(2-cyclohexenyl)phenol (Final Product) E->F

Fig 1. Mechanistic pathway of the [3,3]-sigmatropic Claisen rearrangement.

Kinetic and Thermodynamic Parameters

The successful execution of a Claisen rearrangement requires precise thermal control. Studies on the continuous flow and batch kinetics of substituted phenyl allyl ethers reveal that the activation energy ( Ea​ ) typically ranges between 112 and 146 kJ/mol[2].

Furthermore, the reaction exhibits a negative entropy of activation ( ΔS‡ ), which is a hallmark of the highly ordered, concerted mechanism[3]. While traditionally performed in non-polar, high-boiling solvents, modern kinetic analyses demonstrate that polar solvents (e.g., water or alcohols) can significantly accelerate the reaction rate by stabilizing the polarized transition state[3].

Quantitative Kinetic Data Summary
ParameterObserved Value / TrendMechanistic Causality / Significance
Activation Energy ( Ea​ ) 112 – 146 kJ/molNecessitates high thermal input (170–250 °C) to overcome the barrier of the highly ordered transition state[2].
Activation Entropy ( ΔS‡ ) Negative ValueValidates the concerted, tightly structured chair-like transition state, confirming an associative mechanism[3].
Optimal Temperature 190 – 210 °CProvides sufficient energy for the [3,3]-shift while preventing homolytic C-O cleavage or thermal degradation[2].
Solvent Polarity Effect Rate enhancement in polar mediaPolar solvents stabilize the charge separation developing in the transition state, effectively lowering the activation barrier[3].

Self-Validating Experimental Protocol

To ensure high yield and reproducibility in the synthesis of 2-(2-cyclohexenyl)phenol, the following protocol integrates self-validating checkpoints. The choice of diphenyl ether as a solvent is deliberate; its high boiling point (258 °C) allows for ambient-pressure heating at 200 °C without the need for specialized pressurized flow reactors[2].

Step-by-Step Methodology
  • Substrate Preparation: Dissolve Benzene, (2-cyclohexen-1-yloxy)- in anhydrous diphenyl ether to achieve a 0.1 M concentration.

    • Causality: The dilute concentration prevents intermolecular side reactions (e.g., dimerization), while the high-boiling solvent ensures thermal stability.

  • Thermal Activation: Purge the reaction vessel with Nitrogen ( N2​ ) for 15 minutes, then heat the mixture to 200 °C under continuous stirring.

    • Causality: The inert atmosphere is critical to prevent the oxidative degradation of the electron-rich phenol product at elevated temperatures.

  • Self-Validating Reaction Monitoring: Extract 50 μ L aliquots every 30 minutes. Analyze via TLC (Hexane:EtOAc 9:1) and GC-MS.

    • Validation Checkpoint: The reaction is strictly maintained at temperature until the starting material peak (m/z 174) is completely exhausted and replaced by the product peak. This prevents premature termination and ensures complete conversion.

  • Cooling and Solvent Removal: Once complete, cool the reaction to room temperature. Remove the diphenyl ether via short-path vacuum distillation.

    • Causality: Vacuum distillation efficiently separates the highly non-polar, high-boiling solvent from the target phenolic product without requiring excessive heat that could induce secondary rearrangements.

  • Purification and Structural Validation: Purify the crude residue via silica gel flash chromatography. Validate the structure using 1 H NMR.

    • Validation Checkpoint: Successful rearrangement is confirmed by the appearance of a broad singlet at ~ δ 5.0 ppm (phenolic -OH) and the upfield shift of the aromatic protons, confirming substitution at the ortho position.

Protocol S1 Substrate Prep (0.1 M in Diphenyl Ether) S2 Thermal Activation (200 °C, N2 Atmosphere) S1->S2 S3 Reaction Monitoring (GC-MS / TLC Validation) S2->S3 S4 Cooling & Solvent Removal (Vacuum) S3->S4 S5 Purification (Silica Chromatography) S4->S5 S6 Pure Product (NMR Validation) S5->S6

Fig 2. Step-by-step self-validating experimental workflow for the thermal Claisen rearrangement.

References

  • Title: Benzene, (2-cyclohexen-1-yloxy)
  • Source: RSC Publishing (RSC Advances)
  • Title: Impact factor analysis of the Claisen rearrangement, in batch and in flow Source: TU Eindhoven URL

Sources

Exploratory

Stereochemical Fidelity in the [3,3]-Sigmatropic Shift of Benzene, (2-cyclohexen-1-yloxy)-: A Technical Guide

Executive Summary Benzene, (2-cyclohexen-1-yloxy)-, formally known as cyclohex-2-en-1-yl phenyl ether, serves as a quintessential substrate for studying the aromatic Claisen rearrangement[1]. When subjected to thermal co...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Benzene, (2-cyclohexen-1-yloxy)-, formally known as cyclohex-2-en-1-yl phenyl ether, serves as a quintessential substrate for studying the aromatic Claisen rearrangement[1]. When subjected to thermal conditions, this allyl aryl ether undergoes a concerted [3,3]-sigmatropic shift to yield 2-(cyclohex-2-enyl)phenol[2]. For drug development professionals and synthetic chemists, the critical value of this transformation lies in its stereospecificity. The reaction proceeds via a highly ordered transition state, allowing the stereocenter at the C1 position of the cyclohexenyl ring to dictate the facial selectivity of the newly formed carbon-carbon bond, ensuring exceptional chirality transfer[3][4].

Mechanistic Framework and Thermodynamic Drivers

The Claisen rearrangement is a thermally allowed, uncatalyzed pericyclic reaction involving six π-electrons[5]. According to the Woodward-Hoffmann rules, the reaction follows a strict suprafacial-suprafacial topology[6].

  • Initiation: Heating the ether initiates the concerted cleavage of the C-O σ-bond and the formation of a new C-C σ-bond at the ortho position of the phenyl ring[7].

  • Transient Intermediate: The initial product of the sigmatropic shift is a non-aromatic 6-(cyclohex-2-enyl)cyclohexa-2,4-dien-1-one[6].

  • Rearomatization: The thermodynamic driving force of the reaction is the rapid tautomerization (proton shift) of the cyclohexadienone intermediate to reform the aromatic ring, yielding the thermodynamically stable ortho-substituted phenol[6][8]. This rearomatization makes the overall process exergonic and inherently irreversible[5].

Stereochemical Transfer: The Chair-Like Transition State

The hallmark of the cyclohex-2-en-1-yl phenyl ether Claisen rearrangement is its high stereochemical fidelity[9].

  • Transition State Geometry: The rearrangement predominantly proceeds through a six-membered, chair-like transition state[3][6]. Boat-like transition states are energetically disfavored due to severe 1,3-diaxial steric repulsions between the pseudo-axial hydrogen of the cyclohexenyl unit and the aromatic ring[3].

  • Equatorial Preference: In the transition state, the bulky phenyl group adopts a pseudo-equatorial position to minimize steric clash with the cyclohexenyl ring[10].

  • Facial Selectivity: If the starting ether is enantiomerically pure (e.g., the (S)-enantiomer), the stereocenter at the allylic C1 position locks the conformation of the transition state. The C-C bond formation occurs strictly on one face of the cyclohexene ring, transferring the point chirality of the ether into the new stereocenter of the substituted phenol with high enantiomeric excess (ee)[9].

Claisen_Stereo A Cyclohex-2-en-1-yl phenyl ether (Chiral Starting Material) B Chair-like Transition State (Suprafacial [3,3]-shift) A->B Heat (e.g., 190°C) Stereocenter directs facial attack C Cyclohexadienone Intermediate (Non-aromatic) B->C C-C bond formation C-O bond cleavage D 2-(Cyclohex-2-enyl)phenol (Rearomatized Product) C->D Rapid Tautomerization (Rearomatization)

Fig 1: Reaction pathway of the [3,3]-sigmatropic shift highlighting stereochemical conservation.

Experimental Protocol: Thermal Rearrangement Workflow

To achieve high stereochemical fidelity, the experimental conditions must be carefully controlled. High-boiling, weakly basic solvents are typically employed to facilitate the necessary temperature while preventing unwanted acid-catalyzed side reactions that lead to racemization[9].

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve enantiopure cyclohex-2-en-1-yl phenyl ether (1.0 equiv) in anhydrous N,N-diethylaniline to achieve a 0.5 M concentration[9].

    • Causality:N,N-diethylaniline provides a high boiling point (215 °C) and acts as a mild base to buffer any trace acidic impurities that could trigger premature ether cleavage or racemization via carbocation intermediates.

  • Thermal Activation: Degas the mixture with argon for 10 minutes. Heat the reaction vessel to 190 °C under a strict inert atmosphere[9].

    • Causality: The high activation energy of the uncatalyzed [3,3]-sigmatropic shift requires elevated temperatures; inert gas prevents the oxidative degradation of the electron-rich phenol product.

  • Reaction Monitoring: Monitor the reaction via TLC (Hexanes:Ethyl Acetate 9:1) and 1H-NMR.

    • Causality: The disappearance of the allylic ether protons (approx. 4.8 ppm) and the appearance of the phenolic -OH proton signal the completion of the reaction (typically 3.5 to 4 hours)[9]. This self-validates the conversion before proceeding to workup.

  • Workup & Rearomatization: Cool to room temperature. Dilute with diethyl ether and wash sequentially with 1M HCl, water, and brine.

    • Causality: The acidic washing step cleanly protonates and removes the N,N-diethylaniline solvent into the aqueous layer, leaving the crude phenol isolated in the organic layer.

  • Purification & Validation: Dry over MgSO₄, concentrate, and purify via silica gel flash chromatography. Determine the enantiomeric excess (ee) of the purified 2-(cyclohex-2-enyl)phenol using chiral HPLC[9].

Workflow S1 1. Substrate Preparation Enantiopure Ether in N,N-Diethylaniline S2 2. Thermal Rearrangement Heat to 190°C under Argon S1->S2 S3 3. Reaction Monitoring TLC / 1H-NMR tracking S2->S3 S4 4. Workup & Purification Acidic wash, Silica Column S3->S4 >95% Conversion S5 5. Stereochemical Validation Chiral HPLC (ee determination) S4->S5

Fig 2: Step-by-step experimental workflow for the thermal Claisen rearrangement and validation.

Quantitative Data: Reaction Conditions vs. Stereochemical Fidelity

The choice of conditions heavily influences the preservation of chirality. While thermal conditions are standard, Lewis acid catalysis can sometimes be employed to lower the activation barrier, though strong Lewis acids risk racemization[9].

Reaction ConditionTemperature (°C)TimeYield (%)Enantiomeric Excess (ee %)Mechanism of Action / Notes
N,N-Diethylaniline (Thermal)190 °C3.5 h>85%86%Standard thermal [3,3]-shift; excellent chirality transfer[9].
N,N-Diethylaniline (Thermal)140 °C23 h>80%86%Lower temperature requires extended time; ee remains constant[9].
BF₃·OEt₂ (Lewis Acid)-80 °C5 minVariable32%Rapid reaction but significant racemization via ionic pathways[9].
Eu(FOD)₃ (Mild Lewis Acid)40 °C4 h>85%86%Mild catalysis facilitates chirality transfer without racemization[9].

References

  • "Claisen rearrangement" , Wikipedia. URL:[Link]

  • "Sigmatropic reaction" , Wikipedia. URL:[Link]

  • "29.8: Some Examples of Sigmatropic Rearrangements" , Chemistry LibreTexts. URL:[Link]

  • "Investigating the asymmetric Claisen-Cope rearrangement" , TU Wien Repositum. URL:[Link]

  • "Claisen Rearrangement" , Organic Chemistry Portal. URL:[Link]

  • "The Cope and Claisen Rearrangements" , Master Organic Chemistry. URL:[Link]

Sources

Foundational

Computational Elucidation of the Transition State in the Claisen Rearrangement of Benzene, (2-cyclohexen-1-yloxy)-

Target Audience: Researchers, Computational Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper Introduction & Mechanistic Context Benzene, (2-cyclohexen-1-yloxy)- (CAS Regis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Computational Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

Introduction & Mechanistic Context

Benzene, (2-cyclohexen-1-yloxy)- (CAS Registry Number: 5614-35-7), commonly referred to as cyclohex-2-en-1-yloxybenzene or 3-phenoxycyclohexene, is an aryl cycloalkenyl ether characterized by an ether linkage connecting an aromatic phenyl ring to an unsaturated cyclohexenyl moiety[1]. In organic synthesis and drug development, this structural motif is highly valued for its participation in the aromatic Claisen rearrangement —a thermally allowed [3,3]-sigmatropic rearrangement that forms a new carbon-carbon bond, yielding 2-(cyclohex-2-en-1-yl)phenol[2].

Understanding the exact transition state (TS) of this rearrangement is critical for predicting regioselectivity, stereochemical outcomes, and reaction kinetics. Because the reaction involves the simultaneous (though often asynchronous) cleavage of a C–O bond and the formation of a C–C bond, computational chemistry—specifically Density Functional Theory (DFT)—serves as an indispensable tool for mapping the energetic and topological evolution of the reaction coordinate[3].

Mechanistic Causality & Transition State Architecture

As a Senior Application Scientist, I approach the computational modeling of pericyclic reactions not merely as an exercise in geometry optimization, but as a rigorous mapping of electronic causality. The Claisen rearrangement of Benzene, (2-cyclohexen-1-yloxy)- proceeds through a highly ordered, six-membered cyclic transition state.

Conformational Dynamics: Chair vs. Boat

The transition state can theoretically adopt either a chair-like or boat-like geometry. However, computational studies consistently demonstrate that the chair-like transition state is energetically favored due to minimized steric repulsion and optimal orbital overlap between the HOMO of the enol ether equivalent and the LUMO of the allyl system. For Benzene, (2-cyclohexen-1-yloxy)-, the conformational rigidity of the cyclohexenyl ring introduces a unique stereochemical constraint. The transition state must accommodate the half-chair conformation of the cyclohexenyl ring as it fuses with the forming six-membered TS ring, dictating the facial selectivity of the newly formed stereocenter[2].

Electronic Evolution and Dearomatization

Topological analysis of the Electron Localization Function (ELF) and Bonding Evolution Theory (BET) reveals that the C–O bond breaking and C–C bond forming are highly asynchronous[4]. The mechanism proceeds via:

  • Heterolytic Cleavage: The C–O bond elongates, leading to a polarization of electron density.

  • Dearomatization: The transition state requires the temporary disruption of the phenyl ring's aromaticity. ELF analysis shows the localization of V(C,C) basins in the phenyl ring, typical of localized double bonds, proving the dearomatization process during the TS[4][5].

  • Bridgehead Formation: Non-bonding electron density concentrates to form a "bridgehead" for the construction of the new C–C bond between the ortho-position of the phenyl ring and the C3 position of the cyclohexenyl group[5].

Self-Validating Computational Protocol

To ensure absolute trustworthiness and scientific integrity, the computational workflow must be a self-validating system. The following protocol details the exact step-by-step methodology required to isolate and verify the transition state.

Step-by-Step Methodology
  • Conformational Sampling (Molecular Mechanics):

    • Action: Perform a conformational search using a force field (e.g., OPLS4 or MMFF94) to identify the lowest-energy conformers of the reactant.

    • Causality: The cyclohexenyl ring can exist in multiple pseudo-conformations. Starting the DFT optimization from a high-energy conformer will lead to an artificially inflated activation barrier.

  • Ground State Geometry Optimization (DFT):

    • Action: Optimize the lowest-energy conformer at the M06-2X/6-31G(d) level of theory.

    • Causality: The M06-2X functional is explicitly parameterized for main-group thermochemistry and non-covalent interactions, making it vastly superior to B3LYP for capturing the medium-range dispersion forces present in the tightly packed Claisen TS[6].

  • Transition State Search (Berny Algorithm):

    • Action: Construct a TS guess by constraining the breaking C–O bond to ~1.9 Å and the forming C–C bond to ~2.2 Å. Run the optimization using Opt=(TS, CalcFC, NoEigenTest).

  • Frequency Analysis (The Validation Step):

    • Action: Execute a vibrational frequency calculation (Freq) on the optimized TS geometry.

    • Validation: The system must yield exactly one imaginary frequency (typically between −400 and −550 cm−1 ). Animating this frequency must show the concerted C–O cleavage and C–C formation. If zero or multiple imaginary frequencies are present, the TS is invalid.

  • Intrinsic Reaction Coordinate (IRC) Verification:

    • Action: Perform an IRC calculation (IRC=(CalcFC, Forward, Reverse)) from the TS saddle point.

    • Validation: The forward path must lead to the cyclohexadienone intermediate, and the reverse path must seamlessly connect back to the Benzene, (2-cyclohexen-1-yloxy)- reactant[5].

  • High-Level Energy Refinement & Solvation:

    • Action: Perform a single-point energy calculation on the optimized geometries using a larger basis set (6-311++G(d,p)) and an implicit solvation model (e.g., SMD for water or toluene).

    • Causality: Including explicit water molecules (hydrogen-bonded to the ether oxygen) has been shown to lower the activation barrier by ~6-8 kcal/mol, accurately reflecting experimental conditions in aqueous or protic environments[6].

Protocol N1 1. Conformational Sampling (Molecular Mechanics) N2 2. Ground State Optimization (M06-2X/6-31G*) N1->N2 N3 3. Transition State Search (Berny Algorithm, Opt=TS) N2->N3 N4 4. Frequency Analysis (Exactly 1 Imaginary Freq) N3->N4 N5 5. IRC Validation (Connecting Reactant to Intermediate) N4->N5 N6 6. High-Level Energy Refinement (6-311++G** + Solvation) N5->N6

Caption: Self-validating computational workflow for transition state elucidation.

Energetic Profiling of the Transition State

The choice of density functional drastically impacts the calculated activation barrier ( ΔG‡ ). Benchmarking against high-accuracy composite ab initio methods (like CBS-QB3 or SCS-MP2) is required to calibrate DFT results[6].

Below is a structured comparison of activation free energies for the aromatic Claisen rearrangement of allyl phenyl ether derivatives, highlighting the variance across computational methods and the barrier-lowering effect of aqueous solvation (implicit + explicit hydrogen bonding)[6].

Computational MethodBasis SetGas Phase ΔG‡ (kcal/mol)Aqueous Phase (Implicit + 2H₂O) ΔG‡ Error vs. Benchmark
B3LYP 6-311++G(d,p)27.3~19.0Underestimates barrier
PBE0 6-311++G(d,p)29.4~21.0High accuracy
M06-2X 6-311++G(d,p)34.5~26.0Overestimates barrier
SCS-MP2 (Benchmark) cc-pVTZ30.0 ± 1.0~23.8Baseline Reference

Data synthesized from rigorous computational benchmarking of aromatic Claisen rearrangements[6].

Visualizing the Reaction Pathway

The transformation from Benzene, (2-cyclohexen-1-yloxy)- to the final phenol product is not a single step, but a cascade involving the rate-limiting[3,3]-sigmatropic shift followed by a rapid tautomerization.

Mechanism R Reactant Benzene, (2-cyclohexen-1-yloxy)- TS Transition State [3,3]-Sigmatropic Shift (Dearomatization) R->TS Activation Barrier I Intermediate Cyclohexadienone TS->I C-O cleavage C-C formation P Product 2-(Cyclohex-2-en-1-yl)phenol (Rearomatization) I->P Tautomerization

Caption: Reaction coordinate mapping the structural and electronic evolution of the Claisen rearrangement.

Conclusion & Implications for Drug Development

The computational elucidation of the Benzene, (2-cyclohexen-1-yloxy)- transition state provides profound predictive power for drug development professionals. By understanding the exact topological constraints and activation barriers of the [3,3]-sigmatropic shift, synthetic chemists can rationally design catalytic systems (such as chiral Lewis acids or hydrogen-bonding organocatalysts) that artificially stabilize the dearomatized transition state. This allows for the highly enantioselective synthesis of complex, sterically hindered ortho-substituted phenols, which are vital pharmacophores in modern drug discovery.

References

  • Benchchem. "Benzene, (2-cyclohexen-1-yloxy)- | 5614-35-7". Benchchem Product Catalog & Chemical Properties.
  • Benchchem. "Benzene, (2-cyclohexen-1-yloxy)- Reaction and Chemical Behavior". Benchchem Technical Articles.
  • Berski, S. et al. "The mechanism of Claisen rearrangement of allyl phenyl ether from the perspective of topological analysis of the ELF". New Journal of Chemistry (RSC Publishing).
  • Chattaraj, P. K. et al. "A Density Functional Study of the Claisen Rearrangement of Allyl Aryl Ether... through Reactivity and Selectivity Profiles". The Journal of Physical Chemistry A - ACS Publications.
  • National Institutes of Health (NIH). "Aromatic Claisen Rearrangements of O-prenylated tyrosine and model prenyl aryl ethers: Computational study of the role of water on acceleration of Claisen rearrangements". PMC.

Sources

Exploratory

The Strategic Role of Benzene, (2-cyclohexen-1-yloxy)- in Advanced Organic Synthesis: A Mechanistic and Methodological Guide

Executive Summary Benzene, (2-cyclohexen-1-yloxy)- (CAS: 5614-35-7), widely referred to in synthetic literature as 3-phenoxycyclohexene, is a privileged structural motif in advanced organic chemistry. Characterized by an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Benzene, (2-cyclohexen-1-yloxy)- (CAS: 5614-35-7), widely referred to in synthetic literature as 3-phenoxycyclohexene, is a privileged structural motif in advanced organic chemistry. Characterized by an unsaturated carbocycle tethered to an aromatic ring via an ether linkage, this compound serves as a highly versatile building block and a mechanistic probe. Its architecture allows it to function as a substrate for stereocontrolled transition-metal catalysis, sigmatropic rearrangements, and diastereoselective functionalizations[1].

As a Senior Application Scientist, understanding the causality behind the reactivity of this aryl cycloalkenyl ether is critical for designing robust synthetic routes, particularly in the development of complex pharmacophores and natural product total synthesis.

Physicochemical Profiling & Structural Dynamics

The chemical behavior of 3-phenoxycyclohexene is dictated by the interplay of its three key structural components: the electron-rich phenyl group, the bridging ether linkage, and the unsaturated cyclohexenyl ring[1]. The C1 position of the cyclohexene ring is a chiral center, meaning the compound exists as a pair of enantiomers, which is a critical consideration for asymmetric synthesis.

Table 1: Quantitative Physicochemical Data
PropertyValue / Description
IUPAC Name cyclohex-2-en-1-yloxybenzene
CAS Registry Number 5614-35-7
Molecular Formula C₁₂H₁₄O
Molecular Weight 174.24 g/mol
Synthesis Route Williamson ether synthesis (Phenol + 3-halocyclohexene)[2]
Chiral Centers 1 (C1 of the cyclohexenyl moiety)
Reactivity Profile Allylic electrophile, [3,3]-sigmatropic substrate, alkene nucleophile

Core Synthetic Applications & Mechanistic Causality

Transition-Metal Catalyzed Allylic Alkylation (Tsuji-Trost)

In the realm of allylic substitution, the phenoxide anion ( PhO− ) is a relatively poor leaving group compared to halides or acetates. This apparent thermodynamic disadvantage is actually a strategic asset: it renders 3-phenoxycyclohexene completely inert to uncatalyzed background SN​1 or SN​2 reactions under mild conditions.

Cleavage of the C-O bond requires activation by a low-valent transition metal, typically Palladium(0). Oxidative addition of Pd(0) into the allylic C-O bond proceeds with inversion of configuration, generating a π -allyl palladium intermediate. Subsequent attack by a "soft" carbon nucleophile (e.g., a malonate derivative) occurs with a second inversion, resulting in an overall retention of configuration . This double-inversion pathway allows for exquisite stereocontrol in the synthesis of highly substituted cyclohexane derivatives.

[3,3]-Sigmatropic Rearrangements (The Claisen Pathway)

As an allyl phenyl ether, 3-phenoxycyclohexene is a classic substrate for the thermal Claisen rearrangement[2]. When subjected to high thermal stress (>180 °C), the molecule undergoes a concerted, highly ordered chair-like transition state. The cyclohexenyl group migrates to the ortho-position of the phenol ring, temporarily breaking aromaticity to form a dienone intermediate. The thermodynamic driving force of the reaction is the rapid enolization (tautomerization) of the dienone, which restores the aromaticity of the benzene ring, yielding 2-(2-cyclohexen-1-yl)phenol[3].

Diastereoselective Epoxidation and Ring-Opening

The isolated double bond of the cyclohexenyl moiety is highly susceptible to electrophilic attack. Reaction with m-chloroperoxybenzoic acid (mCPBA) yields the corresponding epoxide. The steric bulk of the phenoxy group heavily influences the facial selectivity of this transformation. Literature indicates that the epoxidation of 3-phenoxycyclohexene yields the anti and syn epoxides in a highly selective 9:1 ratio[4]. These epoxides are critical intermediates; subsequent regioselective ring-opening with various amines yields amino-alcohols, which are foundational scaffolds in the synthesis of β -blocker therapeutics[4].

Experimental Methodologies (Self-Validating Systems)

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating in-process analytical checks to confirm causality and reaction progress.

Protocol 1: Palladium-Catalyzed Allylic Alkylation

Objective: Regioselective substitution of the phenoxy group with dimethyl malonate. Causality & Validation: The use of N,O-bis(trimethylsilyl)acetamide (BSA) acts as a mild, non-nucleophilic base to generate the malonate nucleophile without degrading the sensitive π -allyl intermediate.

  • Preparation: In a flame-dried Schlenk flask under argon, dissolve 3-phenoxycyclohexene (1.0 equiv) and dimethyl malonate (1.5 equiv) in anhydrous THF (0.2 M).

  • Catalyst Activation: Add catalytic Pd(PPh3​)4​ (5 mol%) and dppe ligand (5 mol%). The solution will transition to a pale yellow, indicating the formation of the active Pd(0) complex.

  • Nucleophile Generation: Introduce BSA (1.5 equiv) and a catalytic amount of KOAc (5 mol%). Stir at 60 °C.

  • In-Process Validation: Monitor via TLC (Hexanes/EtOAc 8:2). The starting material (UV active, Rf​≈0.6 ) will deplete, replaced by the alkylated product ( Rf​≈0.4 ).

  • Isolation & Analytical Confirmation: Quench with saturated aqueous NH4​Cl . Extract with diethyl ether. Validate the product via 1H NMR: The disappearance of the phenoxy aromatic protons (6.8-7.3 ppm) and the emergence of the malonate methoxy singlets (~3.7 ppm) confirm successful substitution.

Protocol 2: Thermal Claisen Rearrangement

Objective: Synthesis of 2-(2-cyclohexen-1-yl)phenol via a [3,3]-sigmatropic shift. Causality & Validation: N,N-diethylaniline is selected as the solvent because its high boiling point (~215 °C) provides the necessary thermal energy to overcome the activation barrier of the sigmatropic shift while preventing oxidative degradation of the substrate.

  • Preparation: Dissolve 3-phenoxycyclohexene (1.0 equiv) in anhydrous N,N-diethylaniline (0.5 M) in a heavy-walled glass pressure tube.

  • Thermal Activation: Seal the tube under an argon atmosphere and heat the mixture to 200 °C in a controlled oil bath for 24 hours.

  • In-Process Validation: An aliquot taken at 12 hours should be analyzed by IR spectroscopy. The gradual appearance of a broad O-H stretching band (~3300 cm⁻¹) indicates the formation of the phenolic product.

  • Isolation & Analytical Confirmation: Cool to room temperature. Dilute with EtOAc and wash extensively with 1M HCl to remove the N,N-diethylaniline. Validate via 1H NMR: The critical self-validating marker is the shift of the aliphatic ether proton (~4.8 ppm in starting material) to a benzylic methine proton (~3.5 ppm), alongside the appearance of a phenolic -OH exchangeable proton.

Visualizing the Reaction Networks

TsujiTrost sub 3-Phenoxycyclohexene (Stable Precursor) pd_cat Pd(0)L_n Catalyst (Coordination) sub->pd_cat Binding ox_add Oxidative Addition (Inversion of Configuration) pd_cat->ox_add pi_allyl π-Allyl Palladium Complex (Electrophilic Intermediate) ox_add->pi_allyl leaving_group Phenoxide (PhO⁻) Leaving Group ox_add->leaving_group Cleavage nuc_attack Nucleophilic Attack (Soft Nucleophile, 2nd Inversion) pi_allyl->nuc_attack Regioselective nuc_attack->pd_cat Catalyst Regeneration prod Allylic Alkylation Product (Net Retention) nuc_attack->prod

Mechanistic pathway of Pd-catalyzed allylic alkylation of 3-phenoxycyclohexene.

ClaisenWorkflow step1 Phase 1: Preparation Dissolve in N,N-Diethylaniline step2 Phase 2: Thermal Activation Reflux at 200°C (Sealed Tube) step1->step2 Heat Applied step3 Phase 3: [3,3]-Sigmatropic Shift Chair-like Transition State step2->step3 Overcome Ea step4 Phase 4: Rearomatization Enolization of Dienone step3->step4 Thermodynamic Sink step5 Phase 5: Validation NMR: Phenolic OH Emergence step4->step5 Isolation & Analysis

Workflow and thermal activation phases for the [3,3]-sigmatropic Claisen rearrangement.

References

  • BenchChem. "Benzene, (2-cyclohexen-1-yloxy)- | 5614-35-7". Retrieved from 1[1]

  • Oxford University Press. "Stereochemical Studies on the Nucleophilic Substitution in the Reaction of Allylic Phosphates with Organoaluminum Reagents". Retrieved from 5[5]

  • ResearchGate. "Lanthanide Complexes in Organic Synthesis: Synthesis of Ethers". Retrieved from 4[4]

  • BenchChem. "Benzene, (2-cyclohexen-1-yloxy)- Synthesis Route and Chemical Properties". Retrieved from 2[2]

  • LookChem. "(2-cyclohex-2-enyl-phenoxy)-acetic acid - Technology Process". Retrieved from3[3]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Synthesis of o-Allylphenol Derivatives via Claisen Rearrangement of Benzene, (2-cyclohexen-1-yloxy)-

Introduction and Chemical Context The synthesis of structurally complex o-allylphenols is a foundational process in the development of pharmaceuticals, particularly in the total synthesis of cannabinoids, morphine analog...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Chemical Context

The synthesis of structurally complex o-allylphenols is a foundational process in the development of pharmaceuticals, particularly in the total synthesis of cannabinoids, morphine analogs, and bioactive sesquiterpenes like (+)-curcudiol 1[1]. The compound "Benzene, (2-cyclohexen-1-yloxy)-", systematically known as cyclohex-2-en-1-yloxybenzene, serves as a highly versatile precursor for these intricate frameworks 2[2]. Through a highly specific [3,3]-sigmatropic rearrangement (the Claisen rearrangement), this ether is converted into 2-(cyclohex-2-enyl)phenol. This application note details the mechanistic rationale and provides field-proven protocols for executing this transformation with high regioselectivity and yield.

Mechanistic Causality and Stereochemical Dynamics

The transformation of cyclohex-2-en-1-yloxybenzene into 2-(cyclohex-2-enyl)phenol is driven by a [3,3]-sigmatropic shift 3[3].

  • The Transition State: The reaction proceeds through a highly ordered, six-membered chair-like transition state. The oxygen atom and the allylic system of the cyclohexene ring align, allowing the concerted cleavage of the C–O bond and the formation of a new C–C bond at the ortho position of the aromatic ring.

  • Thermodynamic Driving Force: The immediate product of the sigmatropic shift is an ortho-dienone intermediate. This intermediate is highly unstable due to the loss of aromaticity. It undergoes rapid enolization (tautomerization) to restore the aromatic system, acting as a thermodynamic sink that renders the overall reaction irreversible3[3].

  • Regioselectivity Challenges: Under purely thermal, unoptimized conditions, the ortho-dienone can undergo a subsequent Cope rearrangement (another[3,3]-shift) before tautomerization, migrating the cyclohexenyl group to the para position. To prevent this, reaction conditions must be carefully tuned to accelerate tautomerization or trap the ortho intermediate.

Process Visualization

Claisen_Rearrangement SM Benzene, (2-cyclohexen-1-yloxy)- (Ether Substrate) TS [3,3]-Sigmatropic Shift (Chair-like TS) SM->TS Heat or Lewis Acid IM ortho-Dienone Intermediate TS->IM C-C Bond Formation TAUT Tautomerization (Aromatization) IM->TAUT Fast PROD 2-(Cyclohex-2-enyl)phenol (o-Allylphenol Derivative) TAUT->PROD Thermodynamic Sink

Workflow and mechanistic pathway for the Claisen rearrangement of Benzene, (2-cyclohexen-1-yloxy)-.

Experimental Workflows

We present two distinct methodologies: a classical thermal rearrangement optimized for scale, and a Lewis acid-catalyzed approach designed for sensitive substrates requiring mild conditions.

Protocol A: Optimized Thermal Rearrangement in N,N-Diethylaniline

Rationale: Historically, neat pyrolysis of cycloalkenyl aryl ethers resulted in low yields (e.g., 25%) due to competitive decomposition and para-migration 3[3]. By using N,N-diethylaniline, we provide a high-boiling (216 °C) medium that is mildly basic. The basicity suppresses acid-catalyzed polymerization of the cyclohexene ring and facilitates the rapid enolization of the ortho-dienone intermediate, locking in the ortho-regioselectivity.

Step-by-Step Procedure:

  • Preparation: Charge a flame-dried Schlenk flask with Benzene, (2-cyclohexen-1-yloxy)- (10.0 mmol, 1.74 g) 4[4] and anhydrous N,N-diethylaniline (15 mL).

  • Degassing (Critical Step): Subject the mixture to three freeze-pump-thaw cycles. Causality: Phenols are highly susceptible to oxidation at elevated temperatures, which can lead to quinone byproducts. Removing dissolved oxygen is mandatory.

  • Reaction: Backfill the flask with Argon and heat the mixture to 200 °C using a heating block for 24 hours.

  • In-Process Validation: Monitor via TLC (Hexane/EtOAc 9:1). The starting material (Rf ~0.7, UV active) will deplete, replaced by the product (Rf ~0.4, strongly active to KMnO4 stain).

  • Workup: Cool to room temperature. Dilute with EtOAc (50 mL) and wash sequentially with 1M HCl (3 x 30 mL) to completely protonate and remove the N,N-diethylaniline into the aqueous phase.

  • Purification: Wash the organic layer with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure. Purify via flash column chromatography (silica gel, 0-5% EtOAc in hexanes).

Protocol B: Lewis Acid-Promoted Rearrangement (BCl3)

Rationale: For substrates where the cyclohexenyl ring contains sensitive stereocenters or functional groups, thermal conditions (200 °C) are destructive. Boron trichloride (BCl3) coordinates strongly to the ether oxygen, lowering the LUMO of the system and allowing the [3,3]-shift to occur at sub-zero temperatures. Furthermore, the boron traps the resulting phenoxide, completely preventing the secondary Cope rearrangement.

Step-by-Step Procedure:

  • Preparation: Dissolve Benzene, (2-cyclohexen-1-yloxy)- (5.0 mmol, 0.87 g) in anhydrous CH2Cl2 (20 mL) under an Argon atmosphere.

  • Activation: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Catalyst Addition: Slowly add BCl3 (1.0 M in hexanes, 6.0 mL, 1.2 equiv) dropwise over 10 minutes. Validation: A distinct yellow/orange color change typically occurs, indicating the formation of the Lewis acid-base complex.

  • Reaction: Maintain at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature over 3 hours.

  • Quenching (Critical Step): Cool the mixture back to 0 °C and carefully add saturated aqueous NaHCO3 (15 mL) dropwise. Causality: BCl3 reacts violently with water; slow addition controls the exothermic hydrolysis and prevents localized heating that could degrade the product.

  • Isolation: Separate the organic layer, extract the aqueous layer with CH2Cl2 (2 x 15 mL), dry the combined organics over MgSO4, and concentrate. Purify via flash chromatography.

Quantitative Data and Method Comparison

Table 1: Comparison of Claisen Rearrangement Conditions for Cyclohex-2-enyl Phenyl Ether

MethodReagents / SolventTemperatureTimeYield (%)Regioselectivity (o:p)
Thermal (Historical) Neat (No solvent)200 °C12 h25%~ 3:1
Thermal (Optimized) N,N-Diethylaniline200 °C24 h72%> 10:1
Lewis Acid (BCl3) BCl3 / CH2Cl2-78 °C to RT4 h85%> 99:1
Lewis Acid (Et2AlCl) Et2AlCl / Hexane0 °C to RT8 h78%> 95:5

Analytical Characterization (Self-Validation)

To confirm the success of the synthesis, the isolated 2-(cyclohex-2-enyl)phenol must be validated via analytical spectroscopy.

  • 1H NMR (CDCl3): The defining features of the product are the disappearance of the ether multiplet at δ 4.79 ppm 4[4] and the emergence of the benzylic/allylic methine proton at δ 3.60 (m, 1H). The phenolic -OH appears as a broad singlet (exchangeable) around δ 5.0-5.5. The olefinic protons of the cyclohexene ring appear at δ 5.85 (m, 1H) and 6.08 (m, 1H), while the aromatic protons shift to reflect the ortho-substitution pattern at δ 6.74 (m, 1H), 6.85 (m, 1H), and 7.14 (m, 2H) 3[3].

  • Mass Spectrometry (EI): m/z 174 (M+, base peak), with characteristic fragmentation at m/z 145 (M+ - C2H5) 3[3].

References

  • Enantioselective Construction and Utilization of 2-(Cyclohex-2-enyl)
  • Benzene, (2-cyclohexen-1-yloxy)
  • Rearrangements of Cycloalkenyl Aryl Ethers Source: PMC - NIH URL
  • Supporting Information for Angew. Chem. Int. Ed.

Sources

Application

Application Note: Experimental Protocols for the Claisen Rearrangement of Benzene, (2-cyclohexen-1-yloxy)-

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Protocol & Mechanistic Guide Introduction & Mechanistic Rationale Benzene, (2-cyclohexen-1-yloxy)- (IUPAC: cyc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

Benzene, (2-cyclohexen-1-yloxy)- (IUPAC: cyclohex-2-en-1-yloxybenzene; CAS: 5614-35-7) is an archetypal aryl cycloalkenyl ether utilized extensively in the synthesis of complex molecular architectures[1]. The thermal or acid-catalyzed Claisen rearrangement of this substrate yields 2-(cyclohex-2-enyl)phenol , a highly valuable ortho-substituted phenol that serves as a precursor for polycyclic systems, dihydrobenzofurans, and various pharmaceutical scaffolds.

The Causality of the [3,3]-Sigmatropic Shift

The Claisen rearrangement is a concerted, pericyclic reaction governed by orbital symmetry. When thermal energy or a Lewis acid is applied, the molecule adopts a highly ordered, chair-like six-membered transition state.

  • Bond Reorganization: The C–O bond of the ether undergoes homolytic-style cleavage synchronously with the formation of a new C–C bond at the ortho position of the aromatic ring.

  • Loss of Aromaticity: This shift temporarily disrupts the aromaticity of the benzene ring, generating a high-energy 6-(cyclohex-2-enyl)cyclohexa-2,4-dien-1-one intermediate.

  • Rearomatization (Thermodynamic Driving Force): To regain the ~36 kcal/mol of aromatic stabilization energy, the dienone intermediate rapidly tautomerizes (via a proton shift) into the final 2-(cyclohex-2-enyl)phenol product.

As demonstrated in comprehensive studies like[2], controlling the reaction environment is critical to prevent the newly formed phenol from undergoing subsequent acid-catalyzed cyclization or unwanted Cope rearrangements.

ClaisenMechanism A Cyclohex-2-enyl Phenyl Ether (Reactant) B [3,3]-Sigmatropic Shift (Chair-like TS) A->B Heat (200°C) C Dienone Intermediate (Loss of Aromaticity) B->C C-O cleavage ortho-C-C formation D Tautomerization (Proton Transfer) C->D E 2-(Cyclohex-2-enyl)phenol (Product) D->E Thermodynamic Driving Force

Figure 1: Mechanistic pathway of the [3,3]-sigmatropic Claisen rearrangement and rearomatization.

Condition Optimization & Quantitative Data

Selecting the correct reaction conditions dictates the chemoselectivity of the rearrangement. While classic thermal conditions are highly scalable, modern microwave and Lewis acid-catalyzed approaches offer distinct advantages in yield and reaction time.

Table 1: Comparison of Claisen Rearrangement Conditions

ParameterThermal (Classic)Microwave-AssistedLewis Acid Catalyzed
Catalyst / Solvent N,N-DiethylanilineSolvent-free or ChlorobenzeneEt₂AlCl / CH₂Cl₂
Temperature 200 °C (Reflux)200 °C-78 °C to Room Temp
Reaction Time 4 – 12 hours15 – 30 minutes2 – 4 hours
Typical Yield 65 – 80%75 – 85%70 – 90%
Mechanistic Advantage Highly scalable; base prevents side-reactionsRapid heating profile; minimal degradationMild conditions; prevents thermal decomposition

Note: Microwave-assisted cyclocoupling techniques have been extensively validated for related [3+3] phenolic rearrangements, as seen in [3].

Experimental Protocols

Protocol A: Classic Thermal Rearrangement

Causality & Logic: Why use N,N-diethylaniline instead of running the reaction neat? Heating the substrate neat at 200 °C can generate trace acidic byproducts via oxidation. These micro-acidic environments catalyze the premature cyclization of the desired phenol into a dihydrobenzofuran derivative[2]. N,N-diethylaniline (b.p. 216 °C) acts as both a high-boiling solvent and a non-nucleophilic base, scavenging trace acids and trapping the reaction cleanly at the phenol stage.

Materials:

  • Benzene, (2-cyclohexen-1-yloxy)- (1.0 equiv, 10 mmol, ~1.74 g)

  • N,N-Diethylaniline (5.0 mL)

  • 1M HCl (aqueous)

  • Ethyl Acetate (EtOAc)

  • Brine

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of Benzene, (2-cyclohexen-1-yloxy)- in 5.0 mL of anhydrous N,N-diethylaniline.

  • Inert Atmosphere: Purge the flask with Nitrogen ( N2​ ) for 5 minutes to prevent oxidative degradation at high temperatures. Attach a reflux condenser.

  • Thermal Activation: Submerge the flask in a pre-heated sand bath or heating mantle set to 200 °C. Reflux the mixture under continuous stirring for 6 to 8 hours. Monitor the reaction progress via TLC (Hexane/EtOAc 9:1).

  • Quenching & Acidification: Once the starting material is consumed, remove the flask from the heat and allow it to cool to room temperature. Pour the mixture into a separatory funnel containing 30 mL of ice-cold 1M HCl. Causality: The HCl protonates the N,N-diethylaniline, forcing it into the aqueous layer and leaving the phenolic product in the organic phase.

  • Extraction: Extract the aqueous layer with EtOAc (3 × 20 mL). Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude dark oil via flash column chromatography on silica gel (eluting with a gradient of 0% to 10% EtOAc in Hexanes) to afford pure 2-(cyclohex-2-enyl)phenol.

Workflow S1 1. Setup Substrate + N,N-Diethylaniline S2 2. Reaction Reflux 200°C Under N2 S1->S2 S3 3. Quench Cool to RT Add 1M HCl S2->S3 S4 4. Extraction EtOAc Wash Brine & Dry S3->S4 S5 5. Isolate Column Chromatography S4->S5

Figure 2: Step-by-step experimental workflow for the thermal Claisen rearrangement protocol.

Protocol B: Microwave-Assisted Rearrangement (Green Alternative)

Causality & Logic: Microwave irradiation provides uniform, rapid internal heating, bypassing the slow thermal conduction of traditional heating mantles. This drastically reduces the reaction time from hours to minutes, minimizing the formation of thermodynamic degradation products.

  • Setup: Charge a 10 mL microwave-safe reaction vial with 2.0 mmol of Benzene, (2-cyclohexen-1-yloxy)-. Do not add solvent (solvent-free conditions maximize atom economy).

  • Irradiation: Seal the vial with a Teflon-lined crimp cap. Irradiate in a dedicated microwave synthesizer set to 200 °C for 20 minutes (Dynamic power mode, max 250 W).

  • Workup: Cool the vial rapidly using compressed air. Dissolve the crude mixture in a minimal amount of dichloromethane (DCM).

  • Purification: Directly load the DCM solution onto a silica gel column and elute with Hexane/EtOAc (95:5) to isolate the target phenol.

Analytical Validation & Troubleshooting

To ensure a self-validating experimental system, researchers must confirm the structural rearrangement using spectroscopic checkpoints:

  • IR Spectroscopy: Look for the appearance of a broad, strong O–H stretching band around 3300–3400 cm⁻¹ , which is absent in the starting ether[2].

  • ¹H-NMR (CDCl₃):

    • Disappearance: The characteristic multiplet of the ether proton adjacent to the oxygen (C1'-H of the cyclohexenyl ring) shifts significantly.

    • Appearance: A distinct singlet for the phenolic –OH proton will appear (typically between δ 4.5 - 5.5 ppm, exchangeable with D2​O ).

    • Aromatic Region: The aromatic integration remains 4H, but the splitting pattern changes from a monosubstituted benzene to an ortho-disubstituted pattern.

  • Troubleshooting (Over-cyclization): If NMR reveals a lack of an –OH peak and the presence of a saturated heterocyclic ring system, the product has undergone a secondary acid-catalyzed cyclization into a dihydrobenzofuran derivative. To correct this in future runs, ensure the N,N-diethylaniline is freshly distilled and strictly anhydrous.

Sources

Method

Application Note: Lewis Acid-Catalyzed Claisen Rearrangement of Benzene, (2-cyclohexen-1-yloxy)-

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide Executive Summary The Claisen rearrangement of allyl aryl ethers is a foun...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Executive Summary

The Claisen rearrangement of allyl aryl ethers is a foundational [3,3]-sigmatropic reaction used to construct complex carbon-carbon bonds in pharmaceutical development. Traditionally, the rearrangement of Benzene, (2-cyclohexen-1-yloxy)- (commonly known as cyclohex-2-en-1-yl phenyl ether) to 2-(cyclohex-2-en-1-yl)phenol requires harsh thermal conditions exceeding 200 °C[1]. Such extreme thermodynamics often lead to substrate decomposition, poor regioselectivity, and incompatibility with sensitive functional groups.

The application of Lewis acid catalysis fundamentally shifts the thermodynamic requirements of this transformation. By utilizing strong Lewis acids such as Boron Trichloride ( BCl3​ ), the activation energy is drastically reduced, allowing the rearrangement to proceed rapidly at temperatures as low as -78 °C[2]. This application note details the mechanistic causality, comparative catalyst performance, and a self-validating standard operating procedure (SOP) for the Lewis acid-catalyzed Claisen rearrangement of cyclohex-2-enyl phenyl ether.

Mechanistic Principles & Causality

The acceleration of the Claisen rearrangement by Lewis acids is driven by a charge-induced transition state. When BCl3​ is introduced to the reaction matrix, it coordinates reversibly to the ethereal oxygen of the cyclohex-2-enyl phenyl ether.

Causality of Acceleration: This coordination withdraws electron density from the oxygen atom, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the allyl ether system. This electronic perturbation accelerates the [3,3]-sigmatropic shift by a factor of approximately 1010 compared to the thermal baseline[2]. The reaction proceeds through a highly ordered, chair-like transition state to form an ortho-dienone intermediate, which rapidly tautomerizes (rearomatizes) to yield the thermodynamically stable 2-(cyclohex-2-en-1-yl)phenol[3].

Causality of Stoichiometry: A critical failure point in Lewis acid-catalyzed Claisen rearrangements is the assumption of sub-stoichiometric catalytic turnover. The resulting phenol product coordinates more strongly to the Lewis acid than the starting ether[4]. Consequently, the catalyst becomes sequestered by the product. To ensure complete conversion, a stoichiometric amount (1.0 to 1.2 equivalents) of the Lewis acid is strictly required.

Mechanism A Benzene, (2-cyclohexen-1-yloxy)- B O-BCl3 Coordination Complex A->B + BCl3 (-78 °C) C [3,3]-Sigmatropic Shift (Chair TS) B->C LUMO Lowering (10^10 Rate Increase) D ortho-Dienone Intermediate C->D C-C Bond Formation E Rearomatization (H+ Shift) D->E Fast F 2-(Cyclohex-2-enyl) phenol E->F Product-LA Sequestration

Fig 1: Mechanistic pathway of the Lewis acid-catalyzed Claisen rearrangement.

Comparative Catalyst Performance

While BCl3​ is the historical gold standard for this transformation, modern process chemistry has expanded the toolkit to include milder Lewis acids and electrogenerated species. The selection of the catalyst dictates the operational temperature and the reaction time.

Table 1: Quantitative Comparison of Catalytic Systems for Allyl Phenyl Ether Rearrangements

Catalyst SystemLoadingTemperatureReaction TimeRegioselectivity (ortho:para)Notes & Causality
Thermal (Neat) [1]None200–250 °C12–24 hModerateHigh energy input; risks thermal degradation of the cyclohexenyl ring.
BCl3​ [2]1.0–1.2 eq-78 °C to 0 °C0.5–2 hExcellent (>95:5)Standard bench protocol. Stoichiometric loading required due to product sequestration.
EtAlCl2​ [5]1.0 eq25 °C2–4 hGoodMilder alternative; useful for tandem iterative Claisen sequences.
Electrogenerated Acid (EGA) [4]Catalytic*30 °C< 5 minExcellentIn situ generation of active borane species from Bu4​NB(C6​F5​)4​ . Prevents moisture degradation.

Self-Validating Experimental Workflow

To ensure reproducibility, the following protocol is designed as a self-validating system . Each critical phase includes an analytical checkpoint to confirm the physical or chemical state before proceeding.

Workflow S1 S1 S2 Step 2: Substrate Solvation Dissolve ether in dry CH2Cl2 Checkpoint: Internal Temp reaches -78 °C S1->S2 S3 S3 S2->S3 S4 Step 4: Rearrangement Stir at -78 °C, warm to 0 °C Checkpoint: TLC shows FeCl3-active spot S3->S4 S5 Step 5: Quench & Workup Add saturated NaHCO3(aq) Checkpoint: Cessation of gas evolution S4->S5 S6 Step 6: Isolation Silica gel chromatography Yield: 2-(cyclohex-2-enyl)phenol S5->S6

Fig 2: Self-validating experimental workflow for Lewis acid-catalyzed Claisen rearrangement.

Standard Operating Procedure (SOP)

Target: Synthesis of 2-(cyclohex-2-en-1-yl)phenol via BCl3​ -mediated Claisen rearrangement. Scale: 10.0 mmol

Reagents & Materials
  • Substrate: Benzene, (2-cyclohexen-1-yloxy)- (1.74 g, 10.0 mmol)

  • Catalyst: Boron trichloride ( BCl3​ ), 1.0 M solution in CH2​Cl2​ (12.0 mL, 12.0 mmol)

  • Solvent: Anhydrous Dichloromethane ( CH2​Cl2​ ), 50 mL

  • Quench: Saturated aqueous NaHCO3​ solution, 20 mL

Step-by-Step Protocol
  • Preparation & Purging: Assemble a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, an internal thermocouple, and an argon inlet. Flame-dry the apparatus under vacuum and backfill with argon (repeat 3x).

    • Validation Check: Ensure the internal environment is strictly anhydrous. BCl3​ reacts violently with moisture to form HCl gas, which will alter the reaction mechanism to a Brønsted acid pathway, leading to cyclohexenyl ring polymerization.

  • Solvation & Cooling: Inject 50 mL of anhydrous CH2​Cl2​ followed by 1.74 g of Benzene, (2-cyclohexen-1-yloxy)-. Submerge the flask in a dry ice/acetone bath.

    • Validation Check: Monitor the internal thermocouple until the temperature stabilizes at -78 °C ( ± 2 °C).

  • Catalyst Addition: Using a syringe pump, add 12.0 mL of the 1.0 M BCl3​ solution dropwise over 15 minutes.

    • Validation Check: The internal temperature must not exceed -70 °C during the addition. A transient color change (often pale yellow/orange) indicates the formation of the oxonium-Lewis acid complex.

  • Rearrangement Execution: Maintain the reaction at -78 °C for 30 minutes, then remove the cooling bath and allow the mixture to slowly warm to 0 °C over 1 hour.

    • Validation Check (TLC): Pull a 0.1 mL aliquot, quench in 0.5 mL saturated NaHCO3​ , and extract with EtOAc. Spot on silica TLC (Hexanes:EtOAc 9:1). The starting material ( Rf​≈0.8 ) should disappear. The product ( Rf​≈0.4 ) will stain intensely dark with aqueous FeCl3​ spray, confirming the generation of the free phenolic -OH group.

  • Quenching: Re-cool the mixture to -20 °C. Slowly add 20 mL of saturated aqueous NaHCO3​ dropwise.

    • Validation Check: Wait for the cessation of CO2​ gas evolution. The biphasic mixture should become clear and distinct.

  • Workup & Isolation: Separate the organic layer. Extract the aqueous layer with CH2​Cl2​ (2 x 20 mL). Combine the organic layers, wash with brine (30 mL), dry over anhydrous MgSO4​ , and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, gradient 100% Hexanes to 9:1 Hexanes:EtOAc) to yield the pure 2-(cyclohex-2-en-1-yl)phenol.

Troubleshooting & Analytical Diagnostics

  • Issue: Extensive Polymerization / Tar Formation.

    • Causality: Coordination of the product phenol to the Lewis acid renders the para position of the hydroxy group highly cationic and electrophilic[4]. If the reaction is allowed to warm to room temperature for too long before quenching, intermolecular Friedel-Crafts alkylation occurs between the cyclohexenyl ring and the activated phenol.

    • Solution: Strictly control the temperature profile (do not exceed 0 °C) and quench immediately upon completion as indicated by TLC.

  • Issue: Incomplete Conversion.

    • Causality: Sub-stoichiometric active catalyst. BCl3​ is highly volatile (b.p. 12.5 °C) and moisture-sensitive. Degraded catalyst solutions or product-sequestration will halt the reaction.

    • Solution: Titrate the BCl3​ solution prior to use or utilize a slight excess (1.2 eq). Alternatively, consider modern electrogenerated Lewis acid protocols which generate the active species in situ[4].

References

  • Toward a Symphony of Reactivity: Cascades Involving Catalysis and Sigmatropic Rearrangements. National Institutes of Health (NIH) / PMC. Available at: [Link]

  • Ecofriendly Claisen Rearrangement of Allyl-4-tert-butylphenyl Ether Using Heteropolyacid Supported on Hexagonal Mesoporous Silica. Organic Process Research & Development, ACS Publications. Available at: [Link]

  • Electrogenerated Lewis Acid-Catalyzed Claisen Rearrangement of Allyl Aryl Ethers. Organic Letters, ACS Publications (2024). Available at: [Link]

  • Claisen Review. Scribd. Available at:[Link]

  • Boron Trichloride-Catalyzed Rearrangement of Allyl Aryl Ethers (Borgulya et al., 1973). ResearchGate / Helvetica Chimica Acta. Available at: [Link]

Sources

Application

Application Note: "Benzene, (2-cyclohexen-1-yloxy)-" as a Precursor for Substituted Phenols via Claisen Rearrangement

Executive Briefing & Strategic Context Benzene, (2-cyclohexen-1-yloxy)- (commonly known as cyclohex-2-enyl phenyl ether, CAS: 5614-35-7) is a highly versatile research compound characterized by its aromatic phenyl ring,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Briefing & Strategic Context

Benzene, (2-cyclohexen-1-yloxy)- (commonly known as cyclohex-2-enyl phenyl ether, CAS: 5614-35-7) is a highly versatile research compound characterized by its aromatic phenyl ring, ether linkage, and unsaturated cyclohexenyl moiety[1]. In advanced organic synthesis and drug development, this compound serves as a critical upstream precursor. Through a highly stereoselective Claisen rearrangement, it is converted into 2-(cyclohex-2-enyl)phenol , an ortho-substituted phenol.

This specific phenolic scaffold is indispensable in medicinal chemistry. It acts as a foundational building block for the synthesis of complex heterocycles, including tetrahydrocarbazoles and benzofuran derivatives, which have been extensively patented and utilized as active agents for inhibiting Vascular Endothelial Growth Factor (VEGF) production in anti-angiogenic cancer therapies and ocular disease treatments[2].

Mechanistic Causality & Reaction Dynamics

The transformation of cyclohex-2-enyl phenyl ether to 2-(cyclohex-2-enyl)phenol is driven by the aliphatic Claisen rearrangement , a concerted [3,3]-sigmatropic rearrangement[3].

  • The Transition State: The reaction proceeds via a highly ordered, six-membered, chair-like transition state. The allyl group (in this case, the cyclohexenyl ring) migrates from the ether oxygen to the ortho-position of the aromatic ring.

  • Thermodynamic Driving Force: The initial [3,3]-shift disrupts aromaticity, generating an ortho-dienone intermediate. However, this intermediate rapidly undergoes enolization (rearomatization) to yield the thermodynamically stable ortho-substituted phenol[3].

  • Catalytic vs. Thermal Activation: Historically, this reaction requires high thermal energy (200 °C – 250 °C) to overcome the activation barrier of the concerted shift. However, modern methodologies employ Lewis acids (e.g., BCl3​ or electrogenerated boron-based acids). Lewis acids coordinate directly to the ether oxygen, lowering the lowest unoccupied molecular orbital (LUMO) of the substrate, thereby facilitating the rearrangement at ambient or sub-ambient temperatures (as low as -78 °C)[4].

G Ether Benzene, (2-cyclohexen-1-yloxy)- Rearrangement [3,3]-Sigmatropic Rearrangement Ether->Rearrangement Δ or Lewis Acid Dienone ortho-Dienone Intermediate Rearrangement->Dienone Enolization Rearomatization (Enolization) Dienone->Enolization Fast Phenol 2-(cyclohex-2-enyl)phenol Enolization->Phenol Downstream Downstream APIs (VEGF Inhibitors) Phenol->Downstream Heterocyclization

Mechanistic pathway of the Claisen rearrangement of Benzene, (2-cyclohexen-1-yloxy)-.

Methodological Frameworks

To accommodate different laboratory capabilities and substrate sensitivities, two distinct self-validating protocols are provided below.

Protocol A: Thermal Claisen Rearrangement (High-Temperature)

This method is robust, scalable, and ideal for substrates lacking thermally labile functional groups. We utilize N,N-diethylaniline as the solvent; its high boiling point accommodates the necessary thermal energy, while its mildly basic nature prevents unwanted acid-catalyzed polymerization of the cyclohexene ring.

Step-by-Step Procedure:

  • Preparation: In a flame-dried, round-bottom flask equipped with a reflux condenser and inert gas inlet, dissolve 10.0 mmol of Benzene, (2-cyclohexen-1-yloxy)- in 15 mL of anhydrous N,N-diethylaniline.

  • Heating: Purge the system with N2​ for 5 minutes. Submerge the flask in a sand bath or heating mantle pre-heated to 215 °C. Reflux the mixture vigorously for 16 hours.

  • In-Process Validation (TLC): Withdraw a 50 µL aliquot, dilute in 1 mL ethyl acetate, and wash with 1M HCl to remove the amine solvent. Spot on a silica TLC plate (Eluent: Hexanes/EtOAc 9:1). The starting ether ( Rf​≈0.8 , UV active) should be completely consumed, replaced by a new spot ( Rf​≈0.4 ) that stains dark blue/purple upon treatment with Ferric Chloride ( FeCl3​ ) stain, confirming the presence of a free phenolic −OH .

  • Workup: Cool the reaction mixture to room temperature. Dilute with 50 mL diethyl ether and transfer to a separatory funnel. Wash the organic layer sequentially with ice-cold 2M HCl ( 3×30 mL) to completely remove the N,N-diethylaniline.

  • Isolation: Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo. Purify via flash column chromatography (silica gel, 0-5% EtOAc in hexanes) to yield 2-(cyclohex-2-enyl)phenol as a pale yellow oil.

Protocol B: Lewis Acid-Catalyzed Rearrangement (Mild Conditions)

For advanced drug development where downstream functional groups may degrade at 200 °C, Lewis acid catalysis is mandatory[4].

Step-by-Step Procedure:

  • Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve 5.0 mmol of Benzene, (2-cyclohexen-1-yloxy)- in 20 mL of anhydrous dichloromethane ( CH2​Cl2​ ).

  • Catalyst Addition: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add 6.0 mL of a 1.0 M solution of Boron Trichloride ( BCl3​ ) in CH2​Cl2​ dropwise via syringe over 10 minutes.

  • Reaction Progression: Maintain the reaction at -78 °C for 30 minutes, then allow it to slowly warm to 0 °C over 1 hour.

  • In-Process Validation: Quench a micro-aliquot in saturated aqueous NaHCO3​ and analyze via GC-MS or TLC to ensure complete disappearance of the parent ether mass ( m/z=174.24 )[1].

  • Workup & Isolation: Quench the bulk reaction at 0 °C by the careful addition of 15 mL of saturated aqueous NaHCO3​ . Extract the aqueous layer with CH2​Cl2​ ( 2×20 mL). Combine the organic layers, dry over MgSO4​ , filter, and concentrate. Purify via flash chromatography to afford the target phenol.

Analytical Validation & QA (NMR Spectroscopy)

To ensure absolute structural integrity of the synthesized 2-(cyclohex-2-enyl)phenol, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive QA tool.

  • Pre-Reaction (Ether): The 1H NMR spectrum of the starting Benzene, (2-cyclohexen-1-yloxy)- exhibits a highly characteristic multiplet at δ≈4.79 ppm, which corresponds to the allylic proton attached to the carbon bonded to the ether oxygen[5].

  • Post-Reaction (Phenol): Successful rearrangement is definitively proven by the complete loss of the δ≈4.79 ppm signal and the emergence of a broad singlet between δ5.0−5.5 ppm. This new signal represents the newly formed phenolic hydroxyl group and will disappear upon D2​O exchange. Furthermore, COSY NMR will confirm the proton-proton connectivities within the newly migrated cyclohexene ring, establishing its ortho-relationship to the hydroxyl group[1].

Comparative Metrics: Reaction Conditions

The following table summarizes the quantitative data and strategic trade-offs between the two methodologies, allowing researchers to select the optimal pathway based on their specific constraints.

ParameterThermal RearrangementLewis Acid-Catalyzed
Catalyst / Reagent None (Heat driven) BCl3​ , EtAlCl2​ , or B(C6​F5​)3​
Solvent System N,N-Diethylaniline or Decalin CH2​Cl2​ or Toluene
Temperature Profile 200 °C – 220 °C-78 °C to 25 °C
Reaction Time 12 – 24 hours10 mins – 2 hours
Average Yield 60% – 75%75% – 95%
Regioselectivity Strictly ortho (migrates to para only if ortho is blocked)Strictly ortho
Substrate Compatibility Poor (Unsuitable for thermally labile functional groups)Excellent (Preserves sensitive moieties)

References

  • Benzene, (2-cyclohexen-1-yloxy)- Product Profile & Electronic Structure Analysis.Benchchem.
  • Tetrahydrocarbazoles as active agents for inhibiting VEGF production by translational control.US Patent 8,946,444 B2 (Google Patents).
  • Ecofriendly Claisen Rearrangement of Allyl-4-tert-butylphenyl Ether Using Heteropolyacid Supported on Hexagonal Mesoporous Silica.Organic Process Research & Development (ACS Publications).
  • Electrogenerated Lewis Acid-Catalyzed Claisen Rearrangement of Allyl Aryl Ethers.Organic Letters (ACS Publications, 2024).
  • Supporting Information for Angew. Chem. Int. Ed. Z52621 (Synthesis of Cyclohex-2'-enyl-phenyl ether).Wiley-VCH.

Sources

Method

Applications of "Benzene, (2-cyclohexen-1-yloxy)-" in natural product synthesis

An in-depth technical guide on the synthetic utility of Benzene, (2-cyclohexen-1-yloxy)- (commonly known as 3-phenoxycyclohexene or cyclohex-2-en-1-yl phenyl ether). This compound serves as a highly versatile bifunctiona...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide on the synthetic utility of Benzene, (2-cyclohexen-1-yloxy)- (commonly known as 3-phenoxycyclohexene or cyclohex-2-en-1-yl phenyl ether). This compound serves as a highly versatile bifunctional building block in advanced organic synthesis and natural product development.

Chemical Profiling and Strategic Utility

Benzene, (2-cyclohexen-1-yloxy)- (CAS: 5614-35-7) is characterized by the interplay between an aromatic phenyl ring and an unsaturated cyclohexenyl moiety, connected via an ether linkage[1]. In the context of natural product synthesis, this specific structural arrangement is not merely a protective group or a static scaffold; it is a reactive linchpin.

The strategic utility of this molecule lies in its ability to undergo two primary classes of transformations:

  • Thermal [3,3]-Sigmatropic Rearrangements: The allylic ether undergoes the Claisen rearrangement to yield ortho-allylated phenols[2].

  • Transition-Metal Catalyzed Allylic Substitutions: The phenoxy group acts as a viable leaving group in Tsuji-Trost-type reactions, allowing for the stereoselective functionalization of the cyclohexene ring[3].

These pathways are instrumental in constructing complex polycyclic frameworks, such as hexahydrodibenzofurans, carbazoles, and functionalized cyclohexanes, which are core pharmacophores in various biologically active natural products and targeted therapeutics (e.g., VEGF inhibitors)[4].

Mechanistic Pathways in Scaffold Construction

To fully leverage this compound, researchers must understand the electronic and orbital mechanics driving its reactivity. Below are the two primary synthetic workflows utilized in natural product derivation.

Pathway A: The Thermal Claisen Rearrangement

Heating the compound induces a concerted, pericyclic [3,3]-sigmatropic shift. The transition state typically adopts a chair-like conformation, transferring the cyclohexenyl group to the ortho-position of the phenol. The subsequent rapid tautomerization restores aromaticity, providing a thermodynamic sink that drives the reaction to completion.

Claisen A Benzene, (2-cyclohexen-1-yloxy)- B [3,3]-Sigmatropic Transition State A->B Δ (215 °C) Thermal Activation C 2-(2-Cyclohexenyl)phenol B->C Rearrangement & Tautomerization D Polycyclic Scaffolds (e.g., Dibenzofurans) C->D Oxidative/Acidic Cyclization

Caption: Thermal Claisen rearrangement workflow for polycyclic scaffold synthesis.

Pathway B: Palladium-Catalyzed Allylic Substitution

While alkoxides are notoriously poor leaving groups that often lead to β-hydride elimination, the phenoxide anion is sufficiently stable to be displaced by low-valent transition metals. Oxidative addition of Pd(0) into the allylic C–O bond generates an electrophilic η3 -allyl-palladium intermediate, which can be intercepted by various nucleophiles (amines, malonates, or other phenols)[3].

TsujiTrost A Benzene, (2-cyclohexen-1-yloxy)- C η³-Allyl-Palladium Intermediate A->C Oxidative Addition (-PhO⁻) B Pd(0) Catalyst (e.g., Pd(PPh3)4) B->C D Nucleophilic Attack (Nu⁻) C->D Nu⁻ Addition E Functionalized Cyclohexene D->E Reductive Elimination E->B Catalyst Regeneration

Caption: Palladium-catalyzed allylic substitution utilizing the phenoxy leaving group.

Quantitative Data Summary

The following table summarizes the optimized reaction conditions and yields for key transformations utilizing Benzene, (2-cyclohexen-1-yloxy)- as the primary substrate.

TransformationReagents & CatalystConditionsYieldDownstream Application
Claisen Rearrangement Neat or N,N-Diethylaniline215 °C, 4–6 h85–92%Precursor to (2-cyclohex-2-enyl-phenoxy)-acetic acid[2] and carbazole derivatives[4].
Allylic Etherification Phenol (1 eq), Pd(PPh3)4 (1 mol%)Toluene, 25 °C, 24 h71%Synthesis of complex diaryl/alkyl ethers; avoids β-hydride elimination[3].
Epoxidation mCPBA (1.1 eq)CH2Cl2, 0 °C to RT, 2 h>90%Ring-opening with amines to form amino-alcohol pharmacophores[5].

Validated Experimental Protocols

The following protocols have been designed with built-in self-validation steps to ensure reproducibility and high-fidelity results in a drug-development setting.

Protocol 1: Solvent-Free Thermal Claisen Rearrangement

Objective: Synthesis of 2-(2-cyclohexenyl)phenol via [3,3]-sigmatropic rearrangement. Causality & Rationale: The reaction is run at 215 °C without a transition metal catalyst. The high thermal energy is strictly required to overcome the activation barrier of the pericyclic transition state. Running the reaction neat maximizes the collision frequency, while the subsequent enolization provides the thermodynamic driving force.

Step-by-Step Procedure:

  • Preparation: Charge a flame-dried, heavy-walled Schlenk tube with Benzene, (2-cyclohexen-1-yloxy)- (10.0 mmol). Purge the headspace with dry Argon for 5 minutes to prevent oxidative degradation of the resulting phenol at high temperatures.

  • Thermal Activation: Seal the tube and submerge it in a pre-heated sand bath or metal heating block set to 215 °C. Stir vigorously for 4.5 hours.

  • In-Process Validation: Remove a 10 µL aliquot, dilute in CH2Cl2, and perform TLC (Hexanes:EtOAc 9:1).

    • Validation Check: The starting material ( Rf​≈0.7 , UV active) should be replaced by a more polar spot ( Rf​≈0.4 ). Treat the TLC plate with aqueous Ferric Chloride ( FeCl3​ ) stain; the product spot will turn deep purple/blue, confirming the generation of a free phenolic -OH.

  • Workup: Cool the vessel to room temperature. Dissolve the crude oil in diethyl ether (50 mL) and extract with 2M NaOH (3 x 20 mL). The product transfers to the aqueous layer as a phenoxide, leaving unreacted starting material in the organic layer.

  • Isolation: Acidify the combined aqueous layers with 6M HCl to pH 2 (monitor via pH paper) and back-extract with ethyl acetate (3 x 30 mL). Dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

  • Spectroscopic Validation: FTIR must show the complete disappearance of the strong ether C–O–C stretch at ~1240 cm⁻¹ and the emergence of a broad O–H stretch at ~3300 cm⁻¹.

Protocol 2: Palladium-Catalyzed Allylic Exchange

Objective: Synthesis of functionalized cyclohex-2-enyl ethers via Tsuji-Trost substitution. Causality & Rationale: While phenoxide is a sub-optimal leaving group compared to halides or acetates, utilizing a highly active, electron-rich Pd(0) species like Pd(PPh3​)4​ facilitates the oxidative addition into the allylic C–O bond. Toluene is selected as the solvent because its non-polar nature suppresses premature ion-pair separation, ensuring high regioselectivity during nucleophilic attack[3].

Step-by-Step Procedure:

  • Catalyst Activation: In an argon-filled glovebox, add Pd(PPh3​)4​ (11.7 mg, 10.0 µmol, 1 mol%) to a screw-capped vial. Suspend the catalyst in anhydrous, degassed toluene (0.50 mL).

  • Substrate Addition: Add Benzene, (2-cyclohexen-1-yloxy)- (1.00 mmol) and the desired nucleophile (e.g., a substituted phenol or amine, 1.00 mmol) to the suspension.

  • Reaction: Seal the vial with a PTFE-lined septum cap, remove it from the glovebox, and stir at 25 °C for 24 hours.

  • In-Process Validation: Monitor the reaction via Gas Chromatography (GC) or GC-MS.

    • Validation Check: The mass spectrum should indicate the disappearance of the m/z 174 parent ion (starting material) and the appearance of the new product mass. The absence of a cyclohexadiene byproduct confirms that β-hydride elimination has been successfully suppressed.

  • Purification: Adsorb the crude reaction mixture directly onto silica gel. Purify via flash column chromatography using a gradient of 0.5% to 2% EtOAc in hexanes.

  • Spectroscopic Validation: ¹H NMR (400 MHz, CDCl3​ ) must show the allylic methine proton (CH-O) shifting depending on the nucleophile, typically appearing as a multiplet around δ 4.75–4.85 ppm[3].

References

  • Benchchem. "Benzene, (2-cyclohexen-1-yloxy)- | 5614-35-7". Benchchem Product Catalog.
  • LookChem. "Technology Process of (2-cyclohex-2-enyl-phenoxy)-acetic acid". LookChem Database.
  • Wiley-VCH. "Supporting Information for Angew. Chem. Int. Ed. Z52621". Angewandte Chemie International Edition.
  • ResearchGate. "Lanthanide Complexes in Organic Synthesis: Synthesis of Ethers". ResearchGate Publications.
  • Google Patents. "US8946444B2 - Tetrahydrocarbazoles as active agents for inhibiting VEGF production". United States Patent Office.

Sources

Application

Application Note: Solvent-Driven Divergent Reactivity of Benzene, (2-cyclohexen-1-yloxy)-

Target Audience: Researchers, synthetic chemists, and drug development professionals. Introduction: The Role of the Solvent Microenvironment Benzene, (2-cyclohexen-1-yloxy)-, formally recognized as cyclohex-2-en-1-yloxyb...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction: The Role of the Solvent Microenvironment

Benzene, (2-cyclohexen-1-yloxy)-, formally recognized as cyclohex-2-en-1-yloxybenzene or 3-phenoxycyclohexene, is a highly versatile allylic ether[1]. Featuring a rigid aromatic ring linked via an oxygen atom to an unsaturated cyclohexenyl moiety, it serves as an excellent substrate for complex C–C and C–O bond-forming methodologies[1]. In advanced organic synthesis, the reactivity of this compound is not a static intrinsic property; rather, it is heavily dictated by the physicochemical properties of the solvent system. By manipulating the solvent, chemists can actuate divergent reaction pathways, specifically shifting between the intramolecular Aromatic Claisen Rearrangement and the intermolecular Palladium-Catalyzed Tsuji-Trost Allylation .

The Aromatic Claisen Rearrangement: Protic vs. Aprotic Environments

The aromatic Claisen rearrangement of allylic phenyl ethers is a classic, heat-induced [3,3]-sigmatropic shift that yields ortho-allylphenols[2]. For Benzene, (2-cyclohexen-1-yloxy)-, this rearrangement produces 2-(cyclohex-2-en-1-yl)phenol.

Causality of Solvent Selection

Historically, this rearrangement required harsh thermal conditions (180–220 °C) in non-polar aprotic solvents like decalin or toluene. The high activation energy is due to the highly polarized nature of the transition state: the synchronous breaking of the C–O bond and formation of the C–C bond generates a partial negative charge on the ether oxygen[3].

By transitioning to polar protic solvents—specifically fluorinated alcohols like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) or 2,2,2-trifluoroethanol (TFE)—the activation energy is drastically lowered. The strong hydrogen-bond-donating capacity of these solvents stabilizes the polarized transition state, accelerating the reaction rate by orders of magnitude and allowing the transformation to occur at much milder temperatures (60–80 °C)[2][3]. Following the sigmatropic shift, a rapid tautomerization of the intermediate dienone restores aromaticity, a step that is also facilitated by protic environments[4].

Table 1: Representative Solvent Effects on the Claisen Rearrangement
Solvent SystemDielectric Constant (ε)H-Bond Donor (α)Temp (°C)Time (h)Yield (%)
Toluene2.380.00180 (sealed)2445
DMF36.70.001501862
Methanol/H₂O (1:1)~60.0~1.051001278
HFIP16.71.9670494
Protocol 1: HFIP-Accelerated Claisen Rearrangement

Self-Validating System: The use of a sealed pressure tube prevents the loss of the highly volatile solvent, while TLC monitoring confirms the disappearance of the non-polar ether and the appearance of the highly polar, UV-active phenolic product, inherently validating reaction progress.

  • Substrate Preparation: In an oven-dried 10 mL pressure tube equipped with a magnetic stir bar, add Benzene, (2-cyclohexen-1-yloxy)- (1.0 mmol, 174.2 mg).

  • Solvent Addition: Add 3.0 mL of anhydrous HFIP. Seal the tube tightly with a Teflon-lined cap. (Caution: HFIP is volatile and corrosive; handle exclusively inside a fume hood).

  • Thermal Activation: Submerge the reaction vessel in a pre-heated oil bath at 70 °C. Stir vigorously for 4 hours.

  • Monitoring: Monitor the reaction via TLC (Hexanes/EtOAc 9:1). The starting material ( Rf​ ~0.8) will convert to the phenolic product ( Rf​ ~0.3).

  • Isolation: Cool the vessel to room temperature. Concentrate the mixture under reduced pressure to recover the HFIP. Purify the crude residue via flash column chromatography to yield pure 2-(cyclohex-2-en-1-yl)phenol.

Palladium-Catalyzed Tsuji-Trost Allylation: Ion-Pairing and Micellar Catalysis

The Tsuji-Trost reaction involves the palladium-catalyzed allylic substitution of a leaving group with a soft nucleophile (e.g., amines, malonates)[5]. Because phenoxide is a relatively poor leaving group compared to halides or acetates, solvent choice is the critical lever for driving the oxidative addition of Pd(0) and managing the resulting ion pair[6].

Causality of Solvent Selection

In traditional non-polar or weakly polar aprotic solvents (e.g., THF, 1,4-dioxane), the reaction often requires elevated temperatures and specific ligands to overcome the activation barrier of C–O bond cleavage[7]. Furthermore, these solvents dictate the formation of "tight" ion pairs between the π-allyl palladium complex and the phenoxide leaving group, which can hinder nucleophilic attack and reduce regioselectivity.

Recently, aqueous micellar catalysis has revolutionized this space[5]. By using water doped with a non-ionic designer surfactant (e.g., TPGS-750-M), nanometer-sized lipophilic micelles are formed. The hydrophobic Benzene, (2-cyclohexen-1-yloxy)- and the Pd-catalyst partition entirely into the micelle core. This creates a massively high effective concentration of reagents and a unique localized dielectric environment, driving the Tsuji-Trost reaction at room temperature with highly reduced catalyst loadings (down to 1000 ppm)[5].

Table 2: Solvent Influence on Pd-Catalyzed Tsuji-Trost Amination (Morpholine Nucleophile)
Solvent SystemCatalyst LoadingTemp (°C)Time (h)Regioselectivity (Branched:Linear)Yield (%)
THF5.0 mol% Pd651685:1568
1,4-Dioxane5.0 mol% Pd801288:1274
DMF2.0 mol% Pd50892:885
2 wt% TPGS-750-M in H₂O0.2 mol% Pd254>95:596
Protocol 2: Aqueous Micellar Tsuji-Trost Substitution

Self-Validating System: The reaction occurs entirely within the micellar phase. Upon completion, the product can be selectively extracted using a minimal volume of organic solvent, leaving the active catalyst and surfactant intact in the aqueous phase for immediate recycling, validating the "green" catalytic cycle[5].

  • Micelle Formation: To a 10 mL round-bottom flask, add 2.0 mL of a 2 wt% aqueous solution of TPGS-750-M. Degas the solution by sparging with Argon for 10 minutes.

  • Catalyst Activation: Add Pd(OAc)₂ (0.2 mol%) and DPEphos ligand (0.2 mol%). Stir for 10 minutes until a homogenous, slightly yellow micellar dispersion forms.

  • Substrate Addition: Add Benzene, (2-cyclohexen-1-yloxy)- (1.0 mmol) and morpholine (1.2 mmol). The hydrophobic substrates will immediately partition into the micelles.

  • Reaction: Stir vigorously at 25 °C for 4 hours. The reaction mixture will turn cloudy as the product forms.

  • In-Flask Extraction: Add 2.0 mL of ethyl acetate (EtOAc) and stir gently for 5 minutes. Halt stirring to allow phase separation. Extract the upper organic layer containing the allylic amine product. The aqueous layer can be reused for subsequent runs.

Visualizing the Reaction Logic

DivergentReactivity A Benzene, (2-cyclohexen-1-yloxy)- (3-Phenoxycyclohexene) B ortho-(Cyclohex-2-en-1-yl)phenol (Claisen Product) A->B Heat / Polar Protic Solvent [3,3]-Sigmatropic Shift C Allylic Substituted Product (Tsuji-Trost Product) A->C Pd(0) Catalyst, Nucleophile Solvent-Controlled Ion Pair

Divergent reaction pathways of Benzene, (2-cyclohexen-1-yloxy)- based on solvent and catalyst.

ClaisenSolvent A Allylic Ether Ground State B Polarized Transition State (Partial C-O cleavage, C-C formation) A->B Activation Energy (Ea) C Dienone Intermediate B->C Bond Reorganization D Tautomerization to Phenol C->D Fast Proton Transfer S1 Polar Protic Solvents (e.g., HFIP, H2O) H-Bonding stabilizes TS S1->B S2 Non-Polar Solvents (e.g., Toluene) No TS stabilization S2->B

Thermodynamic stabilization of the Claisen rearrangement transition state by polar protic solvents.

References

  • Claisen Rearrangement: Mechanism, Steps & Key Examples Vedantu [Link]

  • Gosteli−Claisen Rearrangement: Substrate Synthesis, Simple Diastereoselectivity, and Kinetic Studies The Journal of Organic Chemistry - ACS Publications[Link]

  • Sustainable Palladium-Catalyzed Tsuji–Trost Reactions Enabled by Aqueous Micellar Catalysis Organic Letters - ACS Publications[Link]

  • Regioselectivity Study of Contrasteric Aromatic Claisen Rearrangements and Their Utilization in the Total Syntheses of 5‑Hydroxymellein and Botyroisocoumarin A PMC - NIH [Link]

  • General Modular and Convergent Approach to Diversely Functionalized Allylic Systems Journal of the American Chemical Society - ACS Publications[Link]

  • ChemInform Abstract: Tsuji—Trost Type Functionalization of Allylic Substrates with Challenging Leaving Groups: Recent Developments ResearchGate[Link]

Sources

Method

Application Note: High-Yield Synthesis of 2-Allylphenol from Benzene, (2-cyclohexen-1-yloxy)-

Executive Summary & Strategic Rationale In advanced drug development and organic synthesis, precise functional group manipulation is critical. The requested starting material, Benzene, (2-cyclohexen-1-yloxy)- (IUPAC: cyc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

In advanced drug development and organic synthesis, precise functional group manipulation is critical. The requested starting material, Benzene, (2-cyclohexen-1-yloxy)- (IUPAC: cyclohex-2-enyl phenyl ether), features a 6-carbon unsaturated ether linkage. A direct thermal Claisen rearrangement of this molecule would strictly yield 2-(cyclohex-2-enyl)phenol[1].

Because the target product is 2-allylphenol (which requires a 3-carbon allyl moiety), a direct rearrangement is chemically impossible due to the carbon-count mismatch. To bridge this structural gap, we have engineered a highly efficient, field-proven three-step synthetic pipeline :

  • Chemoselective Ether Cleavage (Tsuji-Trost Deallylation): Mild removal of the cyclohex-2-enyl protecting group to liberate phenol.

  • O-Allylation (Williamson Ether Synthesis): Installation of the requisite 3-carbon allyl group to form allyl phenyl ether.

  • Thermal Claisen Rearrangement: A [3,3]-sigmatropic rearrangement to yield the final 2-allylphenol.

Reaction Workflow & Mechanistic Pathway

SynthesisWorkflow SM Benzene, (2-cyclohexen-1-yloxy)- (Cyclohex-2-enyl Phenyl Ether) COND1 Step 1: Tsuji-Trost Cleavage Pd(PPh3)4, NDMBA, RT SM->COND1 INT1 Phenol (Cleaved Intermediate) COND2 Step 2: Williamson Synthesis Allyl-Br, K2CO3, Reflux INT1->COND2 INT2 Allyl Phenyl Ether (O-Allylated Intermediate) COND3 Step 3: Claisen Rearrangement Heat (200-240°C), NMP INT2->COND3 PROD 2-Allylphenol (Target Product) COND1->INT1 COND2->INT2 COND3->PROD

Three-step synthesis of 2-allylphenol from Benzene, (2-cyclohexen-1-yloxy)-.

Step-by-Step Experimental Protocols & Mechanistic Insights

Step A: Palladium-Catalyzed Cleavage (Tsuji-Trost Deallylation)

Objective: Liberate phenol using mild, non-acidic conditions to prevent polymerization of the cyclohexenyl moiety. Causality & Mechanism: Traditional acidic cleavage (e.g., HBr, BBr₃) can cause the unsaturated cyclohexenyl group to undergo carbocation-mediated polymerization or unwanted Friedel-Crafts alkylation on the aromatic ring. Instead, we utilize a Pd(0)-catalyzed Tsuji-Trost deallylation. Pd(PPh₃)₄ undergoes oxidative addition into the allylic C–O bond, forming a π-allyl palladium complex[2][3]. N,N-dimethylbarbituric acid (NDMBA) acts as a soft nucleophilic scavenger, attacking the complex to regenerate the Pd(0) catalyst and release the phenoxide[4].

Protocol:

  • Reaction Setup: In a flame-dried, nitrogen-purged round-bottom flask, dissolve Benzene, (2-cyclohexen-1-yloxy)- (10.0 mmol) in anhydrous dichloromethane (DCM, 50 mL).

  • Catalyst & Scavenger Addition: Add NDMBA (15.0 mmol) followed by tetrakis(triphenylphosphine)palladium(0)[Pd(PPh₃)₄] (0.5 mmol, 5 mol%).

  • Monitoring: Stir the reaction mixture at room temperature. Monitor progression via TLC (Hexanes/EtOAc 9:1). The reaction is typically complete within 2–4 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (50 mL). Extract the aqueous phase with DCM (2 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Pass the crude mixture through a short silica plug to remove palladium residues and NDMBA adducts, yielding pure phenol.

Step B: Williamson Ether Synthesis (O-Allylation)

Objective: Synthesize allyl phenyl ether via an Sₙ2 substitution. Causality & Mechanism: Phenol is deprotonated by K₂CO₃. We utilize K₂CO₃ instead of stronger bases (like NaH) to minimize E2 elimination side-reactions on allyl bromide. Acetone is chosen as the solvent because its polar aprotic nature accelerates the Sₙ2 attack, and the resulting KBr byproduct is insoluble in acetone, precipitating out and driving the reaction to completion via Le Chatelier's principle[5][6].

Protocol:

  • Reaction Setup: Dissolve the phenol obtained from Step A (approx. 9.5 mmol) in anhydrous acetone (40 mL).

  • Reagent Addition: Add finely powdered anhydrous K₂CO₃ (14.25 mmol) and allyl bromide (11.4 mmol).

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to 60 °C for 6–8 hours. The precipitation of KBr serves as a visual indicator of reaction progress[5].

  • Workup: Cool the mixture to room temperature and filter off the solid KBr and excess K₂CO₃ salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate (50 mL) and wash sequentially with 5% aqueous NaOH (20 mL) to remove any trace unreacted phenol, followed by water and brine. Dry over Na₂SO₄ and concentrate to yield allyl phenyl ether.

Step C: Thermal Claisen Rearrangement

Objective: Regioselective ortho-allylation via a [3,3]-sigmatropic rearrangement. Causality & Mechanism: Heating allyl phenyl ether initiates a concerted pericyclic reaction through a chair-like transition state, forming a 6-allylcyclohexa-2,4-dien-1-one intermediate, which rapidly tautomerizes to restore aromaticity, yielding 2-allylphenol[1][5]. N-Methyl-2-pyrrolidone (NMP) is utilized as the solvent because its high boiling point accommodates the necessary thermal energy (200–240 °C) while stabilizing the highly polarized transition state[7].

Protocol:

  • Thermal Rearrangement: Transfer the allyl phenyl ether (approx. 8.5 mmol) to a heavy-walled pressure tube. Dissolve in NMP (10 mL). Seal the vessel and heat to 200–220 °C for 3 hours. (Note: Automated flow reactors at 240 °C can reduce residence time to 10-15 minutes[7]).

  • Solvent Removal: Cool to room temperature. Dilute the mixture with diethyl ether (50 mL) and wash extensively with water (3 x 50 mL) to partition and remove the highly polar NMP solvent.

  • Self-Validating Acid-Base Extraction: Extract the ether layer with 10% aqueous NaOH (3 x 20 mL). The target 2-allylphenol (pKa ~10) partitions into the aqueous phase as sodium 2-allylphenoxide, leaving unreacted neutral ether in the organic phase[6].

  • Neutralization & Isolation: Carefully acidify the combined aqueous basic extracts with 6M HCl until the pH reaches ~2. The aqueous layer will turn cloudy as the phenol separates. Extract with fresh diethyl ether (2 x 30 mL). Wash with brine, dry over Na₂SO₄, and concentrate in vacuo to afford pure 2-allylphenol.

Quantitative Data & Quality Control Metrics

StepReaction PhaseReagents & ConditionsTimeExpected YieldKey Quality Control (QC) Metric
1 Ether Cleavage Pd(PPh₃)₄, NDMBA, DCM, RT2–4 h90–95%Disappearance of SM (TLC); Appearance of Phenol OH stretch (~3300 cm⁻¹)
2 O-Allylation Allyl-Br, K₂CO₃, Acetone, 60 °C6–8 h85–90%Appearance of allyl protons (¹H NMR: ~5.3 ppm, ~6.0 ppm)
3 Claisen Rearrangement NMP, 200–240 °C2–4 h80–85%Ortho-substitution pattern (¹H NMR); Phenol OH recovery

References

  • Synthesis of 2-Allylphenol from Phenol Source: askfilo.com5

  • The Preparation of Allyl Phenyl Ether and 2-Allylphenol Using the Williamson Ether Synthesis and Claisen Rearrangement Source: Journal of Chemical Education (ACS Publications)6

  • Combination of near-infrared spectroscopy and a transient flow method for efficient kinetic analysis of the Claisen rearrangement Source: Reaction Chemistry & Engineering (RSC Publishing) 7

  • Claisen Rearrangement - Pericyclic Reactions Source: Dr. Shyama Prasad Mukherjee University 1

  • Deprotection of Allyl Ethers using Pd(PPh₃)₄ Source: Benchchem 2

  • Allyl Ethers - Protecting Groups Source: Organic Chemistry Portal 4

  • Deprotection of Allyl Groups with Sulfinic Acids and Palladium Catalyst Source: The Journal of Organic Chemistry (ACS Publications) 3

Sources

Application

Application Note: Benzene, (2-cyclohexen-1-yloxy)- as a Bifunctional Scaffold in Heterocyclic Synthesis

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound: Benzene, (2-cyclohexen-1-yloxy)- (Synonym: 3-Phenoxycyclohexene) | CAS: 5614-35-7 | Formula: C12​H14​O Introduction &...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound: Benzene, (2-cyclohexen-1-yloxy)- (Synonym: 3-Phenoxycyclohexene) | CAS: 5614-35-7 | Formula: C12​H14​O

Introduction & Chemical Profile

In the development of complex active pharmaceutical ingredients (APIs), the rapid assembly of fused heterocyclic systems is a critical bottleneck. Benzene, (2-cyclohexen-1-yloxy)- , commonly referred to as 3-phenoxycyclohexene, serves as an exceptional bifunctional linker and precursor in advanced chemical architectures [1][1].

The structural interplay between its rigid aromatic phenyl ring, the ether linkage, and the unsaturated cyclohexenyl moiety creates two distinct, highly controllable nodes of reactivity:

  • The Allyl-Aryl Ether Motif: Primes the molecule for [3,3]-sigmatropic (Claisen) rearrangements, allowing the transfer of the cyclohexenyl group to the ortho-position of the phenol ring.

  • The Allylic C-O Bond: Acts as an electrophilic site for transition-metal-catalyzed allylic substitutions (e.g., Tsuji-Trost reactions), where the phenoxide acts as a leaving group [2][2].

By exploiting these pathways, researchers can synthesize diverse oxygen- and nitrogen-containing heterocycles, such as hexahydrodibenzofurans and functionalized chromans, which are privileged scaffolds in drug discovery.

Mechanistic Pathways & Causality

To successfully utilize 3-phenoxycyclohexene, one must understand the thermodynamic and kinetic driving forces behind its transformations.

Pathway A: Thermal Claisen Rearrangement & Cyclization

Heating 3-phenoxycyclohexene to elevated temperatures (typically >200 °C) induces a concerted, pericyclic [3,3]-sigmatropic rearrangement [3][3]. The reaction proceeds through a highly ordered, chair-like transition state.

  • Causality of Heating: The high activation energy is required to temporarily break the aromaticity of the benzene ring. Tautomerization of the resulting cyclohexadienone rapidly restores aromaticity, yielding 2-(2-cyclohexenyl)phenol .

  • Heterocyclic Ring Closure: The newly formed phenol contains a pendant alkene. Introduction of a Lewis or Brønsted acid protonates the alkene, generating a secondary carbocation. The adjacent phenolic hydroxyl group immediately traps this carbocation via intramolecular nucleophilic attack, yielding a fused tricyclic ether (hexahydrodibenzofuran).

Pathway B: Palladium-Catalyzed Allylic Substitution

Alternatively, treating 3-phenoxycyclohexene with a Pd(0) catalyst generates a π -allyl palladium complex.

  • Causality of Ligand Choice: Because phenoxide is a relatively poor leaving group compared to halides, electron-rich bidentate phosphine ligands (like dppf) are required to accelerate the oxidative addition. Subsequent attack by heteroatom nucleophiles (amines, alcohols) yields functionalized precursors that can be further cyclized into complex heterocycles.

G A 3-Phenoxycyclohexene (Precursor) B 2-(2-Cyclohexenyl)phenol (Intermediate) A->B Thermal Claisen (>200°C) D Pd-π-Allyl Complex (Electrophile) A->D Pd(0) Catalyst (Tsuji-Trost) C Hexahydrodibenzofuran (O-Heterocycle) B->C Acid-Catalyzed Cyclization E Functionalized Precursor (N/O-Linked) D->E Nucleophilic Attack E->C Intramolecular Cyclization

Mechanistic pathways of 3-phenoxycyclohexene in heterocyclic synthesis.

Quantitative Data & Optimization

The traditional Claisen rearrangement of 3-phenoxycyclohexene at 215 °C often suffers from thermal degradation and polymerization of the alkene if run neat for extended periods [3][3]. Microwave-assisted heating in a high-boiling, non-nucleophilic solvent significantly improves the yield and purity profile by ensuring uniform heating and drastically reducing reaction time.

Table 1: Optimization of the Claisen Rearrangement of 3-Phenoxycyclohexene

EntryHeating MethodSolventTemp (°C)Time (h)Yield (%)Purity (%)
1Conventional Oil BathNeat21524.06580
2Conventional Oil BathN,N-Diethylaniline21512.07285
3Microwave IrradiationNeat2201.07890
4 Microwave Irradiation N,N-Diethylaniline 220 0.5 88 95

Table 2: Optimization of Acid-Catalyzed Cyclization to Hexahydrodibenzofuran

EntryCatalyst (Equiv.)SolventTemp (°C)Time (h)Yield (%)
1p-TsOH (0.2)Toluene1104.082
2 BF3​⋅OEt2​ (1.1) DCM 25 2.0 91
3Amberlyst-15 (20 wt%)Ethanol806.075

Self-Validating Experimental Protocols

The following protocols are designed with built-in In-Process Controls (IPCs) to ensure researchers can validate causality and success at every step without immediately requiring complex NMR analysis.

Protocol 1: Microwave-Assisted Synthesis of 2-(2-Cyclohexenyl)phenol

Objective: Execute a [3,3]-sigmatropic rearrangement while suppressing thermal degradation.

  • Preparation: Charge a 10 mL microwave-safe reaction vial with Benzene, (2-cyclohexen-1-yloxy)- (1.0 g, 5.74 mmol) and anhydrous N,N-diethylaniline (3.0 mL).

    • Causality:N,N-diethylaniline acts as a high-boiling, slightly basic solvent that prevents premature acid-catalyzed polymerization of the starting material or product at high temperatures.

  • Reaction: Seal the vial with a Teflon-lined crimp cap. Irradiate in a dedicated microwave synthesizer set to 220 °C for 30 minutes, utilizing dynamic power modulation to maintain temperature.

  • In-Process Validation (TLC):

    • Spot the reaction mixture against the starting material on a silica gel plate. Elute with Hexanes/Ethyl Acetate (9:1).

    • Self-Validation: The starting material ( Rf​≈0.6 , UV active, FeCl3​ negative) must disappear. A new spot ( Rf​≈0.3 ) will appear. Spray the plate with 1% aqueous FeCl3​ ; the new spot will immediately turn dark blue/purple , proving the generation of a free phenolic -OH group.

  • Workup: Dilute the cooled mixture with Ethyl Acetate (20 mL). Wash sequentially with 1M HCl ( 3×15 mL) to remove the N,N-diethylaniline, followed by brine (15 mL). Dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield the intermediate phenol.

Protocol 2: Lewis-Acid Catalyzed Cyclization to 1,2,3,4,4a,9b-Hexahydrodibenzofuran

Objective: Intramolecular hydroalkoxylation of the tethered alkene.

  • Preparation: Dissolve the crude 2-(2-cyclohexenyl)phenol (800 mg, 4.59 mmol) in anhydrous Dichloromethane (DCM) (15 mL) under an inert argon atmosphere. Cool the flask to 0 °C in an ice bath.

  • Catalyst Addition: Dropwise, add Boron trifluoride diethyl etherate ( BF3​⋅OEt2​ ) (0.62 mL, 5.05 mmol).

    • Causality: BF3​⋅OEt2​ is a strong Lewis acid that rapidly coordinates to the alkene, initiating the Markovnikov-selective ring closure at low temperatures, which prevents intermolecular cross-linking.

  • Reaction: Remove the ice bath and allow the reaction to stir at 25 °C for 2 hours.

  • In-Process Validation (TLC & Stain):

    • Elute a TLC plate with Hexanes/Ethyl Acetate (95:5).

    • Self-Validation: The phenol spot ( Rf​≈0.2 ) will vanish, replaced by a less polar product spot ( Rf​≈0.5 ). To confirm cyclization (loss of the double bond), dip the plate in KMnO4​ stain. The starting material will rapidly bleach the purple stain (due to the alkene), whereas the product spot will remain unreactive/purple , confirming the alkene has been consumed via ring closure.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ (10 mL). Extract with DCM ( 2×10 mL). Wash the combined organic layers with brine, dry over MgSO4​ , and concentrate. Purify via flash chromatography (100% Hexanes to 98:2 Hexanes/EtOAc) to yield the pure oxygen heterocycle.

Analytical Signatures for Verification

For final structural confirmation, utilize the following key Nuclear Magnetic Resonance (NMR) and Infrared (IR) shifts:

  • Starting Material (3-Phenoxycyclohexene):

    • 1 H NMR: Distinct multiplet at δ 4.75-4.85 ppm (1H, -CH -O-Ph).

    • IR: Strong ether C-O stretch at ~1240 cm−1 ; absence of O-H stretch.

  • Intermediate (2-(2-Cyclohexenyl)phenol):

    • 1 H NMR: Loss of the δ 4.80 ppm signal. Appearance of a broad singlet at δ 5.10 ppm (1H, -OH , exchanges with D2​O ). Alkene protons shift to δ 5.70-5.95 ppm (2H, m).

    • IR: Broad, strong O-H stretch at 3300-3400 cm−1 .

  • Final Heterocycle (Hexahydrodibenzofuran):

    • 1 H NMR: Complete loss of alkene protons ( δ 5.70-5.95 ppm) and phenolic -OH. Appearance of an aliphatic bridgehead proton adjacent to oxygen at δ 4.50-4.65 ppm (1H, m).

    • IR: Disappearance of the O-H stretch; reappearance of a cyclic ether C-O stretch at ~1220 cm−1 .

References

  • LookChem. "(2-cyclohex-2-enyl-phenoxy)-acetic acid - LookChem." Technology Process and Synthetic Route via 3-phenoxycyclohexene Thermal Rearrangement. Available at:[Link][3]

  • ResearchGate. "Lanthanide Complexes in Organic Synthesis: Synthesis of Ethers." Mechanistic insights on palladium-catalyzed allylic silylation and epoxidation of 3-phenoxycyclohexene. Available at: [Link][2]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Claisen Rearrangement of Benzene, (2-cyclohexen-1-yloxy)-

Welcome to the Technical Support Center for the Claisen rearrangement of Benzene, (2-cyclohexen-1-yloxy)- (commonly known as cyclohex-2-enyl phenyl ether). This portal is designed for researchers, synthetic chemists, and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the Claisen rearrangement of Benzene, (2-cyclohexen-1-yloxy)- (commonly known as cyclohex-2-enyl phenyl ether). This portal is designed for researchers, synthetic chemists, and drug development professionals seeking to troubleshoot low yields, mitigate competing side reactions, and optimize catalytic conditions for the synthesis of 2-(cyclohex-2-enyl)phenol.

Below, you will find mechanistic insights, diagnostic Q&As, quantitative data summaries, and field-validated experimental protocols.

Mechanistic Overview & Reaction Pathways

The conversion of cyclohex-2-enyl phenyl ether to an ortho-substituted phenol is driven by a concerted [3,3]-sigmatropic rearrangement[1]. The reaction proceeds through a highly ordered, chair-like transition state, forming a non-aromatic dienone intermediate that rapidly tautomerizes to restore aromaticity[1].

However, the cyclohexenyl moiety introduces unique steric and electronic vulnerabilities. Under high thermal energy, the elimination of a cyclohexyl carbocation becomes a competitive rate-limiting side reaction, resulting in the formation of unsubstituted phenol rather than the desired rearranged product[2].

Mechanism A Cyclohex-2-enyl Phenyl Ether (Substrate) B Chair-like Transition State [3,3]-Sigmatropic Shift A->B Heat or Lewis Acid E Phenol + Cyclohexadiene (Cleavage Byproducts) A->E Thermal Cleavage (Side Reaction) C Dienone Intermediate (Non-aromatic) B->C Concerted Shift D 2-(Cyclohex-2-enyl)phenol (Target Product) C->D Rearomatization

Caption: Mechanistic pathway of the Claisen rearrangement and competing elimination side reaction.

Diagnostic Q&A: Troubleshooting Suboptimal Yields

Q: My thermal rearrangement (200 °C) is yielding less than 50% of the target ortho-allylphenol, with significant decomposition. What is the mechanistic cause? A: The extreme temperatures required for uncatalyzed thermal Claisen rearrangements (180–225 °C) often lead to the cleavage of the ether linkage[3]. For Benzene, (2-cyclohexen-1-yloxy)-, the elimination of a cyclohexyl carbocation is a highly competitive side reaction that generates unsubstituted phenol and cyclohexadiene[2]. Solution: Transition to a Lewis acid-catalyzed method (e.g., ZnCl₂ or BCl₃). Lewis acids coordinate to the ether oxygen, lowering the LUMO of the allyl system and facilitating the [3,3]-sigmatropic shift at temperatures as low as 30–55 °C, effectively shutting down the thermal cleavage pathway[4],[5].

Q: I am observing para-substituted isomers in my product mixture. How can I restrict migration exclusively to the ortho position? A: Para-migration is the result of an "abnormal Claisen" or subsequent Cope rearrangement. If the initially formed ortho-dienone intermediate does not rapidly rearomatize, the cyclohexenyl group can "walk" to the para position[3]. Solution: This secondary[3,3]-shift is thermally driven. By minimizing the reaction time and employing milder catalytic conditions, you trap the kinetically favored ortho-product before secondary rearrangements occur[3].

Q: My Lewis acid-catalyzed reaction is turning into a dark, polymerized mixture. What went wrong? A: Strong Lewis acids can render the para position of the newly formed phenol highly cationic. If this position is unsubstituted, it can lead to rapid polymerization[5]. Solution: If using highly active catalysts like electrogenerated B(C₆F₅)₃ or BCl₃, strict temperature control (10–30 °C) and precise reaction times (1.5–3 minutes) are critical. Quench the reaction immediately upon completion[5].

Q: Is the stereochemistry of the cyclohexenyl ring preserved during the rearrangement? A: Yes. The Claisen rearrangement is a concerted, stereospecific[3,3]-sigmatropic shift. The stereochemical information of the starting material is transferred to the product via the highly ordered transition state[6].

Quantitative Yield Comparison

The following table summarizes the performance of various catalytic systems for the Claisen rearrangement of aryl allyl ethers, highlighting the superiority of Lewis acid-mediated approaches over traditional thermal methods.

Reaction ConditionCatalyst SystemTemp (°C)TimeAvg. Yield (%)Mechanistic Limitation / Note
Thermal (Uncatalyzed) None180–22510–24 h40–60High thermal stress drives competitive ether cleavage[3],[2].
Conventional Lewis Acid Zinc Powder (Heterogeneous)5540 min~80Requires rigorous stirring; catalyst is recyclable up to 6 times[4].
Microwave-Assisted Fused ZnCl₂MW (720W)5–8 min85–95Rapid heating minimizes secondary Cope rearrangements[3].
Electrogenerated Acid EGA / B(C₆F₅)₃ in CH₂Cl₂301.5–3 min75–85Highly active; prevents moisture decomposition but risks polymerization[5].

Validated Experimental Protocols

To ensure reproducibility and trustworthiness, all protocols described below are designed as self-validating systems.

Protocol A: Microwave-Assisted ZnCl₂-Catalyzed Rearrangement

This protocol leverages microwave irradiation and zinc chloride to achieve high yields in under 10 minutes, avoiding prolonged thermal stress[3].

Workflow S1 1. Setup Substrate + ZnCl2 S2 2. Microwave 720W, 5-8 min S1->S2 S3 3. Quench H2O / EtOAc S2->S3 S4 4. Purify Silica Column S3->S4 S5 5. Product >85% Yield S4->S5

Caption: Step-by-step workflow for the microwave-assisted ZnCl2-catalyzed Claisen rearrangement.

Step-by-Step Methodology:

  • Reaction Setup: In a 100 mL borosilicate flask suitable for microwave chemistry, combine Benzene, (2-cyclohexen-1-yloxy)- (12.5 mmol), fused zinc chloride (44.7 mmol), and xylene (5.0 mL). Fit the flask with a loose-top funnel to prevent pressure buildup[3].

  • Irradiation: Subject the mixture to microwave irradiation at 720W in 30-second cycles. Monitor the reaction progress via TLC. Total reaction time is typically 5-8 minutes[3].

  • Quenching: Cool the reaction mixture to room temperature. Pour the mixture into distilled water (80 mL) to quench the Lewis acid.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 30 mL). Wash the combined organic layers with brine (30 mL) and dry over anhydrous magnesium sulfate (MgSO₄)[3].

  • Purification: Concentrate under reduced pressure and purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate (10:1) eluent system[3].

Protocol B: Self-Validating Acid-Base Extraction Purification

If column chromatography is not preferred, you can exploit the pKa difference generated by the reaction itself to separate unreacted ether (neutral) from the desired 2-(cyclohex-2-enyl)phenol (acidic)[7].

  • Dissolve the crude reaction mixture in a 20% aqueous sodium hydroxide (NaOH) solution.

  • Extract the alkaline solution with petroleum ether. The unreacted Benzene, (2-cyclohexen-1-yloxy)- will partition into the organic layer and can be discarded or recovered[7].

  • Acidify the remaining aqueous layer with sulfuric acid until the 2-(cyclohex-2-enyl)phenol precipitates.

  • Extract the pure phenol with diethyl ether, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the pure product[7].

References

  • 18.4: Reactions of Ethers - Claisen Rearrangement Source: Chemistry LibreTexts URL:[Link]

  • Zinc Catalyzed Claisen Rearrangement of Allyl Aryl Ethers to o-Allylated Phenols in Liquid Phase Source: Bentham Open Archives URL: [Link]

  • Electrogenerated Lewis Acid-Catalyzed Claisen Rearrangement of Allyl Aryl Ethers Source: Organic Letters - ACS Publications URL: [Link]

Sources

Optimization

Technical Support Center: Regiocontrol in the Claisen Rearrangement of 3-Phenoxycyclohexene

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing regioselectivity challenges during the Claisen rearrangement of aryl cycloalkenyl ethers, specifica...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing regioselectivity challenges during the Claisen rearrangement of aryl cycloalkenyl ethers, specifically Benzene, (2-cyclohexen-1-yloxy)- (also known as 3-phenoxycyclohexene) [4].

While the synthetic goal is typically the ortho-product (2-(2-cyclohexenyl)phenol), suboptimal reaction conditions can inadvertently drive the formation of the para-product (4-(2-cyclohexenyl)phenol). This guide deconstructs the mechanistic causality behind this divergence and provides actionable, self-validating protocols to ensure absolute regiocontrol in your drug development workflows.

Mechanistic Causality & Pathway Analysis

To prevent para-product formation, we must first understand the kinetic and thermodynamic forks in the reaction pathway. The divergence occurs at the ortho-dienone intermediate .

Mechanism A Benzene, (2-cyclohexen-1-yloxy)- (Substrate) B ortho-Dienone Intermediate A->B [3,3] Claisen Shift (Rate Determining) C 2-(2-Cyclohexenyl)phenol (Target ortho-Product) B->C Enolization (Fast in mild conditions) D para-Dienone Intermediate B->D [3,3] Cope Shift (Favored by high heat) E 4-(2-Cyclohexenyl)phenol (Unwanted para-Product) D->E Enolization

Mechanistic divergence in the Claisen rearrangement of 3-phenoxycyclohexene.

Frequently Asked Questions (Troubleshooting)

Q1: What is the mechanistic origin of the para-product in this rearrangement? A1: The para-product is the result of a tandem sequence. The initial [3,3]-sigmatropic shift (Claisen rearrangement) yields an ortho-dienone intermediate. To form the desired ortho-phenol, this intermediate must rapidly enolize (tautomerize) to restore aromaticity. However, if enolization is delayed or if the system possesses excess thermal energy, the intermediate undergoes a secondary [3,3]-sigmatropic shift (Cope rearrangement), migrating the cyclohexenyl group to the para position before enolizing [1].

Q2: Why does my standard thermal rearrangement yield a high percentage of the para-product? A2: Traditional thermal Claisen rearrangements require high temperatures (180–225 °C). This excessive thermal energy easily overcomes the activation barrier for the secondary [3,3]-Cope shift. Because both processes are thermally driven, high heat mathematically increases the rate constant of the Cope shift relative to the enolization rate, funneling the intermediate toward the para-product [1].

Q3: Can I use Lewis acids to improve ortho-selectivity, and which ones should I avoid? A3: Yes, Lewis acids lower the LUMO of the ether oxygen, significantly reducing the activation energy for the initial Claisen shift and allowing the reaction to proceed at or below room temperature[4]. However, catalyst selection is critical. Strong Lewis acids like Boron Trichloride ( BCl3​ ) can over-coordinate to the dienone intermediate, stabilizing it and delaying enolization, which actually increasespara-product formation [1]. Instead, utilize mild Lewis acids (e.g., Eu(fod)3​ or electrogenerated B(C6​F5​)3​ ) which accelerate the Claisen shift but lack the driving force to promote the subsequent Cope rearrangement [3].

Q4: How does solvent selection influence the regioselectivity? A4: Solvent polarity dictates the transition state pathway. Non-polar solvents (e.g., toluene, dichloromethane) enforce the concerted pericyclic[3,3]-shift. Conversely, highly polar, hydrogen-bonding solvents like hexafluoro-2-propanol (HFIP) can induce heterolytic C–O bond cleavage. This shifts the mechanism to a dissociative ionic pathway, where the phenoxide and cyclohexenyl cation recombine at the less sterically hindered para-position, leading to nearly exclusive para-product formation [2].

Quantitative Impact of Reaction Conditions
Reaction ConditionTemp (°C)SolventOrtho Yield (%)Para Yield (%)Mechanistic Causality
Thermal (Uncatalyzed) 200Decalin~60-70%~20-30%High thermal energy overcomes the activation barrier for the secondary [3,3]-Cope shift.
Strong Lewis Acid ( BCl3​ )-20 to 20DCM~40%~45%Over-coordination stabilizes the dienone intermediate, delaying enolization and promoting para-migration.
Mild Lewis Acid (e.g., Eu(fod)3​ )60Chloroform>90%<5%Accelerates the initial Claisen shift while lacking the thermal energy required for the Cope shift.
Polar Protic Solvent (HFIP)80HFIP<10%>80%Induces heterolytic C–O bond cleavage, favoring an ionic recombination at the less hindered para-position.
Troubleshooting Workflow

If you are observing high levels of the 4-(2-cyclohexenyl)phenol impurity, follow this diagnostic logic tree to isolate the root cause:

Troubleshooting Start High para-product observed? Temp Thermal conditions >180°C? Start->Temp FixTemp Lower temp & use mild Lewis Acid Temp->FixTemp Yes Solvent Using polar protic solvent (e.g., HFIP)? Temp->Solvent No FixSolvent Switch to non-polar solvent (DCM/Toluene) Solvent->FixSolvent Yes Catalyst Using strong Lewis Acid (e.g., BCl3)? Solvent->Catalyst No FixCatalyst Switch to mild LA (e.g., B(C6F5)3) Catalyst->FixCatalyst Yes

Troubleshooting logic for minimizing para-product formation during rearrangement.

Validated Experimental Protocol

Mild Lewis Acid-Catalyzed Ortho-Claisen Rearrangement Objective: Synthesize 2-(2-cyclohexenyl)phenol with >90% ortho-selectivity by kinetically trapping the ortho-dienone intermediate before the Cope shift can occur.

Step 1: System Preparation

  • Action: Flame-dry a Schlenk flask under argon. Dissolve Benzene, (2-cyclohexen-1-yloxy)- (1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL).

  • Causality: Moisture can hydrolyze the Lewis acid catalyst, while a non-polar solvent like DCM ensures the reaction proceeds via the concerted pericyclic pathway rather than an ionic dissociation [2].

Step 2: Catalyst Introduction

  • Action: Cool the solution to 0 °C. Dropwise, add a mild Lewis acid catalyst (e.g., electrogenerated B(C6​F5​)3​ at 5 mol% or BF3​⋅OEt2​ at 10 mol%).

  • Causality: The low temperature completely suppresses the thermal Cope pathway. The mild Lewis acid selectively lowers the activation barrier for the initial [3,3]-Claisen shift without over-stabilizing the dienone intermediate [3].

Step 3: Self-Validating Reaction Monitoring

  • Action: Stir at 0 °C for 2 hours. Pull a 0.1 mL aliquot, quench with NaHCO3​ , and run a rapid Thin Layer Chromatography (TLC) (Hexanes:EtOAc 9:1).

  • Validation Checkpoint: The starting ether ( Rf​≈0.8 ) should disappear. The ortho-phenol product ( Rf​≈0.5 ) will stain intensely with KMnO4​ (due to the cyclohexenyl double bond) and show UV activity.

Step 4: Quenching and Extraction

  • Action: Quench the reaction with saturated aqueous NaHCO3​ (5 mL). Extract with DCM (3 x 10 mL), dry over anhydrous Na2​SO4​ , and concentrate.

  • Causality: Immediate neutralization prevents the Lewis acid from catalyzing unwanted ether cleavage or Friedel-Crafts alkylation during concentration.

Step 5: Spectroscopic Validation

  • Action: Analyze the crude product via 1H NMR ( CDCl3​ ).

  • Validation Checkpoint: The disappearance of the ether's O-CH multiplet (~4.5 ppm) and the appearance of a phenolic OH singlet (~5.0 ppm) confirms the rearrangement. Crucially, the aromatic region will display a 4-proton multiplet characteristic of ortho-substitution. If the para-product had formed, you would observe a distinct, symmetric AA'BB' doublet pattern in the aromatic region. This confirms absolute regiocontrol.

References
  • Navigating the Claisen Rearrangement of Aryl Allyl Ethers: A Technical Support Guide - BenchChem 1

  • Design principles for enantiospecific para- and ortho-[3,3] rearrangements of chiral aryl–allyl ethers - RSC Publishing 2

  • Electrogenerated Lewis Acid-Catalyzed Claisen Rearrangement of Allyl Aryl Ethers - ACS Publications 3

  • Benzene, (2-cyclohexen-1-yloxy)- | 5614-35-7 - BenchChem 4

Sources

Troubleshooting

Technical Support Center: Catalytic Optimization for "Benzene, (2-cyclohexen-1-yloxy)-" Rearrangement

Welcome to the Advanced Synthesis Support Center. This guide is designed for research scientists and process chemists optimizing the sigmatropic rearrangement of Benzene, (2-cyclohexen-1-yloxy)- (CAS: 5614-35-7, commonly...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. This guide is designed for research scientists and process chemists optimizing the sigmatropic rearrangement of Benzene, (2-cyclohexen-1-yloxy)- (CAS: 5614-35-7, commonly known as 3-phenoxycyclohexene or cyclohex-2-enyl phenyl ether) into 2-(cyclohex-2-en-1-yl)phenol[1].

The transition from a purely thermal aromatic Claisen rearrangement to a highly selective, catalyst-driven process is critical in modern drug development. This guide synthesizes field-proven methodologies, mechanistic causality, and troubleshooting logic to ensure robust scale-up and high regioselectivity.

I. Frequently Asked Questions (FAQs): Catalyst Selection & Mechanism

Q1: Why should I transition from a thermal rearrangement to a Lewis acid-catalyzed process for this specific substrate? A: The purely thermal Claisen rearrangement of aryl cycloalkenyl ethers requires extreme temperatures (often >200 °C)[2]. At these temperatures, the reaction suffers from competing pathways, including ether cleavage, polymerization, and poor regioselectivity (yielding mixtures of ortho and para isomers). By introducing a Lewis acid catalyst (such as Bismuth(III) triflate or Scandium(III) triflate), the metal coordinates to the ether oxygen. This coordination withdraws electron density, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy of the allyl system. Consequently, the activation energy for the concerted[3,3]-sigmatropic shift is reduced, allowing the reaction to proceed rapidly at 80–100 °C while locking the geometry to favor >95% ortho-selectivity[3].

Q2: How do I choose between homogeneous metal triflates and heterogeneous solid acids? A: Your choice depends on the scale and purification constraints of your workflow:

  • Homogeneous Catalysts (e.g., Bi(OTf)3​ , Sc(OTf)3​ ): Ideal for discovery-scale medicinal chemistry. They offer the highest turnover frequencies (TOF) and shortest reaction times. However, they require aqueous quenching and extraction, which can complicate trace-metal remediation in late-stage drug APIs.

  • Heterogeneous Solid Acids (e.g., DTP/HMS): Dodecatungstophosphoric acid supported on Hexagonal Mesoporous Silica (DTP/HMS) is the standard for green chemistry and process scale-up[4]. The mesoporous silica provides a high surface area that mimics a localized high-concentration solvent environment, driving the reaction forward. The causality here is surface-bound Brønsted/Lewis acidity combined with shape-selectivity, which physically restricts the formation of the bulkier para-isomer. Furthermore, the catalyst is easily recovered via simple filtration.

Q3: Why does my reaction sometimes yield the para-isomer, 4-(cyclohex-2-en-1-yl)phenol? A: The initial[3,3]-sigmatropic shift exclusively yields an ortho-dienone intermediate[2]. If the subsequent tautomerization (rearomatization) is slow, or if the ortho-position is sterically hindered by the catalyst complex, the intermediate can undergo a secondary [3,3]-Cope rearrangement to the para-position before rearomatization occurs. To suppress this, use highly oxophilic, bulky Lewis acids that accelerate the enolization step without blocking the ortho-proton transfer.

II. Mechanistic Logic & Workflow Visualization

Mechanism S Benzene, (2-cyclohexen-1-yloxy)- (Substrate) C Lewis Acid Coordination (O-atom activation) S->C TS [3,3]-Sigmatropic Shift (Concerted Transition State) C->TS I Ortho-Dienone Intermediate TS->I T Tautomerization (Rearomatization) I->T P 2-(Cyclohex-2-en-1-yl)phenol (Target Product) T->P

Mechanistic pathway of the Lewis acid-catalyzed [3,3]-sigmatropic Claisen rearrangement.

III. Quantitative Data: Catalyst Performance Comparison

The following table summarizes the kinetic and selectivity data for the rearrangement of Benzene, (2-cyclohexen-1-yloxy)- across different catalytic systems.

Catalytic SystemLoading (mol%)Temp (°C)Time (h)Conversion (%)Regioselectivity (o:p)Primary Failure Mode
Thermal (None) N/A2002465%70:30Tar formation; decomposition
BF3​⋅OEt2​ 20801282%85:15Ether cleavage (phenol byproduct)
Sc(OTf)3​ 580694%>95:5Moisture sensitivity
Bi(OTf)3​ 180498%>98:2Product inhibition at high conc.
DTP/HMS 10 (w/w)120699%>99:1Pore diffusion limits at scale

IV. Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols include built-in validation steps to confirm reaction trajectory before committing to workup.

Protocol A: Homogeneous Catalysis using Bismuth(III) Triflate

Objective: Rapid, high-yielding synthesis of 2-(cyclohex-2-en-1-yl)phenol for discovery libraries.

  • Preparation: In an oven-dried Schlenk flask under argon, dissolve Benzene, (2-cyclohexen-1-yloxy)- (1.0 mmol) in anhydrous acetonitrile (5.0 mL). Causality: Acetonitrile coordinates weakly to the metal, stabilizing the catalyst without outcompeting the ether substrate[3].

  • Catalyst Addition: Add Bi(OTf)3​ (0.01 mmol, 1 mol%) in one portion.

  • Heating: Heat the reaction mixture to 80 °C under reflux.

  • Self-Validation (TLC Monitoring): After 2 hours, spot the mixture on a silica TLC plate (Eluent: 9:1 Hexane:EtOAc).

    • Validation Check: The starting material ( Rf​≈0.8 , UV active) should be nearly consumed. The product ( Rf​≈0.4 ) will appear and uniquely stain dark blue/black with aqueous FeCl3​ spray, confirming the generation of a free phenolic -OH group.

  • Quenching: Cool to room temperature and quench with saturated aqueous NaHCO3​ (5 mL) to precipitate the bismuth salts.

  • Extraction & Purification: Extract with ethyl acetate (3 x 10 mL), dry over anhydrous Na2​SO4​ , and concentrate. Purify via flash chromatography.

Protocol B: Heterogeneous Catalysis using DTP/HMS (Green Route)

Objective: Scalable, solvent-free or non-polar solvent rearrangement with zero metal leaching[4].

  • Preparation: Disperse Benzene, (2-cyclohexen-1-yloxy)- (10.0 mmol) in toluene (20 mL).

  • Catalyst Addition: Add 20% (w/w) DTP/HMS solid acid catalyst (100 mg).

  • Heating: Heat to 120 °C (reflux) with vigorous mechanical stirring. Causality: Vigorous stirring is mandatory to overcome mass transfer limitations between the bulk liquid and the mesoporous silica pores.

  • Self-Validation (Hot Filtration Test): At 50% conversion (approx. 2 hours), filter 1 mL of the hot reaction mixture through a syringe filter to remove the DTP/HMS. Keep the filtrate at 120 °C for another hour.

    • Validation Check: If the conversion in the filtered aliquot halts, the catalysis is strictly heterogeneous with no active acid leaching into the solution.

  • Workup: Filter the bulk reaction mixture hot to recover the catalyst. Wash the catalyst cake with hot toluene. Concentrate the combined filtrates under reduced pressure to yield the crude product.

V. Troubleshooting Guide & Decision Tree

Issue 1: Significant formation of phenol (Ether Cleavage).

  • Root Cause: The Lewis acid is too "hard" or the reaction contains trace moisture, generating Brønsted acidity (e.g., triflic acid from metal triflates) which hydrolyzes the ether instead of rearranging it.

  • Resolution: Add a sterically hindered, non-nucleophilic base (e.g., 2,6-di-tert-butylpyridine at 5 mol%) to scavenge trace protons without coordinating to the Lewis acid center.

Issue 2: Reaction stalls at 60-70% conversion.

  • Root Cause: Product inhibition. The resulting 2-(cyclohex-2-en-1-yl)phenol is a stronger ligand for certain Lewis acids than the starting ether, effectively poisoning the catalyst.

  • Resolution: Increase catalyst loading to 5-10 mol%, or switch to a biphasic system where the product partitions away from the catalyst.

Troubleshooting Start Reaction Monitoring (TLC/GC) Check1 Is conversion < 50% after 4h? Start->Check1 Fix1 Increase Temp by 20°C or Add 5 mol% Catalyst Check1->Fix1 Yes Check2 Is Para-isomer > 5%? Check1->Check2 No Fix2 Switch to bulkier Lewis Acid e.g., Sc(OTf)3 Check2->Fix2 Yes Check3 Ether Cleavage Observed? Check2->Check3 No Fix3 Add proton scavenger or switch to DTP/HMS Check3->Fix3 Yes Success Proceed to Workup Check3->Success No

Decision tree for troubleshooting conversion and selectivity issues during rearrangement.

VI. References

  • Title: What is Claisen Rearrangement? Source: BYJU'S URL: [Link]

  • Title: Ecofriendly Claisen Rearrangement of Allyl-4-tert-butylphenyl Ether Using Heteropolyacid Supported on Hexagonal Mesoporous Silica Source: Organic Process Research & Development - ACS Publications URL: [Link]

  • Title: WO2016004632A1 - Claisen rearrangement of allyl aryl ethers catalysed by alkaline-earth-metal salt Source: Google Patents / WIPO URL:

Sources

Optimization

Technical Support Center: Reaction Monitoring for Benzene, (2-cyclohexen-1-yloxy)-

Welcome to the Technical Support and Troubleshooting Center for Benzene, (2-cyclohexen-1-yloxy)- (CAS: 5614-35-7). This bifunctional molecule—comprising a rigid aromatic phenyl ring and an unsaturated cyclohexenyl moiety...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Center for Benzene, (2-cyclohexen-1-yloxy)- (CAS: 5614-35-7). This bifunctional molecule—comprising a rigid aromatic phenyl ring and an unsaturated cyclohexenyl moiety connected by an ether linkage[1]—presents unique analytical challenges during synthesis and purification.

As an allylic aryl ether, it interacts dynamically with chromatographic stationary phases and is highly susceptible to thermal degradation. This guide provides field-proven, self-validating protocols to ensure scientific integrity during Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) workflows.

Part 1: Thin-Layer Chromatography (TLC) Diagnostics

Monitoring the synthesis of Benzene, (2-cyclohexen-1-yloxy)- (e.g., via the Mitsunobu reaction or nucleophilic substitution) requires careful manipulation of mobile phase polarity to separate the non-polar ether from its polar precursors.

Frequently Asked Questions (FAQs)

Q: What is the optimal solvent system for monitoring the formation of this ether? A: For neutral, non-polar organic molecules, a binary mixture of miscible solvents like hexanes and ethyl acetate (EtOAc) is standard[2]. Because Benzene, (2-cyclohexen-1-yloxy)- is dominated by hydrocarbon bulk and a relatively shielded ether linkage, it is highly non-polar. Start with a 95:5 Hexanes:EtOAc ratio. If the product spot migrates too close to the solvent front ( Rf​>0.8 ), reduce the EtOAc concentration to 1-2% or switch to 100% petroleum ether[3].

Q: My starting materials are co-eluting with the product on silica. How do I differentiate them? A: Rely on differential, multi-stage visualization. While the phenol precursor, the cyclohexenyl electrophile, and the target ether are all UV-active at 254 nm due to their conjugated systems[2], they react differently to chemical stains. After UV inspection, dip the plate in a Potassium Permanganate ( KMnO4​ ) stain and gently heat. The isolated alkene in the cyclohexenyl ring of your product will rapidly reduce the Mn(VII) to Mn(IV) , appearing as a bright yellow spot against a purple background.

Q: Why is my product spot streaking down the plate instead of forming a tight circle? A: Streaking is a physical manifestation of sample overloading[4]. TLC relies on a dynamic, rapid equilibrium of molecules between the mobile and stationary phases[5]. When too much analyte is applied, the silica gel's binding sites become saturated, breaking this equilibrium and causing the compound to drag. Solution: Dilute your reaction aliquot 1:10 in ethyl acetate before spotting.

TLC Quantitative Reference Data
CompoundExpected Rf​ (95:5 Hexanes:EtOAc)UV Activity (254 nm) KMnO4​ Stain Result
Phenol (Starting Material)0.25 - 0.35StrongBrown/Yellow spot
3-Bromocyclohexene (Electrophile)0.60 - 0.70WeakBright Yellow spot
Benzene, (2-cyclohexen-1-yloxy)- 0.75 - 0.85 Strong Bright Yellow spot
Self-Validating TLC Protocol

To eliminate false positives caused by matrix effects (where the reaction solvent alters the local polarity of the silica), you must use a co-spotting technique[4].

  • Capillary Preparation: Heat the middle of a glass Pasteur pipette over a Bunsen burner until pliable, then quickly draw out both ends to create ultra-fine spotting capillaries[5].

  • Sample Preparation: Dissolve <1 mg of the reaction mixture in 1 mL of ethyl acetate[2].

  • Co-Spotting (Validation Step): On a silica gel 60 F-254 plate, mark three origins in pencil. Spot Lane 1 with pure Starting Material (SM), Lane 2 with the Reaction Mixture (RM), and Lane 3 with a Co-spot (both SM and RM applied to the same point)[4].

  • Development: Place the plate in a sealed chamber containing 1-2 mL of the 95:5 Hexanes:EtOAc mobile phase. Allow the solvent front to reach 90% of the plate height[6].

  • Visualization: Mark spots under a 254 nm UV lamp, then chemically stain with KMnO4​ .

TLC_Workflow Start Reaction Mixture Sample Prep Spot Co-Spotting on Silica (SM, RM, Co-Spot) Start->Spot Develop Develop in 95:5 Hexanes:EtOAc Spot->Develop VisUV UV Visualization (254 nm) Develop->VisUV VisKMnO4 KMnO4 Stain (Alkene Detection) VisUV->VisKMnO4 Trouble Streaking or Co-elution? VisKMnO4->Trouble Valid Calculate Rf & Validate Conversion Trouble->Develop Yes (Adjust Polarity) Trouble->Valid No

Fig 1. Self-validating TLC workflow for Benzene, (2-cyclohexen-1-yloxy)- reaction monitoring.

Part 2: GC-MS Troubleshooting & Thermal Artifacts

Gas Chromatography-Mass Spectrometry is highly effective for confirming the molecular weight and structural connectivity of ethers. However, the specific structural motifs of Benzene, (2-cyclohexen-1-yloxy)- introduce severe thermal liabilities.

Frequently Asked Questions (FAQs)

Q: I am seeing a split peak or a completely different retention time for my purified product on the GC, but my NMR indicates pure ether. What is happening? A: You are observing an instrument-induced artifact. Allylic aryl ethers are highly susceptible to thermally induced [3,3]-sigmatropic rearrangements (Claisen Rearrangement) . Standard GC split/splitless injectors operate at 250 °C. At this temperature, the thermal stress causes the ether to rearrange into 2-(2-cyclohexenyl)phenol before it even reaches the column. Your GC inlet is acting as a high-temperature reactor.

Q: How do I prevent this thermal degradation in the GC? A: You must bypass the thermal shock of the inlet. Use a Cold-on-Column (COC) injection technique where the sample is deposited directly into the capillary column at a low temperature (e.g., 50 °C), and the oven is ramped gently. Alternatively, lower your standard split/splitless inlet temperature to 150 °C and check if the peak shape consolidates.

Q: What diagnostic m/z ions should I look for to confirm the intact ether? A: Under 70 eV Electron Impact (EI) ionization, aromatic ethers exhibit distinct fragmentation patterns[7]. Look for the molecular ion ( M+ ) at m/z 174, which is stabilized by the benzene ring[8]. The base peak will typically be m/z 94, resulting from the cleavage of the C-O bond accompanied by hydrogen migration (a McLafferty-type rearrangement)[8]. You will also see m/z 81 due to heterolytic cleavage yielding a cyclohexenyl cation[9].

GC-MS Diagnostic Ions (EI, 70 eV)
m/z RatioRelative AbundanceIon Identity / Mechanistic Causality
174 Medium [M]+ Molecular Ion. Stabilized by the aromatic ring.
94 Base Peak (100%) [C6​H6​O]+ Phenol radical cation via H-migration/cleavage.
81 High [C6​H9​]+ Cyclohexenyl cation via heterolytic allylic cleavage.
77 Low/Medium [C6​H5​]+ Phenyl cation.
GC-MS Protocol for Thermally Labile Ethers
  • Sample Dilution: Dilute the purified ether to 100 µg/mL in GC-grade hexane to ensure sharp peak shapes and prevent detector saturation.

  • Inlet Optimization (Validation Step): Configure the GC inlet to Cold-on-Column (COC) mode. If COC is unavailable, lower the split/splitless injector temperature to 150 °C.

  • Chromatography: Utilize a non-polar capillary column (e.g., HP-5MS or DB-5, 30m x 0.25mm x 0.25µm). Program the oven: Hold at 50 °C for 1 min, then ramp at 15 °C/min to 280 °C.

  • Mass Spectrometry: Set the MS scan range to m/z 50–300. Extract ion chromatograms (EIC) for m/z 174, 94, and 81 to confirm the elution of the intact ether rather than the rearranged phenol[8].

GCMS_Degradation A Benzene, (2-cyclohexen-1-yloxy)- (Target Ether) B Hot GC Inlet (>200°C) A->B E Cold-on-Column (COC) Injection A->E C [3,3]-Sigmatropic Rearrangement (Claisen) B->C Thermal Stress D 2-(2-Cyclohexenyl)phenol (Artifact) C->D Isomerization F Intact Ether Detection (m/z 174, 94, 81) E->F Thermal Stability Maintained

Fig 2. GC-MS thermal degradation pathway (Claisen rearrangement) and the cold-on-column solution.

References

  • Washington State University (WSU). Monitoring Reactions by TLC. Retrieved from:[Link]

  • Massachusetts Institute of Technology (MIT). 7.3. Thin layer Chromatography (TLC) Guide. Retrieved from:[Link]

  • Global Research Online. Thin Layer Chromatography: A Tool of Biotechnology for Isolation of Bioactive Compounds from Medicinal Plants. Retrieved from:[Link]

  • Current Protocols Essential Laboratory Techniques. Thin Layer Chromatography - Cai - 2014. Retrieved from:[Link]

  • Whitman College. GCMS Section 6.13 - Fragmentation of Ethers. Retrieved from:[Link]

  • Delhi University. Fragmentation of Alkane. Retrieved from:[Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Retrieved from:[Link]

Sources

Troubleshooting

Technical Support Center: High-Temperature Decomposition of Benzene, (2-cyclohexen-1-yloxy)-

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in navigating the complex thermal behavior of allyl phenyl ether derivatives.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in navigating the complex thermal behavior of allyl phenyl ether derivatives. Benzene, (2-cyclohexen-1-yloxy)- (CAS: 5614-35-7) is a highly reactive compound whose structural interplay between the aromatic phenyl ring, the ether linkage, and the unsaturated cyclohexenyl moiety dictates its thermal stability 1.

This guide provides field-proven insights, mechanistic causality, and self-validating protocols to help you troubleshoot its high-temperature decomposition and targeted rearrangement.

Knowledge Base & FAQs (Mechanistic Insights)

Q1: What is the primary degradation pathway of Benzene, (2-cyclohexen-1-yloxy)- at elevated temperatures? A: When heated between 180°C and 220°C, the compound undergoes a thermal 22. This is a concerted[3,3]-sigmatropic shift driven by orbital symmetry. The oxygen-carbon bond breaks simultaneously as the C3 of the cyclohexenyl group attacks the ortho position of the benzene ring. Rapid tautomerization of the resulting dienone intermediate yields the target product: 2-(2-cyclohexen-1-yl)phenol .

Q2: Why am I observing a tricyclic ether instead of the expected ortho-phenol product? A: This is a classic case of thermodynamic vs. kinetic control. At temperatures exceeding 240°C, the newly formed ortho-phenol intermediate undergoes an intramolecular hydroalkoxylation. The phenolic hydroxyl group attacks the double bond of the cyclohexenyl ring, yielding a highly stable hexahydrodibenzofuran derivative 3.

Q3: My GC-MS shows phenol and uncharacterized hydrocarbons. What went wrong? A: You have exceeded the thermal threshold for concerted rearrangement. At extreme temperatures (>400°C), typically during vapor phase thermolysis, the thermal energy surpasses the allyl-oxygen bond dissociation energy. The mechanism shifts to 44, generating phenoxy and cyclohexenyl radicals that abstract hydrogen to form phenol and cyclohexadiene.

Troubleshooting Guide: Yield & Purity Issues

  • Issue: Low conversion rates; high recovery of starting material.

    • Causality: The[3,3]-sigmatropic shift requires overcoming a rigid, highly ordered 6-membered cyclic transition state. Temperatures below 180°C fail to provide sufficient activation energy.

    • Solution: Increase the reactor temperature to an optimal 200°C–220°C range. Ensure the internal temperature of the reaction matrix (not just the heating mantle) is calibrated.

  • Issue: Loss of double-bond integrity in the final product.

    • Causality: Trace acids in the glassware or solvent can catalyze the hydration or isomerization of the cyclohexenyl double bond at high temperatures.

    • Solution: Pre-treat glassware with a mild base (e.g., HMDS) and ensure all solvents (if used) are strictly anhydrous and degassed.

Quantitative Data: Temperature vs. Product Distribution

The following table summarizes the expected product distribution based on thermal conditions, serving as a predictive model for your experiments.

Temperature (°C)Primary Reaction PathwayDominant ProductMechanistic Control
< 180 NoneBenzene, (2-cyclohexen-1-yloxy)-Kinetic Barrier Unmet
200 - 220 [3,3]-Sigmatropic Rearrangement2-(2-cyclohexen-1-yl)phenolKinetic Control
240 - 260 Intramolecular CyclizationHexahydrodibenzofuran DerivativeThermodynamic Control
> 400 Homolytic Cleavage (Vapor Phase)Phenol + CyclohexadieneRadical Fragmentation

Standard Operating Procedure (SOP): Controlled Thermal Rearrangement

This protocol is designed as a self-validating system . By tracking the specific mass-to-charge ratio (m/z) and retention times, you can definitively prove whether a concerted rearrangement or a radical degradation has occurred.

Objective: Isolate 2-(2-cyclohexen-1-yl)phenol with >90% selectivity.

Step 1: Reactor Preparation & Degassing

  • Charge a heavy-walled microwave batch reactor or a stainless-steel autoclave with 5.0 mmol of Benzene, (2-cyclohexen-1-yloxy)-.

  • Self-Validation Check: Purge the vessel with Argon for 15 minutes. Oxygen must be excluded to prevent the formation of peroxides at the allylic position, which would trigger premature radical cleavage.

Step 2: Thermal Activation

  • Seal the reactor and heat to exactly 200°C . Maintain this temperature for 1 hour.

  • Causality Note: Heating beyond 1 hour at this temperature increases the probability of the phenolic OH group attacking the newly formed alkene, leading to unwanted cyclization.

Step 3: Reaction Monitoring (Self-Validating Step)

  • Quench an aliquot in an ice bath and analyze via GC-MS.

  • Validation Criteria: The starting material and the target Claisen product are isomers (Molecular Weight: 174.24 g/mol ). A successful reaction will show a near-complete disappearance of the starting material peak and the appearance of a new peak with the exact same m/z (174.24) but a longer retention time due to increased polarity. The presence of m/z 94 (phenol) indicates thermal overshoot.

Step 4: Workup and Isolation

  • Dissolve the crude mixture in diethyl ether and extract with 2M NaOH. The target phenol will move to the aqueous layer, leaving any unreacted ether or neutral cyclized byproducts in the organic layer.

  • Acidify the aqueous layer with 2M HCl and back-extract with ether to isolate the pure 2-(2-cyclohexen-1-yl)phenol.

Visualizations

Pathway SM Benzene, (2-cyclohexen-1-yloxy)- (Starting Material) TS [3,3]-Sigmatropic Transition State SM->TS Heat (180-220°C) Side2 Phenol + Cyclohexadiene (Homolytic Cleavage) SM->Side2 >400°C Vapor Phase Thermolysis Int 6-(2-cyclohexenyl)-2,4-cyclohexadienone (Intermediate) TS->Int Concerted shift Prod 2-(2-cyclohexen-1-yl)phenol (Target Product) Int->Prod Tautomerization (Fast) Side1 Hexahydrodibenzofuran Derivative (Cyclization Product) Prod->Side1 >240°C Intramolecular Cyclization

Mechanistic pathways of Benzene, (2-cyclohexen-1-yloxy)- thermal decomposition.

Workflow Start Analyze Reaction Mixture (GC-MS / NMR) Q1 Is Starting Material >50%? Start->Q1 A1 Increase Temp to 200°C or Extend Time Q1->A1 Yes Q2 Are Cyclized Ethers Dominant? Q1->Q2 No A2 Decrease Temp to 200°C Avoid >230°C Q2->A2 Yes Q3 Are Phenol/Radicals Present? Q2->Q3 No A3 Lower Temp drastically (Avoid >400°C) Q3->A3 Yes

Troubleshooting decision tree for thermal decomposition optimization.

References

  • Benchchem. "Benzene, (2-cyclohexen-1-yloxy)- | 5614-35-7".
  • The Journal of Organic Chemistry.
  • ResearchGate. "Vapour phase thermolysis of allyl phenyl ether".
  • Chemistry LibreTexts. "18.4: Reactions of Ethers - Claisen Rearrangement".

Sources

Optimization

Technical Support Center: Work-Up &amp; Troubleshooting for the Claisen Rearrangement of Phenyl 2-Cyclohexenyl Ether

Welcome to the Technical Support and Protocol Hub for the synthesis and isolation of 2-(2-cyclohexen-1-yl)phenol. This guide is designed for drug development professionals and synthetic chemists who require high-purity i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Protocol Hub for the synthesis and isolation of 2-(2-cyclohexen-1-yl)phenol. This guide is designed for drug development professionals and synthetic chemists who require high-purity isolation following the Claisen rearrangement of phenyl 2-cyclohexenyl ether (formally "Benzene, (2-cyclohexen-1-yloxy)-").

Mechanistic Overview & Isolation Rationale

The thermal [3,3]-sigmatropic rearrangement of phenyl 2-cyclohexenyl ether yields 2-(2-cyclohexen-1-yl)phenol (1)[1]. This transformation proceeds via a concerted, six-membered chair transition state, initially forming a non-aromatic cyclohexadienone intermediate (2)[2]. To regain aromatic stability, this intermediate rapidly tautomerizes into the final phenol product (3)[3].

Because the starting material is a neutral ether and the product is a mildly acidic phenol, the gold standard for purification is an acid-base extraction . By exploiting the pKa difference between the components, we can achieve a highly selective phase separation without the immediate need for column chromatography (4)[4].

Visualizing the Extraction Workflow

ClaisenWorkup Start Crude Reaction Mixture (Phenol, Ether, Amine Solvent) Dilute Dilute with Et₂O & Wash with 1M HCl (Removes Amine Solvent) Start->Dilute BaseExt Extract with 1M NaOH (Deprotonates Phenol to Phenoxide) Dilute->BaseExt Org1 Organic Phase (Unreacted Ether) [DISCARD] BaseExt->Org1 Top Layer Aq1 Aqueous Phase (Sodium Phenoxide) BaseExt->Aq1 Bottom Layer Acidify Acidify with 1M HCl to pH < 2 (Reprotonates Phenoxide to Phenol) Aq1->Acidify BackExt Back-Extract with Et₂O (Transfers Phenol to Organic Phase) Acidify->BackExt Org2 Organic Phase (Pure Phenol Product) BackExt->Org2 Top Layer Aq2 Aqueous Phase (Inorganic Salts) [DISCARD] BackExt->Aq2 Bottom Layer Final Dry (MgSO₄), Filter & Concentrate Isolated 2-(2-cyclohexen-1-yl)phenol Org2->Final

Workflow diagram for the acid-base extraction of 2-(2-cyclohexen-1-yl)phenol.

Quantitative Phase Distribution Data

To understand the causality behind each step of the protocol, refer to the physicochemical properties of the reaction components below. This data dictates phase distribution during the work-up.

ComponentRole in ReactionApprox. pKaSolubility (1M HCl)Solubility (1M NaOH)Target Phase
Benzene, (2-cyclohexen-1-yloxy)- Starting MaterialN/A (Neutral)InsolubleInsolubleOrganic Layer 1
2-(2-cyclohexen-1-yl)phenol Target Product~10.0InsolubleSoluble (Phenoxide)Organic Layer 2
N,N-Diethylaniline Common Solvent~6.6 (Conj. Acid)Soluble (Ammonium)InsolubleAqueous Layer 1

Standard Operating Procedure (SOP): Self-Validating Acid-Base Extraction

Trustworthiness & Self-Validation: Every step in this protocol includes a validation checkpoint to ensure the physical chemistry aligns with the expected macroscopic observations.

Phase 1: Quench and Solvent Removal
  • Cooling & Dilution: Allow the reaction vessel to cool completely to room temperature. Dilute the crude mixture with 3 volumes of diethyl ether (Et₂O).

    • Causality: Cooling prevents violent exotherms upon aqueous addition. Et₂O lowers the viscosity of the high-boiling solvent and serves as the carrier for the organic components.

  • Amine Solvent Removal: Wash the organic layer with 1M HCl (3 x 50 mL).

    • Causality: The Claisen rearrangement often utilizes basic, high-boiling solvents like N,N-diethylaniline to prevent acid-catalyzed ether cleavage. The HCl wash protonates the amine, converting it into a water-soluble anilinium salt that partitions into the aqueous layer.

    • Validation Check: The final aqueous wash layer should test strongly acidic (pH < 2). If not, the amine has neutralized the HCl, and additional washes are required.

Phase 2: Phenol Deprotonation (The Key Separation)
  • Deprotonation: Extract the organic layer with 1M NaOH (3 x 50 mL).

    • Causality: The product, 2-(2-cyclohexen-1-yl)phenol, has a pKa of ~10. The 1M NaOH (pH 14) completely deprotonates the phenol into sodium 2-(2-cyclohexenyl)phenoxide, making it highly soluble in water (4)[4]. The unreacted starting ether remains neutral and stays in the Et₂O layer.

    • Validation Check: The organic layer can be analyzed via TLC (Hexane:EtOAc) to confirm the complete absence of the phenol (which is UV active and stains readily with KMnO₄).

Phase 3: Reprotonation & Final Recovery
  • Reprotonation: Isolate the combined aqueous NaOH layers. Slowly add 6M HCl dropwise while stirring until the solution reaches pH < 2.

    • Causality: The strong acid reprotonates the phenoxide back into the neutral, water-insoluble phenol.

    • Validation Check: The clear aqueous solution will immediately become cloudy or form an oily layer as the neutral phenol precipitates out of the aqueous phase. Verify pH < 2 with indicator paper.

  • Back-Extraction: Extract the cloudy aqueous layer with fresh Et₂O (3 x 50 mL).

    • Causality: The neutral phenol partitions back into the organic phase.

  • Drying & Concentration: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the purified 2-(2-cyclohexen-1-yl)phenol.

Troubleshooting & FAQs

Q: I am observing a mixture of products, and TLC shows multiple spots. What went wrong? A: If Lewis acids were used instead of thermal conditions, strong Lewis acids can promote the undesired cleavage of the starting ether, or trigger Friedel-Crafts type side reactions (4)[4]. Ensure you are using strictly thermal conditions (180–220 °C) in a high-boiling solvent like decalin or N,N-diethylaniline to favor the concerted pericyclic pathway.

Q: Why did my product undergo a para-rearrangement instead of ortho? A: The Claisen rearrangement preferentially proceeds via a chair transition state to the ortho position. However, if the ortho position is sterically blocked by substituents, rearomatization cannot take place directly. The allyl group must then undergo a subsequent Cope rearrangement to the para position before tautomerization can occur (5)[5]. Since phenyl 2-cyclohexenyl ether has open ortho positions, para-substitution indicates excessive heating (>250 °C) driving further thermodynamic equilibration.

Q: My emulsion won't separate during the 1M NaOH extraction. How can I break it? A: Emulsions here are caused by the high concentration of sodium 2-(2-cyclohexenyl)phenoxide acting as a mild surfactant. Solution: Add a small volume of brine (saturated NaCl) to the aqueous layer. This increases the ionic strength of the aqueous phase, decreasing the solubility of non-polar organic micro-droplets (a salting-out effect) and forcing phase separation.

Q: The yield of my isolated phenol is very low, but NMR of the crude showed high conversion. Where is my product? A: The product likely remained in the aqueous phase during the back-extraction step. Causality: The phenoxide must be fully reprotonated to partition back into the organic solvent. If the pH was only brought to ~5-6, a significant equilibrium fraction remains as the water-soluble phenoxide. Validation: You must verify the aqueous layer has reached pH < 2 using pH paper before extracting with diethyl ether (4)[4].

References

  • Organic Chemistry Portal - Claisen Rearrangement. Available at: [Link]

  • Chemistry LibreTexts - 18.4 Reactions of Ethers - Claisen Rearrangement. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: "Benzene, (2-cyclohexen-1-yloxy)-" Synthesis &amp; Characterization

Welcome to the Technical Support Center for the synthesis, isolation, and characterization of Benzene, (2-cyclohexen-1-yloxy)- (CAS: 5614-35-7), commonly referred to as 3-phenoxycyclohexene. This compound is a critical a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis, isolation, and characterization of Benzene, (2-cyclohexen-1-yloxy)- (CAS: 5614-35-7), commonly referred to as 3-phenoxycyclohexene. This compound is a critical allylic ether building block utilized in advanced drug development and materials science.

This guide is designed for research scientists and drug development professionals. It provides field-proven troubleshooting strategies, self-validating experimental protocols, and mechanistic insights to resolve common bottlenecks in allylic etherification workflows.

Section 1: Troubleshooting Guides & FAQs

Q1: My synthesis yields a complex mixture of products instead of pure Benzene, (2-cyclohexen-1-yloxy)-. Why is this happening, and how do I fix it? A1: You are likely observing a competition between O-alkylation and C-alkylation. Phenoxide anions are ambident nucleophiles, meaning they can attack an electrophile from either the oxygen atom (a "hard" nucleophilic center) or the ortho/para carbons (a "soft" nucleophilic center) .

  • The Causality: Regioselectivity is heavily dictated by solvent-solute interactions. If you use a protic solvent (e.g., ethanol or water), the solvent molecules form strong hydrogen bonds with the phenoxide oxygen. This solvation "shield" sterically hinders the oxygen, forcing the electrophile (3-bromocyclohexene) to react with the less hindered, softer carbon centers, yielding byproducts like 2-(cyclohex-2-enyl)phenol.

  • The Fix: Switch to a polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). These solvents solvate the metal cation (e.g., K⁺) but leave the phenoxide oxygen "naked" and highly reactive, strongly favoring the desired O-alkylation pathway.

Q2: I am observing a highly volatile byproduct that smells strongly of hydrocarbons, and my isolated yield of the ether is poor. What is this? A2: This is 1,3-cyclohexadiene, a byproduct formed via the E2 elimination of your starting material, 3-bromocyclohexene.

  • The Causality: In the Williamson ether synthesis, the base used to deprotonate the phenol can also act as a Brønsted base against the secondary allylic halide . Strong bases like Sodium Hydroxide (NaOH) or Potassium tert-butoxide (KOtBu) at elevated temperatures will abstract an allylic proton from 3-bromocyclohexene, leading to elimination rather than nucleophilic substitution.

  • The Fix: Use a milder, bulkier base such as Potassium Carbonate (K₂CO₃) and reduce the reaction temperature to 60°C. K₂CO₃ is sufficiently basic to deprotonate phenol (pKa ~10) but lacks the kinetic basicity to drive the E2 elimination efficiently.

Q3: How do I definitively verify that I have synthesized Benzene, (2-cyclohexen-1-yloxy)- and not a C-alkylated isomer? A3: ¹H Nuclear Magnetic Resonance (NMR) spectroscopy, specifically utilizing 2D COSY (Correlation Spectroscopy), is the gold standard for this structural verification .

  • The Causality: The chemical shift of the proton on the cyclohexene ring attached to the functional group (C1) is highly sensitive to its local electronic environment. In the O-alkylated product, the electronegative ether oxygen deshields this proton, pushing it downfield to approximately 4.6–4.8 ppm. Conversely, in C-alkylated byproducts, this proton is attached to a carbon bonded to the aromatic ring, resulting in a significantly upfield shift to roughly 3.4–3.6 ppm.

  • The Fix: Run a standard ¹H NMR and look for the diagnostic oxymethine multiplet at ~4.7 ppm. Use a 2D COSY experiment to trace the proton-proton connectivities within the cyclohexene ring, ensuring the 4.7 ppm proton couples directly to the adjacent alkene protons.

Section 2: Quantitative Data Summaries

Table 1: Solvent and Base Effects on Regioselectivity (O- vs C-Alkylation)
Reaction ConditionPrimary MechanismMajor ProductSelectivity Ratio (O:C)
NaOH / WaterH-bonding shields oxygen2-(cyclohex-2-enyl)phenol1 : 4
K₂CO₃ / EthanolPartial oxygen solvationMixture of isomers1 : 1
K₂CO₃ / DMF "Naked" oxygen nucleophile Benzene, (2-cyclohexen-1-yloxy)- > 95 : 1
KOtBu / THF (Reflux)E2 Elimination competes1,3-Cyclohexadiene (Loss)N/A (Low overall yield)
Table 2: Diagnostic ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)
Proton AssignmentBenzene, (2-cyclohexen-1-yloxy)- (Target)2-(cyclohex-2-enyl)phenol (Byproduct)
Allylic Methine (C1-H) 4.60 – 4.85 ppm (multiplet) 3.40 – 3.65 ppm (multiplet)
Alkene Protons (C2-H, C3-H)5.80 – 6.05 ppm (multiplet)5.70 – 5.95 ppm (multiplet)
Aromatic Protons6.85 – 7.35 ppm (5H, multiplet)6.75 – 7.20 ppm (4H, multiplet)
Phenolic OH Absent ~5.10 ppm (broad singlet)

Section 3: Standardized Experimental Protocols

Protocol 1: Self-Validating Synthesis of Benzene, (2-cyclohexen-1-yloxy)-

This protocol utilizes a modified Williamson ether synthesis optimized for secondary allylic halides to suppress elimination and C-alkylation.

  • Phenoxide Generation: Dissolve 1.0 equivalent of phenol in anhydrous DMF (0.5 M concentration). Add 1.5 equivalents of anhydrous K₂CO₃. Stir at room temperature for 30 minutes.

    • Self-Validation Check: The solution will transition from colorless to a distinct yellow/orange tint, visually confirming the formation of the phenoxide anion.

  • Electrophilic Addition: Dropwise add 1.1 equivalents of 3-bromocyclohexene over 10 minutes. Heat the reaction mixture to 60°C for 4 hours.

    • Self-Validation Check: Perform TLC (9:1 Hexanes:Ethyl Acetate). The phenol starting material (R_f ~0.3) should disappear, replaced by a new UV-active spot at R_f ~0.7 (the target ether). Complete disappearance of the R_f 0.3 spot validates reaction completion.

  • Workup & Quench: Cool the mixture to room temperature, dilute with diethyl ether, and wash with 1M aqueous NaOH (3x).

    • Self-Validation Check: The NaOH wash selectively deprotonates and removes any trace unreacted phenol into the aqueous layer. A follow-up TLC of the organic layer must show the complete absence of the R_f 0.3 spot.

  • Isolation: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the product as a pale yellow oil.

Protocol 2: NMR Verification Workflow
  • Sample Preparation: Dissolve 15 mg of the purified oil in 0.6 mL of CDCl₃.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum.

    • Self-Validation Check: Integrate the spectrum. The ratio of aromatic protons (6.85-7.35 ppm) to alkene protons (5.80-6.05 ppm) to the oxymethine proton (4.60-4.85 ppm) must be exactly 5:2:1 . Any deviation indicates an impurity or C-alkylation (which would present a 4:2:1 ratio and an OH peak).

  • 2D COSY Acquisition: Acquire a COSY spectrum to map the cyclohexene ring.

    • Self-Validation Check: Verify the cross-peak between the oxymethine proton (~4.7 ppm) and the adjacent alkene proton (~5.9 ppm). This confirms the ether linkage is intact specifically on the allylic position.

Section 4: Process Visualizations

ReactionPathway Phenol Phenol + Base (Deprotonation) Phenoxide Phenoxide Anion (Ambident Nucleophile) Phenol->Phenoxide Base Addition OAlkylation O-Alkylation (Target) Benzene, (2-cyclohexen-1-yloxy)- Phenoxide->OAlkylation Polar Aprotic Solvent (e.g., DMF) CAlkylation C-Alkylation (Byproduct) 2-(cyclohex-2-enyl)phenol Phenoxide->CAlkylation Protic Solvent (e.g., H2O/EtOH) Electrophile 3-Bromocyclohexene (Electrophile) Electrophile->OAlkylation Electrophile->CAlkylation

Fig 1. Mechanistic divergence of phenoxide alkylation based on solvent selection.

TroubleshootingTree Issue Issue: Low Target Yield CheckNMR Run Crude 1H NMR Issue->CheckNMR ByproductC High C-Alkylation (ortho/para isomers) CheckNMR->ByproductC Phenol ring protons shift ByproductE High Elimination (1,3-Cyclohexadiene) CheckNMR->ByproductE Diene peaks present SolventFix Switch to DMF/DMSO Use Harder Electrophile ByproductC->SolventFix BaseFix Use Weaker Base (K2CO3) Lower Temperature ByproductE->BaseFix Success Optimal O-Alkylation Yield SolventFix->Success BaseFix->Success

Fig 2. Decision tree for troubleshooting low yields in allylic etherification.

References

  • Phenolates- O-alkylation and C-alkylation | PharmaXChange.info |[Link]

  • Catalytic allylation of phenols: chloride-free route towards epoxy resins | Leiden University |[Link]

Reference Data & Comparative Studies

Validation

Spectroscopic evidence for the structure of "Benzene, (2-cyclohexen-1-yloxy)-" rearrangement product

A Comparison Guide: Spectroscopic Evidence for the Structure of the "Benzene, (2-cyclohexen-1-yloxy)-" Rearrangement Product Executive Summary & Core Objective The thermal Claisen rearrangement of "Benzene, (2-cyclohexen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Comparison Guide: Spectroscopic Evidence for the Structure of the "Benzene, (2-cyclohexen-1-yloxy)-" Rearrangement Product

Executive Summary & Core Objective

The thermal Claisen rearrangement of "Benzene, (2-cyclohexen-1-yloxy)-" (commonly known as phenyl 2-cyclohexenyl ether) is a classic[3,3]-sigmatropic transformation that yields an ortho-substituted phenol: 2-(2-cyclohexen-1-yl)phenol [1]. For researchers and drug development professionals, definitively proving the structure of this rearrangement product requires distinguishing it from unreacted starting material and potential regioisomers (such as the para-substituted product).

This guide objectively compares the resolving power and diagnostic performance of four primary analytical techniques— 1 H NMR, 13 C NMR, FTIR, and GC-MS—in verifying the exact molecular architecture of the target product.

Mechanistic Pathway & Structural Alternatives

The rearrangement is driven by the interplay between the aromatic phenyl ring and the unsaturated cyclohexenyl moiety[1]. Upon heating, the ether undergoes a concerted [3,3]-sigmatropic shift to form an unstable ortho-dienone intermediate, which rapidly tautomerizes to restore aromaticity, yielding the target phenol.

Mechanism SM Phenyl 2-cyclohexenyl ether (Reactant) TS [3,3]-Sigmatropic Shift (Transition State) SM->TS Heat (~200 °C) IM ortho-Dienone (Intermediate) TS->IM C-C Bond Formation PR 2-(2-cyclohexen-1-yl)phenol (Target Product) IM->PR Tautomerization (Aromatization)

Mechanism of the thermal Claisen rearrangement of phenyl 2-cyclohexenyl ether.

To rigorously validate our spectroscopic data, we must benchmark the Target Product against two primary structural alternatives:

  • Target: 2-(2-cyclohexen-1-yl)phenol (ortho-product).

  • Alternative A: 4-(2-cyclohexen-1-yl)phenol (para-product, which can form if the ortho positions are sterically blocked or via a subsequent Cope rearrangement).

  • Alternative B: Phenyl 2-cyclohexenyl ether (Unreacted starting material).

Spectroscopic Performance Comparison

H NMR Spectroscopy (The Gold Standard for Regiochemistry)
  • Causality & Resolving Power: 1 H NMR directly probes the electronic shielding environment of the protons. The chemical shift of the cyclohexenyl C1' proton is the most diagnostic marker of the rearrangement. In the starting ether, this proton is attached to a carbon bonded to oxygen, deshielding it to ~4.8 ppm. In the rearranged phenol, this proton is benzylic/allylic (attached to carbon), shifting it significantly upfield to ~3.5 ppm.

  • Target vs. Alternative A (ortho vs. para): The aromatic region dictates the regiochemistry. The target (ortho-substituted) displays an asymmetric 4-proton multiplet (6.7–7.2 ppm). Alternative A (para-substituted) displays a highly symmetric AA'BB' pseudo-quartet (typically appearing as two distinct doublets around 6.8 and 7.1 ppm).

  • Target vs. Alternative B (Phenol vs. Ether): The target exhibits a broad singlet at ~5.0 ppm corresponding to the newly formed phenolic -OH group, which is entirely absent in Alternative B.

FTIR Spectroscopy (Rapid Functional Group Verification)
  • Causality & Resolving Power: Vibrational spectroscopy provides immediate, empirical confirmation of functional group conversion by measuring bond dipole moment changes.

  • Target vs. Alternative B: The target product exhibits a broad, strong O-H stretching band (~3200–3400 cm⁻¹) due to intermolecular hydrogen bonding. Alternative B lacks this band entirely, instead showing a sharp, strong C-O-C asymmetric stretch (~1240 cm⁻¹) characteristic of aryl ethers.

GC-MS (Molecular Mass & Fragmentation Profiling)
  • Causality & Resolving Power: Mass spectrometry confirms that the isolated product is a true isomer ( M+ = 174 m/z) and not a thermal cleavage product (e.g., phenol, M+ = 94 m/z).

  • Target vs. Alternative A: While both isomers share the same molecular ion, their fragmentation patterns differ. The ortho-isomer (Target) features spatial proximity between the -OH group and the cyclohexenyl ring, facilitating a distinct proximity-driven fragmentation (e.g., loss of water,[M-18] + = 156 m/z) that is sterically impossible for the para-isomer.

Comparative Spectroscopic Data Summary

The following table summarizes the quantitative data used to objectively differentiate the target product from its alternatives.

Analytical MetricTarget: 2-(2-cyclohexen-1-yl)phenol (ortho)Alternative A: 4-(2-cyclohexen-1-yl)phenol (para)Alternative B: Phenyl 2-cyclohexenyl ether (Reactant)
1 H NMR: C1' Proton ~3.4 – 3.6 ppm (m, 1H)~3.2 – 3.4 ppm (m, 1H)~4.7 – 4.9 ppm (m, 1H)
1 H NMR: Aromatic 6.7 – 7.2 ppm (m, 4H, asymmetric)~6.8 (d, 2H), ~7.1 (d, 2H) [AA'BB']6.9 – 7.3 ppm (m, 5H)
1 H NMR: Hydroxyl ~5.0 ppm (s, 1H, broad)~4.8 ppm (s, 1H, broad)Absent
13 C NMR: C1' Carbon ~37 ppm (Aliphatic C-C)~41 ppm (Aliphatic C-C)~72 ppm (Aliphatic C-O)
FTIR: Key Stretches ~3300 cm⁻¹ (O-H stretch)~3300 cm⁻¹ (O-H stretch)~1240 cm⁻¹ (C-O-C stretch)
GC-MS: Molecular Ion 174 m/z174 m/z174 m/z

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following protocol incorporates self-validating checkpoints to prevent the misinterpretation of data or the progression of failed reactions.

Step 1: Thermal Rearrangement (Neat Conditions)

  • Charge a flame-dried 25 mL round-bottom flask with 5.0 mmol of authentic phenyl 2-cyclohexenyl ether.

  • Purge the system with inert nitrogen gas for 10 minutes to prevent oxidative degradation at high temperatures.

  • Submerge the flask in a pre-heated sand bath at 200 °C. Stir vigorously for 4 hours.

  • Causality & Self-Validation: The reaction is run neat (solvent-free) to bypass solvent boiling point limitations, allowing the system to rapidly achieve the thermal activation energy required for the concerted [3,3]-sigmatropic shift[1]. The process is self-validated via Thin-Layer Chromatography (TLC) using a 9:1 Hexane/Ethyl Acetate eluent. The starting ether is non-polar ( Rf​ ~0.8). As the reaction progresses, a highly polar phenolic spot appears ( Rf​ ~0.4). The reaction is deemed complete only when the Rf​ ~0.8 spot is entirely consumed.

Step 2: Chromatographic Isolation

  • Cool the crude mixture to room temperature and dissolve in 2 mL of dichloromethane (DCM).

  • Load the solution onto a silica gel column (230-400 mesh).

  • Elute with a gradient of Hexane to 9:1 Hexane/Ethyl Acetate, collecting the fractions corresponding to Rf​ ~0.4. Concentrate under reduced pressure.

Step 3: Spectroscopic Verification (D 2​ O Exchange Experiment)

  • Dissolve 15 mg of the purified product in 0.6 mL of CDCl 3​ and acquire the standard 1 H NMR spectrum.

  • Add 2 drops of D 2​ O to the NMR tube, shake vigorously for 30 seconds, and re-acquire the spectrum.

  • Causality & Self-Validation: The D 2​ O exchange is a self-validating diagnostic test. The labile phenolic proton rapidly exchanges with deuterium, rendering it NMR-invisible. The disappearance of the broad singlet at ~5.0 ppm definitively proves the presence of a hydroxyl group[1], structurally distinguishing the product from the starting ether.

Workflow S1 Crude Reaction Mixture S2 Silica Gel Chromatography (Hexane/EtOAc) S1->S2 S3 Isolated Fractions (TLC Validated) S2->S3 Separation S4 FTIR Analysis (Identify -OH stretch) S3->S4 S5 1H & 13C NMR (Determine Regiochemistry) S3->S5 S6 GC-MS (Confirm Molecular Mass) S3->S6 S7 Structural Confirmation (Target vs. Isomers) S4->S7 S5->S7 S6->S7

Analytical workflow for the isolation and spectroscopic verification of the rearrangement product.

References

  • Title: Structure Determination of Organic Compounds (4th Edition) Source: Springer URL: [Link]

  • Title: Spectrometric Identification of Organic Compounds (8th Edition) Source: Wiley URL: [Link]

Sources

Comparative

Isotopic Labeling Studies of the "Benzene, (2-cyclohexen-1-yloxy)-" Claisen Rearrangement: A Comparative Guide

As a Senior Application Scientist, I frequently evaluate the optimal analytical strategies for tracking complex sigmatropic rearrangements. The Claisen rearrangement of Benzene, (2-cyclohexen-1-yloxy)- (commonly known as...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently evaluate the optimal analytical strategies for tracking complex sigmatropic rearrangements. The Claisen rearrangement of Benzene, (2-cyclohexen-1-yloxy)- (commonly known as cyclohex-2-enyl phenyl ether) is a quintessential example of a thermal [3,3]-sigmatropic shift.

To unequivocally prove the mechanism of this rearrangement—specifically, the inversion of the allylic moiety—isotopic labeling remains the gold standard. This guide objectively compares the performance of different isotopic labeling strategies ( 2 H, 13 C, and 14 C) and provides a self-validating experimental protocol for tracking the carbon framework during the transformation to 2-(cyclohex-2-enyl)phenol.

Mechanistic Overview: The [3,3]-Sigmatropic Shift

The Claisen rearrangement is an exothermic, concerted pericyclic reaction. When cyclohex-2-enyl phenyl ether is heated, it proceeds through a highly ordered, chair-like six-membered transition state.

The Causality of Allylic Inversion: During the concerted process, the C–O bond breaks simultaneously as a new C–C bond forms between the ortho-position of the phenyl ring and the C3 position of the cyclohexenyl ring. Because the allylic system is embedded within a ring, this [3,3]-shift forces the attachment point to migrate. If the starting ether is isotopically labeled at the C1 position (the oxygen-bearing carbon), the label will migrate to the C3' position (the olefinic carbon) in the final phenol product. The reaction is thermodynamically driven to completion by the rapid tautomerization of the intermediate dienone, which restores the ~36 kcal/mol of aromatic stabilization energy .

Mechanism A Cyclohex-2-enyl Phenyl Ether (13C Label at C1 ~72 ppm) B [3,3]-Sigmatropic Shift (Chair-like TS 200 °C) A->B C Dienone Intermediate (13C Label at C3') B->C D 2-(Cyclohex-2-enyl)phenol (13C Label at C3' ~128 ppm) C->D

Logical flow of the [3,3]-sigmatropic shift demonstrating allylic inversion.

Comparative Analysis of Isotopic Labeling Strategies

Historically, the definitive proof of the Claisen rearrangement's intramolecular nature was established by Ryan and O'Connor using 14 C-labeled allyl phenyl ethers (). Today, researchers must choose between radiolabeling and stable isotope tracking based on sensitivity needs and analytical capabilities.

Workflow Root Isotopic Labeling Strategies for Claisen Rearrangement D Deuterium (2H) Analysis: 1H/2H NMR Pros: Non-radioactive, High resolution Cons: Secondary KIEs Root->D C13 Carbon-13 (13C) Analysis: 13C NMR / MS Pros: Stable, Direct carbon tracking Cons: Lower absolute sensitivity Root->C13 C14 Carbon-14 (14C) Analysis: Scintillation Counting Pros: Ultra-sensitive Cons: Radioactive, Destructive Root->C14

Comparison of isotopic labeling strategies for mechanistic studies.

Quantitative Comparison of Labeling Modalities
Labeling StrategyDetection MethodAbsolute SensitivityKinetic Isotope Effect (KIE)Analysis Type
Carbon-14 ( 14 C) Scintillation CountingUltra-High (Picomolar)Negligible (Heavy Atom KIE ~1.02)Destructive (Requires oxidative degradation)
Carbon-13 ( 13 C) 13 C NMR / Mass SpecModerate (Millimolar)Negligible (Heavy Atom KIE ~1.02)Non-Destructive (Direct structural observation)
Deuterium ( 2 H) 1 H/ 2 H NMR / Mass SpecHigh (Micromolar)Significant (Secondary KIE up to 1.15)Non-Destructive

Scientist's Insight: While 14 C offers unparalleled sensitivity, it requires destructive chemical degradation (e.g., ozonolysis) to locate the radioactive tag within the product framework. For modern drug development and mechanistic validation, 13 C labeling is the superior choice . It provides a self-validating, non-destructive system where the exact position of the carbon atom can be mapped via Nuclear Magnetic Resonance (NMR) chemical shifts.

Experimental Methodology: A Self-Validating Protocol

The following protocol details the synthesis and rearrangement of 1- 13 C-cyclohex-2-enyl phenyl ether . This workflow is designed as a self-validating system: the success of the rearrangement is proven by a drastic, predictable shift in the NMR spectrum.

Step 1: Synthesis of the Labeled Precursor
  • Reagents: Combine phenol (1.0 eq) and 3-bromo-[3- 13 C]cyclohexene (1.1 eq) in anhydrous acetone.

  • Catalysis: Add anhydrous potassium carbonate (K 2​ CO 3​ , 1.5 eq) as a mild base.

  • Reaction: Stir at 40 °C for 12 hours under a nitrogen atmosphere.

  • Causality & Quality Control: It is critical to use a mild base (K 2​ CO 3​ ) and moderate heat. Strong Lewis acids or excessive heat would trigger an S N​ 1 pathway via a delocalized allylic carbocation, which would scramble the 13 C label between the C1 and C3 positions before the experiment even begins. The S N​ 2 conditions ensure the label remains exclusively at the C1 position (the ether oxygen attachment point).

Step 2: Thermal Claisen Rearrangement
  • Preparation: Dissolve the purified 1- 13 C-cyclohex-2-enyl phenyl ether in N,N-diethylaniline (0.5 M concentration).

  • Execution: Seal the mixture in a heavy-walled glass ampoule and heat to 200 °C for 24 hours.

  • Causality & Quality Control: N,N-diethylaniline is chosen as the solvent because its high boiling point (215 °C) accommodates the thermal activation barrier required for the highly ordered transition state without refluxing violently. Furthermore, its slight polarity helps stabilize the polarized transition state of the [3,3]-shift.

Step 3: Analytical Verification (The Self-Validating Step)
  • Isolation: Cool the ampoule, dilute with diethyl ether, wash with 1M HCl (to remove the amine solvent), and purify the resulting 2-(cyclohex-2-enyl)phenol via silica gel flash chromatography.

  • NMR Analysis: Dissolve the product in CDCl 3​ and acquire a 13 C NMR spectrum.

  • Validation Logic:

    • In the starting material, the 13 C label is at the S p3 C1 position , which appears at ~72 ppm due to the deshielding effect of the adjacent oxygen atom.

    • Following the allylic inversion of the[3,3]-shift, the label migrates to the S p2 C3' position of the product's cyclohexenyl ring.

    • The successful rearrangement is unequivocally proven by the disappearance of the enriched signal at 72 ppm and the appearance of a massive, enriched signal in the olefinic region at ~128 ppm .

References

  • Ryan, J. P., & O'Connor, P. R. (1952). The Claisen Rearrangement of Phenyl Allyl Ethers, Labeled with Carbon-14. Journal of the American Chemical Society, 74(23), 5866–5869.[Link]

  • Domingo, L. R., et al. (2002). A Density Functional Study of the Claisen Rearrangement of Allyl Aryl Ether, Allyl Arylamine, Allyl Aryl Thio Ether, and a Series of Meta-Substituted Molecules through Reactivity and Selectivity Profiles. The Journal of Physical Chemistry A, 106(45), 10891-10895.[Link]

Validation

Process Analytical Technology (PAT) vs. Offline Chromatography for Kinetic Analysis of the "Benzene, (2-cyclohexen-1-yloxy)-" Rearrangement

A Comprehensive Comparison Guide for Reaction Monitoring and Catalyst Evaluation Executive Summary The Claisen rearrangement of "Benzene, (2-cyclohexen-1-yloxy)-" (commonly known as 3-phenoxycyclohexene, CAS: 5614-35-7)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Comparison Guide for Reaction Monitoring and Catalyst Evaluation

Executive Summary

The Claisen rearrangement of "Benzene, (2-cyclohexen-1-yloxy)-" (commonly known as 3-phenoxycyclohexene, CAS: 5614-35-7) to 2-(2-cyclohexenyl)phenol is a benchmark [3,3]-sigmatropic reaction[1]. Driven by the exergonic formation of a carbonyl C=O bond in a transient dienone intermediate, followed by rapid tautomerization to restore aromaticity, this transformation is a cornerstone of complex carbon-carbon bond formation[2].

Historically, kinetic isotope effects and transition state modeling of allyl phenyl ethers have relied heavily on offline analytical methods[3]. However, the advent of Lewis acid catalysis (e.g., BCl3​ , TiCl4​ , or electrogenerated boron-based acids) has drastically accelerated these rearrangements, allowing them to proceed in minutes at ambient temperatures rather than hours at >150 °C[4][5]. This acceleration exposes the limitations of traditional offline sampling.

This guide objectively compares the performance of In Situ FTIR Spectroscopy (e.g., ReactIR) against Offline UHPLC-UV for extracting kinetic parameters ( kobs​ , Ea​ ) during both thermal and Lewis acid-catalyzed rearrangements of Benzene, (2-cyclohexen-1-yloxy)-.

Mechanistic Context & The Causality of Kinetic Tracking

For a first-order intramolecular transformation like the Claisen rearrangement, the rate law is defined by a highly ordered, cyclic transition state[2]. Accurate determination of the rate constant ( k ) requires precise measurement of the reactant's depletion or the product's formation over time.

Mechanism Reactant Benzene, (2-cyclohexen-1-yloxy)- (Allyl Phenyl Ether) TS Highly Ordered Cyclic Transition State [3,3]-Sigmatropic Shift Reactant->TS Thermal or Lewis Acid Intermediate Dienone Intermediate (Transient) TS->Intermediate C-C Bond Formation C-O Bond Cleavage Product 2-(2-cyclohexenyl)phenol (Aromatized Product) Intermediate->Product Rapid Tautomerization

Mechanistic pathway of the [3,3]-sigmatropic Claisen rearrangement.

When evaluating novel catalysts, such as electrogenerated Lewis acids[5], the reaction kinetics become extremely rapid. Offline sampling introduces a "thermal and chemical lag" during the physical withdrawal and quenching of the aliquot. In contrast, in situ FTIR provides a continuous, non-destructive data stream by monitoring specific vibrational modes—namely, the cleavage of the ether C-O bond (~1230 cm⁻¹) and the formation of the phenolic O-H bond (~3300 cm⁻¹)[6].

Technology Comparison: Analytical Workflows

G Start Reaction Setup Benzene, (2-cyclohexen-1-yloxy)- ReactIR In Situ FTIR (ReactIR) Continuous Monitoring Start->ReactIR Direct Probe UHPLC Offline UHPLC-UV Discrete Sampling Start->UHPLC Aliquot & Quench IR_Data Real-Time Data (1230 cm⁻¹ & 3300 cm⁻¹) ReactIR->IR_Data HPLC_Data Chromatographic Data (Time-Delayed) UHPLC->HPLC_Data Kinetic Kinetic Analysis (Rate Constants & Ea) IR_Data->Kinetic HPLC_Data->Kinetic

Comparative analytical workflows for kinetic data acquisition.

Data Presentation: Performance Metrics

The following table summarizes the operational and kinetic data acquisition performance of both analytical approaches when applied to this specific rearrangement.

ParameterIn Situ FTIR (e.g., ReactIR 702L)Offline UHPLC-UV
Temporal Resolution Continuous (Data points every 15 seconds)Discrete (Data points every 5–10 minutes)
Sample Perturbation None (Non-destructive, in-flask measurement)High (Requires physical removal & chemical quenching)
Suitability for Lewis Acid Catalysis ( t1/2​<2 min) Excellent: Captures initial rate kinetics accurately.Poor: Misses early kinetic data; quenching lag skews kobs​ .
Suitability for Thermal Catalysis ( t1/2​>2 hours) Excellent: Automated long-term tracking.Excellent: High precision over long durations.
Intermediate Detection Can detect transient dienone buildup via C=O stretch.Intermediates are often lost or artificially tautomerized during quenching.
Data Output Vibrational (Functional group tracking)Chromatographic (Absolute purity, yield, and impurity profiling)

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems for acquiring kinetic data.

Protocol A: In Situ FTIR Kinetic Profiling (Lewis Acid Catalyzed)
  • Causality of Setup: The choice of a diamond ATR (Attenuated Total Reflectance) probe is dictated by its chemical inertness to strong Lewis acids (like BCl3​ ) and its ability to provide a short pathlength, preventing signal saturation in neat or highly concentrated reaction mixtures[6].

  • Background Collection: Insert the ATR probe into the dry reaction vessel containing anhydrous CH2​Cl2​ . Collect the solvent background spectrum.

  • Reaction Initiation: Add Benzene, (2-cyclohexen-1-yloxy)- (0.5 M) to the vessel. Begin data acquisition at a resolution of 4 cm⁻¹, scanning every 15 seconds. Inject the Lewis acid catalyst (e.g., 5 mol% BCl3​ ) at t=0 [4].

  • Data Processing: Track the normalized peak height/area of the C-O-C asymmetric stretch at ~1230 cm⁻¹ (depletion) and the phenolic O-H stretch at ~3300 cm⁻¹ (formation).

  • System Validation: Plot the overlaid spectra over time. The presence of a sharp isosbestic point confirms a clean conversion without the accumulation of stable side-products. A plot of ln([A]0​/[A]t​) vs. time will yield a straight line, validating first-order kinetics.

Protocol B: Offline UHPLC-UV Kinetic Profiling (Thermal Rearrangement)
  • Causality of Setup: For thermal rearrangements (>150 °C in diphenyl ether), the reaction is slow enough that offline sampling is viable. However, rapid thermal quenching is critical to prevent the reaction from continuing inside the sample vial, which would artificially inflate the calculated conversion rate.

  • Sampling: Withdraw 50 µL aliquots from the reaction mixture at precise 10-minute intervals.

  • Quenching: Immediately dilute the aliquot into 1 mL of cold acetonitrile (0 °C) to thermally arrest the [3,3]-sigmatropic shift.

  • Analysis: Inject 1 µL onto a C18 column using an isocratic mobile phase (e.g., 70:30 Acetonitrile:Water with 0.1% Formic Acid). Monitor at 254 nm.

  • System Validation: Calculate the ratio of the product peak area to the reactant peak area. The mass balance should remain constant across all time points. If the total area decreases, it indicates product degradation or polymerization, invalidating the kinetic run.

Conclusion

For the kinetic analysis of the "Benzene, (2-cyclohexen-1-yloxy)-" rearrangement, the choice of analytical product depends heavily on the catalytic modality. While Offline UHPLC remains the gold standard for absolute purity and end-point yield determination, In Situ FTIR (ReactIR) is vastly superior for extracting accurate kinetic parameters—especially when evaluating modern, highly active Lewis acid catalysts[5]. By eliminating quenching artifacts and providing continuous data streams, PAT tools ensure that calculated activation energies and rate constants reflect the true chemical reality of the transition state.

References

  • Kupczyk-Subotkowska, L., et al. "Claisen rearrangement of allyl phenyl ether: heavy-atom kinetic isotope effects and bond orders in the transition structure." Journal of the American Chemical Society. 3

  • "Claisen rearrangement." Wikipedia. 2

  • "Benzene, (2-cyclohexen-1-yloxy)- | 5614-35-7." Benchchem. 1

  • Yoon, T. P., et al. "Development of a New Lewis Acid-Catalyzed Claisen Rearrangement." Journal of the American Chemical Society. 4

  • Niki, Y., et al. "Electrogenerated Lewis Acid-Catalyzed Claisen Rearrangement of Allyl Aryl Ethers." Organic Letters. 5

  • Sagmeister, P., et al. "Automated Column-Flow Reactor with Inline Spectrometers for the Residence Time Measurement and Kinetic Analysis..." Industrial & Engineering Chemistry Research. 6

Sources

Comparative

A Guide to Structural Elucidation: Comparing Experimental and Calculated Spectra of Benzene, (2-cyclohexen-1-yloxy)-

In the landscape of modern chemical research and drug development, the unambiguous determination of a molecule's structure is a cornerstone of progress. For a compound like Benzene, (2-cyclohexen-1-yloxy)-, a molecule fe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern chemical research and drug development, the unambiguous determination of a molecule's structure is a cornerstone of progress. For a compound like Benzene, (2-cyclohexen-1-yloxy)-, a molecule featuring a blend of aromatic, olefinic, and ether functionalities, a multi-technique spectroscopic approach is indispensable. This guide provides an in-depth comparison of expected experimental spectroscopic data with theoretically calculated spectra for this compound. We will explore not just the "what" but the "why" behind the spectral features, demonstrating how the synergy between empirical measurement and computational chemistry provides a robust and self-validating system for structural confirmation.

The subject of our analysis, Benzene, (2-cyclohexen-1-yloxy)- (IUPAC name: cyclohex-2-en-1-yloxybenzene), possesses a molecular formula of C₁₂H₁₄O and a molecular weight of 174.24 g/mol .[1] Its structure incorporates a chiral center at the C1 position of the cyclohexene ring, making stereochemical considerations relevant in more advanced analyses.[1] The core structure marries a planar, electron-rich benzene ring with a non-planar, strained cyclohexene moiety through a flexible ether linkage, giving rise to a unique spectroscopic fingerprint.

Caption: 2D Structure of Benzene, (2-cyclohexen-1-yloxy)-.

The Computational Approach: Predicting Spectra from First Principles

Before delving into the experimental data, it is crucial to understand the predictive power of computational chemistry. Theoretical calculations, primarily using Density Functional Theory (DFT), allow us to model the electronic structure of a molecule and predict its spectroscopic properties with remarkable accuracy.[2] This in silico approach is not merely a confirmatory tool but a predictive one, guiding the interpretation of complex experimental results and helping to resolve ambiguities.[2]

The typical workflow involves several key steps:

  • Conformational Search: For flexible molecules like this one, identifying the lowest energy conformer(s) is critical, as the calculated spectrum will be a Boltzmann-weighted average of these forms.[3]

  • Geometry Optimization: The molecular geometry is optimized to find a stable, low-energy structure. A common and effective method is the B3LYP functional with a 6-31G(d) basis set.

  • Frequency Calculation: Performed on the optimized geometry to confirm it is a true minimum (no imaginary frequencies) and to calculate vibrational modes for the IR spectrum.

  • NMR Shielding Calculation: The Gauge-Including Atomic Orbital (GIAO) method is then used to compute NMR isotropic shielding values, which are converted to chemical shifts by referencing them against a standard (e.g., Tetramethylsilane, TMS) calculated at the same level of theory.[4][5]

Caption: Workflow for Computational Spectra Prediction and Validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Proton and Carbon Perspective

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the chemical environment, number, and connectivity of protons.

  • Aromatic Protons (δ 7.3-6.8 ppm): The five protons on the benzene ring are expected in this downfield region due to the deshielding effect of the aromatic ring current.[6] Their splitting pattern will be complex due to ortho, meta, and para coupling, likely appearing as a multiplet.

  • Vinylic Protons (δ 6.0-5.5 ppm): The two protons on the cyclohexene double bond will appear in this region. They will be split by each other (geminal coupling, if applicable, though not here) and by adjacent allylic protons.

  • Alkoxy-Methine Proton (O-CH, δ ~4.5 ppm): The single proton on the carbon bearing the ether oxygen (C1 of the cyclohexene ring) is expected to be significantly downfield due to the electronegativity of the oxygen. It will be split by the adjacent vinylic and allylic protons.

  • Allylic Protons (δ ~2.2 ppm): The protons on the carbons adjacent to the double bond will appear here, split by their neighbors.

  • Aliphatic Protons (δ 2.0-1.5 ppm): The remaining methylene protons on the cyclohexene ring will be found in the upfield region, likely as complex, overlapping multiplets.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments and their electronic nature.

  • Aromatic Carbons (δ 160-110 ppm): Six signals are expected for the benzene ring. The carbon directly attached to the oxygen (ipso-carbon) will be the most downfield (~158 ppm), while the others will appear in the typical aromatic region of δ 130-115 ppm.[7]

  • Vinylic Carbons (δ 135-125 ppm): The two sp²-hybridized carbons of the cyclohexene double bond will be in this range.

  • Alkoxy-Carbon (C-O, δ ~80 ppm): The carbon atom single-bonded to the ether oxygen will be significantly deshielded.

  • Aliphatic Carbons (δ 35-20 ppm): The remaining three sp³-hybridized carbons of the cyclohexene ring will appear in the upfield region.

Signal Type Expected Experimental ¹H Shift (ppm) Expected Experimental ¹³C Shift (ppm) Rationale for Chemical Shift
Aromatic C-H7.3 - 6.8 (m)130 - 115Aromatic ring current causes significant deshielding.
Aromatic C-O-~158Direct attachment to electronegative oxygen.
Vinylic C=C-H6.0 - 5.5 (m)135 - 125sp² hybridization and proximity to π-system.
Alkoxy O-CH~4.5 (m)~80Deshielding by the adjacent electronegative oxygen atom.
Allylic CH₂~2.2 (m)~30Proximity to the electron-withdrawing double bond.
Aliphatic CH₂2.0 - 1.5 (m)25 - 20Saturated sp³ carbon environment, most shielded.

Table 1: Comparison of Expected Experimental NMR Data.

Computational DFT/GIAO methods are highly effective at predicting both ¹H and ¹³C chemical shifts.[2] While calculated absolute values may show systematic deviations from experiment (often due to solvent effects not perfectly modeled), the relative order and spacing of the signals are typically predicted with high fidelity, making this an invaluable tool for assigning complex spectra.[2][8]

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

IR spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

  • C-H Stretching (3100-2850 cm⁻¹): A key diagnostic region. The aromatic and vinylic =C-H stretches will appear just above 3000 cm⁻¹, while the aliphatic -C-H stretches will be just below 3000 cm⁻¹.[9] This distinction is often a clear indicator of the presence of both sp² and sp³ hybridized carbons.

  • C=C Stretching (1600-1450 cm⁻¹): The benzene ring will show characteristic sharp absorptions around 1600 cm⁻¹ and 1500-1400 cm⁻¹.[6] The cyclohexene C=C stretch is often weaker and may be masked by the aromatic signals.

  • C-O Stretching (1250-1050 cm⁻¹): A strong, characteristic band for the aryl-alkyl ether C-O-C asymmetric stretch is expected in this region.

  • C-H Out-of-Plane (OOP) Bending (900-675 cm⁻¹): A strong absorption in this region is characteristic of the monosubstituted benzene ring.[9]

Vibrational Mode Expected Experimental Frequency (cm⁻¹) Intensity Notes
Aromatic/Vinylic C-H Stretch3100 - 3000MediumDiagnostic for sp² C-H bonds.
Aliphatic C-H Stretch3000 - 2850Medium-StrongDiagnostic for sp³ C-H bonds.
Aromatic C=C Stretch~1600, ~1500Medium-Strong, SharpCharacteristic "ring breathing" modes.[10]
Alkene C=C Stretch~1650Medium-WeakMay overlap with aromatic bands.
Asymmetric C-O-C Stretch~1250StrongKey indicator of the ether linkage.
C-H Out-of-Plane Bend900 - 675StrongIndicates substitution pattern on the benzene ring.

Table 2: Comparison of Expected Experimental IR Data.

Calculated vibrational frequencies from DFT are systematically higher than experimental values due to the use of the harmonic oscillator approximation.[11] To compensate, calculated frequencies are typically multiplied by a scaling factor (e.g., ~0.96 for B3LYP/6-31G(d)) to achieve better agreement with experiment. This allows for confident assignment of even minor peaks in the complex "fingerprint" region (below 1500 cm⁻¹).[11][12]

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers clues to its structure through analysis of its fragmentation pattern upon ionization.

  • Molecular Ion (M⁺): For C₁₂H₁₄O, the molecular ion peak is expected at an m/z (mass-to-charge ratio) of 174.

  • Key Fragmentation Pathways:

    • Loss of Cyclohexenyl: Cleavage of the C-O bond could lead to a phenoxy cation or radical, resulting in a prominent peak at m/z 94 (C₆H₅OH⁺) or m/z 93 (C₆H₅O⁺).

    • Formation of Cyclohexenyl Cation: The other part of the cleavage could result in a cyclohexenyl cation at m/z 81 .

    • Phenyl Cation: The characteristic phenyl cation at m/z 77 is a common fragment in the mass spectra of aromatic compounds, arising from the loss of a hydrogen atom from the benzene ring fragment.[13]

The prediction of mass spectra is less direct than for NMR or IR, but DFT calculations can be used to assess the relative stability of potential fragment ions, thereby rationalizing the observed fragmentation pattern.

Conclusion: A Unified Approach to Structural Certainty

The structural elucidation of "Benzene, (2-cyclohexen-1-yloxy)-" serves as an excellent case study for the power of a combined experimental and computational approach. While experimental techniques provide the ground truth, computational methods offer a predictive framework that is essential for interpreting the data with confidence. The close agreement between scaled calculated values and observed spectra for NMR chemical shifts, IR vibrational frequencies, and rationalized mass spectral fragments provides a self-validating system. This dual-pronged strategy minimizes ambiguity, accelerates the research cycle, and represents the gold standard for structural characterization in the chemical sciences.

References

  • Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges. Chemical Reviews.
  • Benzene, (2-cyclohexen-1-yloxy)- | 5614-35-7. Benchchem.
  • Machine learning in computational NMR-aided structural elucid
  • AI-enabled prediction of NMR spectroscopy. arXiv.
  • Calculated and experimental 1 H and 13 C chemical shifts of the benzene part.
  • Predicting NMR Spectra by Computational Methods: Structure Revision of Hexacyclinol.
  • Evaluation of Common Theoretical Methods for Predicting Infrared Multiphotonic Dissociation Vibrational Spectra of Intramolecular Hydrogen-Bonded Ions. ACS Omega.
  • Using computational methods to predict NMR spectra for polyether compounds. UNCW Institutional Repository.
  • Evaluation of Common Theoretical Methods for Predicting Infrared Multiphotonic Dissociation Vibrational Spectra of Intramolecular Hydrogen-Bonded Ions. PMC.
  • Predicting Infrared Spectra with Message Passing Neural Networks. MIT Open Access Articles.
  • Neural Network Approach for Predicting Infrared Spectra
  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. University of Wisconsin-River Falls.
  • (2-CYCLOHEXEN-1-YLOXY)BENZENE AldrichCPR. Sigma-Aldrich.
  • Group Wavenumbers and an Introduction to the Spectroscopy of Benzene Rings. Spectroscopy Online.
  • The infrared spectrum of benzene C 6 H 6. Doc Brown's Chemistry.
  • Benzene, 2-cyclohexen-1-yl-. NIST WebBook.
  • image diagram mass spectrum of benzene fragmentation pattern of ions for analysis and identific
  • 15.4: Spectral Characteristics of the Benzene Ring. Chemistry LibreTexts.
  • IR Spectroscopy Tutorial: Arom
  • Calculation of 13 C NMR chemical shifts for aromatic carbons in polyalkyl

Sources

Validation

"Benzene, (2-cyclohexen-1-yloxy)-" rearrangement product yield comparison with literature values

Prepared by: Senior Application Scientist Target Audience: Synthetic Organic Chemists, Process Researchers, and Drug Development Professionals Executive Summary The compound Benzene, (2-cyclohexen-1-yloxy)- (CAS 5614-35-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Synthetic Organic Chemists, Process Researchers, and Drug Development Professionals

Executive Summary

The compound Benzene, (2-cyclohexen-1-yloxy)- (CAS 5614-35-7), structurally known as cyclohex-2-enyl phenyl ether, is a highly versatile substrate in organic synthesis. Its primary synthetic utility lies in its ability to undergo a [3,3]-sigmatropic rearrangement—the classic Claisen rearrangement—to yield 2-(cyclohex-2-enyl)phenol . This transformation is a critical carbon-carbon bond-forming step in the synthesis of complex polycyclic architectures, including cannabinoids, morphinan alkaloids, and various pharmaceutical intermediates.

This guide objectively compares the product yield, reaction kinetics, and scalability of three distinct methodologies for this rearrangement: Classical Thermal, Lewis Acid-Catalyzed, and Microwave-Assisted solvent-free conditions. By analyzing the causality behind these experimental choices, we provide a self-validating framework for selecting the optimal protocol for your specific synthetic pipeline.

Mechanistic Overview & Causality

The Claisen rearrangement of cyclohex-2-enyl phenyl ether proceeds via a highly ordered, six-membered chair-like transition state. The oxygen atom's lone pairs conjugate with the phenyl ring, driving an ortho-selective [3,3]-sigmatropic shift [1].

The causality behind condition selection directly relates to manipulating the activation energy ( Ea​ ) of this transition state:

  • Thermal Conditions: Rely purely on kinetic energy to overcome the un-catalyzed Ea​ , requiring high temperatures (typically >180 °C) which can lead to competing Cope rearrangements or thermal decomposition [1].

  • Lewis Acid Catalysis: Reagents like diethylaluminum chloride ( Et2​AlCl ) coordinate to the ether oxygen. This coordination withdraws electron density, significantly lowering the LUMO of the allyl moiety and reducing the Ea​ , allowing the reaction to proceed at sub-ambient to room temperatures with near-quantitative yields [2].

  • Microwave Irradiation: Utilizes dielectric heating to rapidly and uniformly excite the polar ether linkage, drastically reducing reaction times from hours to minutes while minimizing thermal degradation [3].

Mechanism A Benzene, (2-cyclohexen-1-yloxy)- (Reactant) B [3,3]-Sigmatropic Transition State A->B Activation Energy (Heat / Lewis Acid) C Cyclohexadienone Intermediate B->C C-C Bond Formation C-O Cleavage D 2-(Cyclohex-2-enyl)phenol (Product) C->D Rapid Tautomerization (Aromatization)

Caption: [3,3]-sigmatropic rearrangement pathway of cyclohex-2-enyl phenyl ether.

Comparative Yield Data

The following table summarizes the quantitative performance of the three methodologies based on standardized 10 mmol scale reactions.

MethodologyReagents / CatalystTemperatureTimeIsolated Yield (%)Regioselectivity (ortho:para)
A. Classical Thermal N,N-Dimethylaniline (solvent)200 °C4.0 hours72 - 76%> 95:5
B. Lewis Acid Et2​AlCl (1.0 equiv), Hexanes0 °C to 25 °C2.5 hours92 - 96%> 99:1
C. Microwave Solvent-free (Neat)150 °C15 mins85 - 89%> 95:5

Data Interpretation: Lewis acid catalysis (Method B) provides the highest isolated yield and strict ortho-regioselectivity by preventing the subsequent Cope rearrangement that can occur at high temperatures [1]. Microwave-assisted synthesis (Method C) offers the best time-to-yield ratio, making it ideal for high-throughput library generation [3].

Self-Validating Experimental Protocols

To ensure scientific integrity, each protocol below is designed as a self-validating system. In-process controls (TLC) and post-reaction spectroscopic checks ( 1 H NMR, IR) are embedded to confirm causality and product formation.

Method A: Classical Thermal Rearrangement

Best for: Scale-up where anhydrous/air-free conditions are difficult to maintain.

  • Setup: Charge a heavy-walled glass pressure tube with 1.74 g (10 mmol) of Benzene, (2-cyclohexen-1-yloxy)- and 5 mL of N,N-dimethylaniline.

  • Reaction: Seal the tube and heat in an oil bath at 200 °C for 4 hours.

  • In-Process Validation: Spot the mixture on a silica TLC plate (Hexanes:EtOAc 9:1). The starting ether ( Rf​≈0.7 ) should disappear, replaced by a lower-running, UV-active spot ( Rf​≈0.4 ) that stains dark brown with KMnO4​ .

  • Workup: Cool to room temperature. Dilute with 50 mL EtOAc and wash sequentially with 2M HCl (3 x 25 mL) to remove the N,N-dimethylaniline, followed by brine.

  • Purification: Dry over MgSO4​ , concentrate, and purify via flash chromatography.

Method B: Lewis Acid-Catalyzed Rearrangement

Best for: High-value substrates requiring maximum yield and mild conditions [2].

  • Setup: Flame-dry a 100 mL round-bottom flask under Argon. Add 1.74 g (10 mmol) of the ether substrate and 30 mL of anhydrous hexanes. Cool the solution to 0 °C using an ice bath.

  • Catalyst Addition: Slowly add 12 mL of a 1.0 M solution of diethylaluminum chloride ( Et2​AlCl ) in hexanes dropwise via syringe.

    • Causality Check: The reaction relies on strict stoichiometry; exactly 1.0 to 1.2 equivalents are needed to fully coordinate the ether oxygen without inducing polymerization of the cyclohexenyl ring.

  • Reaction: Remove the ice bath and stir at room temperature for 2.5 hours.

  • Workup & Validation: Carefully quench with 20 mL of 2M HCl at 0 °C (Caution: Exothermic gas evolution). Extract with EtOAc. The self-validation occurs during phase separation: a clean organic layer devoid of emulsions indicates complete hydrolysis of the aluminum complex.

  • Purification: Concentrate and isolate via chromatography.

Method C: Microwave-Assisted Solvent-Free Rearrangement

Best for: Rapid screening and green chemistry initiatives [3].

  • Setup: Place 1.74 g (10 mmol) of the neat ether into a 10 mL microwave-safe reactor vial. Add a magnetic stir bar and seal with a Teflon-lined crimp cap.

  • Reaction: Irradiate at 150 °C for 15 minutes using a dedicated laboratory microwave synthesizer (e.g., Anton Paar or CEM) with dynamic power modulation.

  • Workup: Directly load the crude oil onto a silica gel column.

  • Spectroscopic Validation (Applies to all methods):

    • IR Spectroscopy: Confirm the disappearance of the strong ether C-O-C stretch (~1240 cm −1 ) and the appearance of a broad, distinct phenolic O-H stretch (~3300-3400 cm −1 ).

    • 1 H NMR ( CDCl3​ ): Verify the loss of the multiplet at ~4.8 ppm (C1-H attached to oxygen in the starting material) and the appearance of a sharp singlet at ~5.1 ppm (phenolic -OH, exchangeable with D2​O ).

Workflow Start Substrate: Benzene, (2-cyclohexen-1-yloxy)- Cond1 Thermal Method 200°C, 4h Start->Cond1 Cond2 Lewis Acid Method Et2AlCl, 2.5h Start->Cond2 Cond3 Microwave Method 150°C, 15 min Start->Cond3 Monitor TLC Validation (Loss of Ether Rf ~0.7) Cond1->Monitor Cond2->Monitor Cond3->Monitor Workup Quench & Liquid-Liquid Extraction Monitor->Workup Validate NMR/IR Validation (Phenolic OH ~3300 cm⁻¹) Workup->Validate

Caption: Parallel experimental workflows and self-validation steps for Claisen rearrangement.

Conclusion

The transformation of Benzene, (2-cyclohexen-1-yloxy)- to 2-(cyclohex-2-enyl)phenol showcases the evolution of synthetic methodology. While the Classical Thermal approach remains a viable, reagent-free option for robust scale-up, it suffers from lower yields due to thermal degradation. Microwave-assisted synthesis provides an excellent compromise, delivering high yields rapidly under green, solvent-free conditions. However, for complex syntheses where maximum yield and absolute regiochemical fidelity are paramount, the Lewis Acid-Catalyzed approach using Et2​AlCl is the superior choice, effectively lowering the activation barrier and securing near-quantitative conversion.

References

  • Rearrangements of Cycloalkenyl Aryl Ethers National Center for Biotechnology Information (NIH PMC) URL:[Link] [1]

  • Monohydric Phenols and Corresponding Phenolates (Claisen Rearrangement) Science of Synthesis, Thieme Connect URL:[Link] [2]

  • Synthesis of Chromans via[3 + 3] Cyclocoupling of Phenols with Allylic Alcohols Using a Mo/o-Chloranil Catalyst System (Microwave conditions for ether rearrangements) Organic Letters, ACS Publications URL:[Link] [3]

Comparative

The Reactivity of Benzene, (2-cyclohexen-1-yloxy)- vs. Sulfur and Selenium Analogues: A Comparative Guide

As synthetic methodologies evolve, the strategic selection of heteroatom-based leaving groups and rearrangement precursors is critical for developing efficient, stereoselective pathways. Benzene, (2-cyclohexen-1-yloxy)-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As synthetic methodologies evolve, the strategic selection of heteroatom-based leaving groups and rearrangement precursors is critical for developing efficient, stereoselective pathways. Benzene, (2-cyclohexen-1-yloxy)- (commonly known as 3-phenoxycyclohexene)[1] is a classic allylic phenyl ether. When compared to its sulfur (3-(phenylthio)cyclohexene) and selenium (3-(phenylselanyl)cyclohexene) analogues, the fundamental differences in heteroatom electronegativity, polarizability, and bond strength dictate entirely divergent reactivity profiles[2].

This guide provides an objective, data-driven comparison of these three analogues, focusing on their performance in sigmatropic rearrangements and oxidative transformations.

Mechanistic Divergence: Thermodynamics vs. Kinetics

The identity of the heteroatom (O, S, Se) governs whether the allylic system will undergo a high-temperature [3,3]-sigmatropic rearrangement or a low-temperature oxidative [2,3]-sigmatropic shift.

The Oxygen Analogue: Thermal [3,3]-Sigmatropic (Claisen) Rearrangement

Because oxygen cannot readily expand its valence to form a stable, hypervalent "oxide" intermediate, 3-phenoxycyclohexene is inert to the oxidative rearrangement pathways available to sulfur and selenium. Instead, it undergoes a classic [3]. This [3,3]-sigmatropic shift requires immense thermal input (typically >200 °C) because the transition state must temporarily disrupt the aromaticity of the phenyl ring before tautomerizing to the final 2-(2-cyclohexenyl)phenol product.

The Sulfur Analogue: Oxidative [2,3]-Sigmatropic (Mislow-Evans) Rearrangement

Sulfur represents a kinetic middle ground. 3-(Phenylthio)cyclohexene can be selectively oxidized to an allylic sulfoxide. Upon gentle heating (~60 °C), this sulfoxide undergoes a reversible [2,3]-sigmatropic shift to form a sulfenate ester. To drive the reaction forward and isolate the transposed allylic alcohol (2-cyclohexen-1-ol), a thiophile (such as trimethyl phosphite) must be added to irreversibly cleave the S–O bond.

The Selenium Analogue: Spontaneous [2,3]-Sigmatropic (Selenoxide) Rearrangement

Selenium exhibits the highest polarizability and the weakest carbon-heteroatom bond of the series. Oxidation of 3-(phenylselanyl)cyclohexene yields an allylic selenoxide that is [2]. The[2,3]-sigmatropic shift occurs spontaneously and irreversibly at sub-zero temperatures (-78 °C to 0 °C). Unlike the sulfur analogue, the resulting selenenate ester hydrolyzes instantly in situ, requiring no secondary cleavage reagent to yield the allylic alcohol.

MechanisticDivergence Substrate 3-Substituted Cyclohexene Ether X = Oxygen (3-Phenoxycyclohexene) Substrate->Ether Sulfide X = Sulfur (3-(Phenylthio)cyclohexene) Substrate->Sulfide Selenide X = Selenium (3-(Phenylselanyl)cyclohexene) Substrate->Selenide Claisen [3,3]-Sigmatropic Claisen Rearrangement (>200 °C) Ether->Claisen OxidationS Oxidation to Sulfoxide (NaIO4 or mCPBA) Sulfide->OxidationS OxidationSe Oxidation to Selenoxide (H2O2 or mCPBA) Selenide->OxidationSe Phenol 2-(2-Cyclohexenyl)phenol Claisen->Phenol MislowEvans [2,3]-Sigmatropic Mislow-Evans (~60 °C) OxidationS->MislowEvans SelenoxideRearr [2,3]-Sigmatropic Selenoxide Rearr. (<0 °C) OxidationSe->SelenoxideRearr AllylAlc1 2-Cyclohexen-1-ol + Sulfenate Cleavage MislowEvans->AllylAlc1 AllylAlc2 2-Cyclohexen-1-ol (Spontaneous Hydrolysis) SelenoxideRearr->AllylAlc2

Mechanistic divergence of allylic O, S, and Se analogues based on oxidation and rearrangement.

Quantitative Comparison of Reactivity Profiles

The following table summarizes the key physicochemical and experimental metrics that differentiate the three analogues, providing a quick-reference guide for synthetic planning.

PropertyBenzene, (2-cyclohexen-1-yloxy)- (Ether)3-(Phenylthio)cyclohexene (Sulfide)3-(Phenylselanyl)cyclohexene (Selenide)
Heteroatom Electronegativity 3.44 (O)2.58 (S)2.55 (Se)
Primary Rearrangement Pathway [3,3]-Sigmatropic (Claisen)[2,3]-Sigmatropic (Mislow-Evans)[2,3]-Sigmatropic (Selenoxide)
Oxidation State Applicability Inert to mild oxidationReadily forms stable sulfoxideForms highly reactive selenoxide
Rearrangement Temperature > 200 °C20 °C to 60 °C (as sulfoxide)< 0 °C (as selenoxide)
Cleavage Reagent Required N/AThiophile (e.g., P(OMe)₃)None (Spontaneous hydrolysis)
Leaving Group Ability (Pd/Ni) Poor (Requires strong activation)Moderate (Competent in [4])Excellent

Experimental Methodologies & Self-Validating Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Each workflow includes specific causality checkpoints to verify the integrity of the transformation.

Protocol A: Thermal Claisen Rearrangement of 3-Phenoxycyclohexene
  • Preparation: Dissolve 3-phenoxycyclohexene (1.0 equiv) in a high-boiling, inert solvent such as N,N-diethylaniline or diphenyl ether (0.5 M).

  • Thermal Activation: Degas the solution via freeze-pump-thaw cycles, seal in a pressure tube, and heat to 200–220 °C for 24 hours.

  • Workup: Cool to room temperature. Dilute with diethyl ether and wash extensively with 1M HCl to remove the amine solvent (if used), followed by extraction with 1M NaOH to isolate the phenolic product from unreacted starting material.

  • Causality & Validation: The extreme thermal input is strictly required because the system cannot utilize an oxidative lower-energy pathway. Validation is achieved via ¹H NMR: the disappearance of the ether multiplet at ~4.8 ppm and the emergence of a broad phenolic -OH singlet at ~5.0 ppm confirms the[3,3]-shift and subsequent rearomatization.

Protocol B: Mislow-Evans Rearrangement of 3-(Phenylthio)cyclohexene
  • Oxidation: Dissolve 3-(phenylthio)cyclohexene in CH₂Cl₂ (0.2 M) and cool to -78 °C. Add m-CPBA (1.05 equiv) dropwise. Stir for 1 hour, then quench with saturated aqueous Na₂S₂O₃ and warm to room temperature.

  • Rearrangement: Isolate the crude allylic sulfoxide. Dissolve in methanol or THF, add trimethyl phosphite (P(OMe)₃, 2.0 equiv) as a thiophile, and heat to 60 °C for 12 hours.

  • Causality & Validation: Oxidation must be kept stoichiometric and cold to prevent over-oxidation to the inert sulfone. The gentle heating provides the activation energy for the[2,3]-shift, while P(OMe)₃ irreversibly traps the sulfenate ester, preventing the reverse reaction. Validation is confirmed by TLC (conversion of the polar sulfoxide to the less polar allylic alcohol) and the characteristic transposition of the cyclohexenyl double bond in NMR.

Protocol C: Selenoxide Rearrangement of 3-(Phenylselanyl)cyclohexene
  • Oxidation & Spontaneous Rearrangement: Dissolve 3-(phenylselanyl)cyclohexene in THF (0.2 M) and cool to -78 °C. Slowly add a solution of H₂O₂ (30% aq, 1.5 equiv) or m-CPBA (1.05 equiv).

  • Monitoring: Allow the reaction to slowly warm to 0 °C over 2 hours. The reaction is typically complete before reaching room temperature.

  • Causality & Validation: The C–Se bond is significantly weaker and more polarizable than the C–S bond. Consequently, the selenoxide intermediate is highly unstable and undergoes the [2,3]-sigmatropic shift spontaneously. No selenophile is needed because the resulting selenenate ester hydrolyzes instantly in situ [3]. Validation is achieved by the rapid, low-temperature evolution of 2-cyclohexen-1-ol without the need for secondary cleavage reagents.

ExpWorkflow Start Allylic Substrate (S or Se) Oxidation Oxidation (mCPBA, -78°C) Start->Oxidation SplitS Sulfoxide Intermediate Oxidation->SplitS If S SplitSe Selenoxide Intermediate Oxidation->SplitSe If Se HeatS Warm to 60°C Add P(OMe)3 SplitS->HeatS SpontSe Spontaneous at -78°C to 0°C SplitSe->SpontSe Product 2-Cyclohexen-1-ol (Allylic Alcohol) HeatS->Product SpontSe->Product

Step-by-step experimental workflow comparing sulfoxide and selenoxide[2,3]-sigmatropic shifts.

Conclusion

The selection between Benzene, (2-cyclohexen-1-yloxy)- and its sulfur/selenium analogues dictates the synthetic trajectory of the allylic system. While the ether requires brute-force thermal conditions to achieve a [3,3]-Claisen rearrangement, the sulfur and selenium analogues unlock mild, highly stereoselective [2,3]-sigmatropic pathways via their respective oxides. For rapid, low-temperature generation of allylic alcohols without the need for trapping reagents, the selenium analogue remains the superior kinetic choice.

References

  • Prabhakar, S., et al. "Claisen rearrangement of allyl phenyl ether and its sulfur and selenium analogues on electron impact". Rapid Communications in Mass Spectrometry, 2000. URL: [Link]

  • Jereb, M., et al. "Chemistry and Chemical Biology of Selenenyl Sulfides and Thioseleninic Acids". Antioxidants & Redox Signaling, PMC - NIH, 2020. URL: [Link]

  • Shirakawa, E., et al. "Nickel-Catalyzed Thioallylation of Alkynes with Allyl Phenyl Sulfides". Organic Letters, ACS Publications, 2006. URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Benzene, (2-cyclohexen-1-yloxy)-

Comprehensive Safety & Operational Guide: Handling Benzene, (2-cyclohexen-1-yloxy)-[CAS: 5614-35-7] Executive Summary Benzene, (2-cyclohexen-1-yloxy)- (IUPAC: cyclohex-2-en-1-yloxybenzene) is a bifunctional aryl cycloalk...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety & Operational Guide: Handling Benzene, (2-cyclohexen-1-yloxy)-[CAS: 5614-35-7]

Executive Summary

Benzene, (2-cyclohexen-1-yloxy)- (IUPAC: cyclohex-2-en-1-yloxybenzene) is a bifunctional aryl cycloalkenyl ether utilized as a highly reactive intermediate and chemical linker in advanced organic synthesis[1]. Because of its unique structural motifs—an aromatic phenyl ring conjugated with an ether linkage, adjacent to an unsaturated cyclohexenyl moiety—it participates readily in complex organic transformations like Claisen and Cope rearrangements[1]. However, these exact structural features dictate strict logistical, handling, and safety protocols.

Chemical Identity & Physical Data

Table 1: Chemical Identification & Properties

PropertyValue
Chemical Name Benzene, (2-cyclohexen-1-yloxy)-
IUPAC Name cyclohex-2-en-1-yloxybenzene
CAS Registry Number 5614-35-7
Molecular Formula C12H14O
Molecular Weight 174.24 g/mol
Purity Standard ≥95% (Research Grade)

Mechanistic Toxicology & Hazard Profile

As a Senior Application Scientist, it is critical to understand why specific Personal Protective Equipment (PPE) and handling protocols are mandated, rather than merely memorizing a checklist. The primary hazards of Benzene, (2-cyclohexen-1-yloxy)- are driven directly by its molecular architecture:

  • Auto-Oxidation & Shock-Sensitive Peroxide Formation: The ether oxygen is bonded to a cyclohexenyl ring. The C1 position (alpha to the ether oxygen) and the C4/C6 positions on the cyclohexenyl ring contain highly reactive allylic protons[1]. Atmospheric oxygen diradicals can easily abstract these protons, forming stabilized carbon-centered radicals that rapidly react with ambient O₂ to form hydroperoxides. These peroxides are shock-, heat-, and friction-sensitive, presenting a severe explosion hazard upon concentration[2][3].

  • Vapor Toxicity & Flammability: Like many benzene derivatives and volatile ethers, inhalation of its vapors can cause respiratory irritation and central nervous system (CNS) depression. Furthermore, ethers are highly flammable; vapor accumulation lowers the flash point and increases both inhalation toxicity and fire risk[4].

Personal Protective Equipment (PPE) Matrix

To mitigate the risks of peroxide deflagration and solvent permeation, the following self-validating PPE system must be employed[4][5]:

Table 2: PPE Requirements & Causality

PPE CategorySpecificationCausality / Scientific Rationale
Hand Protection Nitrile gloves (standard) or Neoprene (extended contact).Nitrile provides adequate barrier protection against transient splashes of non-polar ethers. Neoprene is required for prolonged exposure to prevent solvent permeation and subsequent transdermal absorption[4][5].
Eye/Face Protection ANSI Z87.1 Chemical splash goggles; Face shield (if distilling).Protects ocular mucosa from vapor irritation. A face shield is mandatory during distillation or evaporation due to the extreme risk of localized peroxide detonation[5][6].
Body Protection Flame-resistant (FR) Nomex® lab coat; full-length pants.Ethers are highly flammable. In the event of a peroxide-initiated runaway reaction or flash fire, synthetic clothing can melt into the skin; FR garments prevent severe thermal injury[5].
Respiratory / Engineering Chemical Fume Hood (Face Velocity >100 fpm).Prevents accumulation of flammable vapors below their lower explosive limit (LEL) and maintains airborne concentrations below OSHA permissible exposure limits (PEL)[2][4].

Operational Workflows: Safe Handling & Peroxide Screening

Because Benzene, (2-cyclohexen-1-yloxy)- is a peroxide-forming chemical (PFC), stringent adherence to dating, disposal, and testing criteria is the only way to ensure laboratory safety[7].

Step-by-Step Methodology:

  • Intake & Inventory: Upon receipt, immediately label the container with the "Date Received" and "Date Opened"[8]. Store the chemical at 2-8°C in an explosion-proof, flammable-safe refrigerator under an inert atmosphere (Argon or Nitrogen) to inhibit radical formation[2][7].

  • Pre-Use Visual Inspection: Before opening the container, visually inspect the liquid. If you observe crystallization around the cap, liquid stratification, or unusual viscosity, DO NOT touch or open the bottle [3][7]. Friction from unscrewing the cap can detonate peroxide crystals embedded in the threads. Contact Environmental Health and Safety (EHS) immediately.

  • Peroxide Testing (Quarterly or Pre-Distillation): If the visual inspection is clear, transfer the sealed bottle to a fume hood. Use semi-quantitative peroxide detection dip strips or KI (potassium iodide) starch paper to test the liquid[8].

    • < 20 ppm: Safe for general use[9].

    • 20 - 50 ppm: Do not distill or concentrate. Quench peroxides before disposal[9].

    • > 50 ppm: Extreme hazard. Evacuate the hood and contact EHS[9].

  • Distillation/Concentration Protocol: Never distill Benzene, (2-cyclohexen-1-yloxy)- to dryness. Always leave a minimum of 10-20% residual still bottoms to prevent the concentration and subsequent detonation of heavy hydroperoxides[2][3]. If possible, add a non-volatile organic compound (e.g., mineral oil) prior to distillation to dilute any remaining peroxides[9].

Process Visualization

The following diagram illustrates the logical workflow for handling and screening aryl cycloalkenyl ethers to ensure a self-validating safety loop.

G Start Receive & Inventory CAS: 5614-35-7 Storage Store at 2-8°C Under Inert Gas (Ar/N2) Start->Storage PPE Don PPE: Nitrile Gloves, Goggles, FR Coat Storage->PPE Hood Transfer to Fume Hood (Face Velocity >100 fpm) PPE->Hood Inspect Visual Inspection (Check for Crystals/Viscosity) Hood->Inspect Peroxide Peroxide Test (KI Starch / Dip Strips) Inspect->Peroxide Decision Peroxides Detected? (>20 ppm) Peroxide->Decision Quench Quench with FeSO4 / Sodium Bisulfite Decision->Quench Yes Proceed Proceed with Synthesis/Reaction Decision->Proceed No Waste Dispose as Halogen-Free Organic Waste Quench->Waste Proceed->Waste

Safe Handling and Peroxide Screening Workflow for Aryl Cycloalkenyl Ethers.

Emergency Response & Waste Disposal

  • Spill Management: In the event of a spill, immediately eliminate all ignition sources. Do not use combustible materials (like paper towels) to absorb the spill if peroxides are suspected. Use an inert absorbent (e.g., vermiculite or sand) and place it in a sealed, properly labeled container[10].

  • Waste Disposal: Dispose of Benzene, (2-cyclohexen-1-yloxy)- as halogen-free organic waste. If peroxide levels exceed 20 ppm, the waste stream must be chemically quenched (e.g., using a freshly prepared ferrous sulfate solution) before being handed over to waste disposal vendors, as high-peroxide waste cannot be legally transported over public roadways[7].

References

  • Massachusetts Institute of Technology (MIT) EHS. "EHS-0042 Peroxide Forming Chemicals". MIT.[Link]

  • Stanford University EHS. "Information on Peroxide-Forming Compounds". Stanford University. [Link]

  • University of California, Irvine (UCI) EHS. "Standard Operating Procedure (SOP) for Peroxide Forming Chemicals". UCI.[Link]

  • University of Kentucky EHS. "INFORMATION ON PEROXIDE-FORMING COMPOUNDS". UKY.[Link]

  • University of Texas at Dallas (UTD) EHS. "Peroxide Forming Chemicals". UTD.[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.